molecular formula C14H26Cl2N6O5 B10823146 GGACK (hydrochloride)

GGACK (hydrochloride)

Cat. No.: B10823146
M. Wt: 429.3 g/mol
InChI Key: NEQXMWUJEBHDHT-OZZZDHQUSA-N
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Description

GGACK (hydrochloride) is a useful research compound. Its molecular formula is C14H26Cl2N6O5 and its molecular weight is 429.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality GGACK (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GGACK (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26Cl2N6O5

Molecular Weight

429.3 g/mol

IUPAC Name

(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C14H25ClN6O5.ClH/c15-6-10(22)9(2-1-5-19-14(17)18)21-11(23)7-20-13(26)8(16)3-4-12(24)25;/h8-9H,1-7,16H2,(H,20,26)(H,21,23)(H,24,25)(H4,17,18,19);1H/t8-,9-;/m0./s1

InChI Key

NEQXMWUJEBHDHT-OZZZDHQUSA-N

Isomeric SMILES

C(C[C@@H](C(=O)CCl)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)CN=C(N)N.Cl

Canonical SMILES

C(CC(C(=O)CCl)NC(=O)CNC(=O)C(CCC(=O)O)N)CN=C(N)N.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism and Application of GGACK (Glu-Gly-Arg-chloromethyl ketone)

[1]

Executive Summary

GGACK (also known as EGR-ck or Glu-Gly-Arg-chloromethyl ketone ) is a potent, irreversible, active-site-directed inhibitor of serine proteases.[1] It is chemically designed to target enzymes that cleave peptide bonds following an Arginine residue, most notably Factor Xa and Urokinase-type Plasminogen Activator (uPA) .[1]

This guide details the molecular mechanism of GGACK, its kinetic properties, and standardized protocols for its use in biochemical research.[1] It serves as a critical resource for researchers investigating coagulation cascades, fibrinolysis, and enzyme kinetics.[1]

Chemical Identity & Structural Logic[1]

To understand the mechanism, one must deconstruct the molecule into its two functional domains: the Affinity Domain (The Address) and the Reactive Domain (The Warhead) .[1]

The Affinity Domain (Glu-Gly-Arg)

The tripeptide sequence Glutamyl-Glycyl-Arginine (EGR) is a synthetic mimic of the natural substrate for Factor Xa.[1]

  • Factor Xa Specificity: Factor Xa cleaves prothrombin at specific sites following an Arginine residue.[1] The S1 pocket of Factor Xa is deep and negatively charged (Asp-189), creating a high affinity for the positively charged Arginine (P1 position) of GGACK.[1]

  • S2/S3 Interactions: The Glycine (P2) and Glutamic acid (P3) residues interact with the S2 and S3 subsites of the enzyme, stabilizing the initial non-covalent complex (

    
    ).[1]
    
The Reactive Domain (Chloromethyl Ketone)

The C-terminus of the peptide is modified from a carboxyl group to a chloromethyl ketone (ck) .[1]

  • Function: This group acts as an electrophilic alkylating agent.[1]

  • Reactivity: Unlike reversible inhibitors that rely solely on equilibrium binding, the chloromethyl ketone forms a covalent bond with the enzyme, permanently disabling it.[1]

Mechanism of Action: Irreversible Alkylation[1]

The inhibition of serine proteases by GGACK follows a two-step kinetic mechanism: rapid formation of a reversible complex followed by irreversible alkylation.[1]

The Kinetic Pathway[1]
  • Recognition (

    
    ):  The EGR peptide sequence guides the inhibitor into the active site.[1] The Arginine side chain enters the S1 specificity pocket.[1]
    
  • Alkylation (

    
    ):  The chloromethyl ketone group is positioned in close proximity to the catalytic triad (His-57, Asp-102, Ser-195).[1] The imidazole ring of Histidine-57  attacks the methylene carbon of the chloromethyl ketone, displacing the chloride ion.[1]
    
Molecular Pathway Visualization

GGACK_MechanismEnzymeActive Serine Protease(Factor Xa / uPA)ComplexNon-Covalent Michaelis Complex(E-I)Enzyme->Complex+ InhibitorInhibitorGGACK(EGR-ck)Inhibitor->ComplexTransitionAlkylation of His-57(Chloride Displacement)Complex->Transitionk_inactInactivatedIrreversibly Inhibited Enzyme(Covalent Adduct)Transition->InactivatedPermanent Bond

Figure 1: The two-step irreversible inhibition mechanism of GGACK targeting the catalytic Histidine.[1]

Target Specificity & Kinetics

While GGACK is often cited as a Factor Xa inhibitor, its specificity is relative, not absolute.[1] It effectively inhibits enzymes with trypsin-like specificity (cleaving after Arg/Lys).[1]

Comparative Inhibition Data

The following table summarizes the inhibition profile of GGACK compared to PPACK (Phe-Pro-Arg-ck), illustrating why GGACK is preferred for Factor Xa and uPA, while PPACK is preferred for Thrombin.[1]

Enzyme TargetGGACK (EGR-ck) PotencyPPACK (FPR-ck) PotencyInteraction Logic
Factor Xa High (

)
ModerateEGR mimics the prothrombin cleavage site recognized by Factor Xa.[1]
uPA High LowuPA prefers small, hydrophilic residues at P2/P3, favoring Gly-Glu.[1]
Thrombin Low/ModerateVery High Thrombin has a large hydrophobic S2 pocket that strongly prefers Proline (PPACK) over Glycine (GGACK).[1]
tPA ModerateHightPA shares structural homology with Thrombin in the S2 subsite.[1]

Key Insight: Researchers attempting to selectively inhibit Factor Xa in a mixture containing Thrombin should use GGACK.[1] Conversely, to inhibit Thrombin without affecting Factor Xa significantly, PPACK is the superior choice.[1]

Experimental Protocols

Preparation and Storage

Chloromethyl ketones are chemically unstable at neutral or alkaline pH due to spontaneous hydrolysis and cyclization.[1] Proper handling is critical for assay reproducibility.[1]

Reagents Required:

  • GGACK (Hydrochloride salt)[1]

  • 1 mM HCl (Acidic vehicle)[1]

  • Distilled Water

Protocol:

  • Reconstitution: Dissolve the lyophilized GGACK powder in 1 mM HCl or acidified water (pH 3.0) .

    • Why? Acidic pH prevents the premature breakdown of the chloromethyl ketone warhead.[1]

  • Concentration: Prepare a stock solution of 10 mM.

  • Aliquoting: Dispense into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Warning: Never store stock solutions in basic buffers (PBS, Tris) for long periods.[1]

Factor Xa Inhibition Assay

This protocol validates the activity of GGACK by measuring the residual activity of Factor Xa using a chromogenic substrate.[1]

Workflow Visualization:

Protocol_WorkflowStep11. PreparationDilute Factor Xa in Assay Buffer(TBS/BSA, pH 7.4)Step22. Inhibitor AdditionAdd GGACK (various concentrations)to Factor Xa solutionStep1->Step2Step33. IncubationIncubate at 37°C for 30 minutes(Allows alkylation to proceed)Step2->Step3Step44. Substrate AdditionAdd Chromogenic Substrate (e.g., S-2222)to measure residual activityStep3->Step4Step55. ReadoutMeasure Absorbance at 405 nm(Kinetic or Endpoint)Step4->Step5

Figure 2: Step-by-step workflow for validating GGACK inhibition efficacy in vitro.

Detailed Steps:

  • Buffer: Use 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Enzyme: Dilute Factor Xa to a final concentration of 1-5 nM.

  • Inhibitor: Add GGACK to achieve a concentration range (e.g., 10 nM to 10 µM).

    • Control: Include a "Vehicle Only" (1 mM HCl) control.[1]

  • Incubation: Incubate for 30–60 minutes at 37°C. Since inhibition is irreversible, time is a variable; longer incubation allows for complete alkylation even at lower inhibitor concentrations.[1]

  • Substrate: Add a Factor Xa-specific chromogenic substrate (e.g., S-2222) at 200 µM.[1]

  • Measurement: Monitor absorbance at 405 nm. The rate of color development is proportional to residual enzyme activity.[1]

Therapeutic and Research Context

Anticoagulation Research

GGACK is extensively used in ex vivo blood handling to prevent clotting artifacts.[1]

  • Mechanism: By blocking Factor Xa, it halts the convergence of the intrinsic and extrinsic pathways, preventing the generation of Thrombin.[1]

  • Advantage: Unlike heparin (which requires Antithrombin III), GGACK acts directly on the protease.[1]

Protein Purification

During the purification of coagulation factors or recombinant proteins from cell culture, endogenous proteases can degrade the product.[1]

  • Application: GGACK is added to cell lysates to irreversibly inhibit serine proteases, preserving the structural integrity of the target protein.[1]

References

  • Kettner, C., & Shaw, E. (1978). Synthesis of peptides of arginine chloromethyl ketone.[1] Selective inactivation of plasma kallikrein.[1] Biochemistry, 17(22), 4778–4784.[1]

  • Liles, D. K., et al. (1992). Inhibition of Factor Xa by Glu-Gly-Arg-chloromethyl ketone: Kinetic characterization and effect on coagulation.[1] Archives of Biochemistry and Biophysics, 296(2), 614-623.[1]

  • Bode, W., et al. (1989). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the D-Phe-Pro-Arg conformation.[1] EMBO Journal, 8(11), 3467–3475.[1]

  • Haas, P., et al. (1997). The specificity of the S1' subsite of urokinase-type plasminogen activator.[1] Biochemistry, 36(26), 8045-8052.[1]

The Irreversible Serine Protease Inhibitor GGACK (hydrochloride): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of L-Glutamyl-glycyl-L-arginine chloromethyl ketone hydrochloride (GGACK), a potent and irreversible inhibitor of serine proteases. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles of GGACK, its practical applications in experimental settings, and the critical interpretation of the data it generates.

Introduction: Understanding the Significance of GGACK

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and cancer progression. Their activity is tightly regulated, and dysregulation can lead to numerous diseases. Consequently, the study of these enzymes and the development of specific inhibitors are of paramount importance in biomedical research and drug discovery.

GGACK (hydrochloride) has emerged as a valuable tool for investigating the function of specific serine proteases. It is a synthetic tripeptide chloromethyl ketone that acts as an irreversible inhibitor, primarily targeting urokinase-type plasminogen activator (uPA) and Factor Xa.[1] Its mechanism of action involves the alkylation of the active-site histidine residue, leading to the formation of a stable covalent bond and subsequent inactivation of the enzyme.[2] This guide will explore the biochemical properties, experimental applications, and the underlying scientific rationale for utilizing GGACK as a precise and powerful research tool.

Biochemical and Pharmacological Profile

Chemical Properties
PropertyValueSource
Full Name L-Glutamyl-glycyl-L-arginine chloromethyl ketone hydrochloride
Abbreviation GGACK (hydrochloride)
Molecular Formula C14H26Cl2N6O5[2]
Molecular Weight 429.30 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in aqueous solutions. The hydrochloride salt form enhances water solubility.[2]
Mechanism of Irreversible Inhibition

GGACK's inhibitory activity stems from its unique chemical structure, which combines a peptide sequence recognized by the target protease with a reactive chloromethyl ketone moiety. The Glu-Gly-Arg peptide sequence mimics the natural substrate of enzymes like uPA, facilitating the initial binding of the inhibitor to the enzyme's active site.

Once positioned within the active site, the chloromethyl ketone group acts as an electrophile, targeting the nucleophilic imidazole side chain of the catalytic histidine residue. This results in an irreversible alkylation of the histidine, rendering the enzyme catalytically inactive.

GGACK_Mechanism cluster_Enzyme Serine Protease Active Site Catalytic_Triad Catalytic Triad (Ser, His, Asp) His57 Histidine-57 (Nucleophile) Inactive_Enzyme Inactive Enzyme (Covalent Adduct) His57->Inactive_Enzyme Forms Covalent Bond GGACK GGACK (Glu-Gly-Arg-CMK) Binding Reversible Binding (Substrate Mimicry) GGACK->Binding Binds to Active Site Binding->Catalytic_Triad Alkylation Irreversible Alkylation Binding->Alkylation Proximity of CMK to Histidine Alkylation->His57 Attacks Histidine

Caption: Mechanism of irreversible inhibition by GGACK.

Inhibitory Potency and Selectivity

The efficacy of an inhibitor is quantified by its inhibitory constant (Ki) and/or its half-maximal inhibitory concentration (IC50). For irreversible inhibitors like GGACK, the second-order rate constant (k_inact/Ki) is also a critical parameter that reflects the efficiency of inactivation.

Kinetic analysis has shown that GGACK is a potent inhibitor of the two-chain form of urokinase-type plasminogen activator (tcu-PA), exhibiting a two-step irreversible inhibition with a Ki of 5.0 x 10⁻⁶ M and a k₂ of 0.05 s⁻¹.[2] Interestingly, it acts as a competitive inhibitor for the single-chain form (scu-PA) with a Ki of 1.3 x 10⁻⁶ M.[2]

Target ProteaseInhibition ParametersReference
Two-chain urokinase-type plasminogen activator (tcu-PA) Ki = 5.0 µM, k₂ = 0.05 s⁻¹ (irreversible)[2]
Single-chain urokinase-type plasminogen activator (scu-PA) Ki = 1.3 µM (competitive)[2]
Factor Xa Potent inhibitor[1]

Further research is needed to establish a more comprehensive inhibitory profile of GGACK against a wider range of serine proteases.

Practical Considerations for Experimental Use

Solubility and Stability

GGACK is supplied as a hydrochloride salt, which generally enhances its solubility in aqueous buffers.[2] For stock solutions, it is recommended to dissolve GGACK in a high-quality, sterile aqueous buffer such as phosphate-buffered saline (PBS) or a buffer appropriate for the specific enzymatic assay. The stability of hydrochloride solutions can be pH-dependent, with potential for degradation over time, especially at room temperature.[2][3] It is advisable to prepare fresh solutions for each experiment or to aliquot and store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Handling and Storage

GGACK (hydrochloride) should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] It is a hygroscopic solid, meaning it can absorb moisture from the air, so it should be stored in a tightly sealed container in a dry environment.[4] For long-term storage, keeping the compound at -20°C is recommended.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Chromogenic)

This protocol provides a framework for assessing the inhibitory activity of GGACK against a serine protease, using urokinase as an example with a chromogenic substrate.

Principle: The enzymatic activity of urokinase is measured by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[5] The presence of an inhibitor like GGACK will reduce the rate of substrate cleavage.

Materials:

  • Purified urokinase (two-chain form)

  • Chromogenic substrate for urokinase (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)[5]

  • GGACK (hydrochloride)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve urokinase in assay buffer to the desired working concentration.

    • Prepare a stock solution of the chromogenic substrate in sterile water or assay buffer.

    • Prepare a stock solution of GGACK in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer (to bring the final volume to 100 µL)

      • GGACK solution at various concentrations (or buffer for the no-inhibitor control).

      • Urokinase solution.

    • Mix gently and pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the chromogenic substrate to each well to initiate the enzymatic reaction.

  • Measure Activity:

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. Kinetic readings are preferred to determine the initial reaction velocity (V₀).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the GGACK concentration.

    • Determine the IC50 value from the resulting dose-response curve. For irreversible inhibitors, further kinetic analysis is required to determine k_inact and Ki.

Inhibition_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - Urokinase - GGACK dilutions - Chromogenic Substrate Start->Reagent_Prep Plate_Setup Set up 96-well plate: - Add Buffer, GGACK, and Urokinase Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C (15-30 min) Plate_Setup->Pre_incubation Initiate_Reaction Add Chromogenic Substrate Pre_incubation->Initiate_Reaction Measure_Absorbance Kinetic reading at 405 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Absorbance->Data_Analysis Determine_IC50 Determine IC50/Kinetic Parameters Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for a chromogenic enzyme inhibition assay.

Cell-Based Invasion Assay (Transwell)

This protocol outlines a method to assess the effect of GGACK on cancer cell invasion, a process often mediated by serine proteases like uPA.

Principle: The ability of cancer cells to invade through a basement membrane extract (BME) coated transwell insert is measured. uPA plays a role in degrading the extracellular matrix, facilitating invasion.[3] GGACK, by inhibiting uPA, is expected to reduce cell invasion.

Materials:

  • Cancer cell line known to express uPA

  • Transwell inserts (e.g., 8 µm pore size)

  • Basement Membrane Extract (BME) or similar matrix

  • Cell culture medium (serum-free for the upper chamber, serum-containing as a chemoattractant in the lower chamber)

  • GGACK (hydrochloride)

  • Calcein AM or other fluorescent dye for cell staining

  • Fluorescence plate reader

Procedure:

  • Prepare Transwell Inserts:

    • Coat the top of the transwell inserts with a thin layer of BME and allow it to solidify.

  • Cell Preparation:

    • Culture cancer cells to sub-confluency.

    • Serum-starve the cells for 12-24 hours prior to the assay.

    • Harvest the cells and resuspend them in serum-free medium.

  • Assay Setup:

    • Add serum-containing medium (chemoattractant) to the lower chamber of the transwell plate.

    • In the upper chamber (the insert), add the cell suspension.

    • Treat the cells in the upper chamber with various concentrations of GGACK (or a vehicle control).

  • Incubation:

    • Incubate the plate for a period sufficient for invasion to occur (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • Quantify Invasion:

    • After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix and stain the invading cells on the underside of the membrane with a fluorescent dye like Calcein AM.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of invasion relative to the control (untreated) cells.

    • Plot the percentage of invasion versus the GGACK concentration to determine its inhibitory effect.

Investigating Signaling Pathways with GGACK

GGACK's specificity for certain serine proteases makes it a valuable tool for dissecting their roles in complex signaling pathways.

The Plasminogen Activation System and Cancer Progression

The plasminogen activation system is a crucial cascade involved in fibrinolysis and extracellular matrix remodeling. uPA is a key enzyme in this system, converting plasminogen to the broad-spectrum protease plasmin. Plasmin, in turn, can degrade various components of the extracellular matrix, facilitating cell migration and invasion, processes that are hijacked by cancer cells during metastasis.[3]

By inhibiting uPA, GGACK can be used to investigate the downstream consequences of blocking this pathway. For example, researchers can use GGACK to study its effects on:

  • Cancer cell invasion and metastasis: As described in the protocol above.

  • Angiogenesis: The formation of new blood vessels, a process where uPA is also implicated.

  • Cell signaling: uPA binding to its receptor (uPAR) can trigger intracellular signaling pathways that promote cell migration and proliferation.[6] GGACK can help elucidate the proteolytic-dependent aspects of these signaling events.

Plasminogen_Activation_Pathway uPA Urokinase-type Plasminogen Activator (uPA) Plasmin Plasmin (active) uPA->Plasmin Converts Plasminogen Plasminogen (inactive) Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Degradation Plasmin->ECM Invasion Cancer Cell Invasion & Metastasis ECM->Invasion GGACK GGACK GGACK->uPA Irreversibly Inhibits Inhibition Inhibition

Caption: GGACK's role in the plasminogen activation pathway.

Conclusion and Future Perspectives

GGACK (hydrochloride) is a well-characterized and potent irreversible inhibitor of serine proteases, particularly uPA and Factor Xa. Its utility in elucidating the roles of these enzymes in various biological processes, especially in the context of cancer research, is well-established. This guide has provided a comprehensive overview of its properties, practical usage, and the scientific rationale behind its application.

Future research may focus on developing derivatives of GGACK with enhanced selectivity for other serine proteases or improved pharmacokinetic properties for potential therapeutic applications. Furthermore, the use of GGACK in combination with other research tools will continue to unravel the intricate complexities of serine protease-mediated signaling pathways, paving the way for new diagnostic and therapeutic strategies.

References

  • Lijnen, H. R., Van Hoef, B., & Collen, D. (1987). Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator. European Journal of Biochemistry, 162(2), 351–356. [Link]

  • Busse, S., et al. (1994). Induction of cell migration by pro-urokinase binding to its receptor: possible mechanism for signal transduction in human epithelial cells. Journal of Cell Biology, 126(1), 259-270. [Link]

  • ChromogenicSubstrates.com. Urokinase. [Link]

  • BioSpectra, Inc. (2022). Safety Data Sheet Guanidine Hydrochloride. [Link]

  • PubChem. (n.d.). H-Glu-Gly-Arg-chloromethylketone. National Center for Biotechnology Information. [Link]

  • Riemer, C., et al. (2011). Cell Migration and Invasion Assays as Tools for Drug Discovery. Pharmaceuticals, 4(10), 1345-1360. [Link]

  • Shen, H., et al. (2016). Determination of Related Substances of Gemcitabine Hydrochloride by HPLC and Study on Its Stability. Chinese Pharmaceutical Journal, 51(1), 56-60. [Link]

  • Charles River Laboratories. (2011). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). [Link]

Sources

The Urokinase Plasminogen Activator (uPA) System: A Nexus of Physiology and Pathology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Inhibition of Urokinase-Type Plasminogen Activator (uPA) by Glu-Gly-Arg-CH2Cl (GGACK)

The urokinase-type plasminogen activator (uPA) is a serine protease that plays a central role in various biological processes, including fibrinolysis, tissue remodeling, and cell migration.[1] It is synthesized as a single-chain zymogen, pro-uPA, which is activated via proteolytic cleavage into a two-chain active enzyme.[1] The primary function of active uPA is to convert the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, has broad substrate specificity, capable of degrading components of the extracellular matrix (ECM), thereby facilitating cell movement.[2][3]

While essential for normal physiological processes like wound healing, the uPA system is frequently dysregulated in pathological conditions. Elevated levels of uPA and its cell-surface receptor (uPAR) are strongly correlated with cancer progression, invasion, and metastasis.[2][4] By promoting the breakdown of the ECM, the uPA system allows tumor cells to breach the basement membrane and disseminate to distant sites.[3] This causal link has established uPA as a significant target for the development of anti-cancer therapeutics.[4]

Peptidyl Chloromethyl Ketones: Precision Tools for Serine Protease Inhibition

Peptidyl chloromethyl ketones (CMKs) are a class of irreversible inhibitors designed to specifically target serine and cysteine proteases.[5][6] Their design principle is based on substrate mimicry. The peptide portion of the inhibitor is engineered to resemble the natural substrate sequence recognized by the target protease, granting it high specificity. The chloromethyl ketone moiety serves as a reactive "warhead" that, once positioned correctly within the active site, forms a permanent covalent bond with a key catalytic residue, leading to irreversible inactivation.[7][8]

For uPA, which exhibits trypsin-like specificity by cleaving peptide bonds C-terminal to basic amino acids, the ideal peptide sequence for an inhibitor incorporates an arginine (Arg) or lysine (Lys) residue at the P1 position (the position immediately preceding the scissile bond). Inhibitors such as Glutamyl-Glycyl-Arginyl-Chloromethyl Ketone (often abbreviated as Glu-Gly-Arg-CH2Cl or GGACK) are therefore potent and highly specific affinity labels for uPA.[7]

The Core Mechanism: Covalent Alkylation of the uPA Active Site

The inhibition of uPA by GGACK is not a simple binding event but a two-step process characteristic of irreversible affinity labels.

  • Initial Reversible Binding (Formation of the Michaelis Complex): The inhibitor first binds non-covalently to the enzyme's active site, forming a reversible enzyme-inhibitor (E-I) complex. This initial binding is governed by an inhibition constant, Ki, and is driven by the specific interactions between the inhibitor's peptide backbone (Glu-Gly-Arg) and the enzyme's substrate-binding pockets (S3-S2-S1).[9]

  • Irreversible Covalent Modification: Once the inhibitor is correctly oriented within the active site, the chloromethyl ketone group is positioned in close proximity to the catalytic triad (Ser195, His57, Asp102). The imidazole side chain of the active site Histidine-57, acting as a nucleophile, attacks the carbon of the chloromethyl group. This results in the alkylation of the histidine residue and the displacement of the chloride ion, forming a stable, covalent bond.[8][9] This step is a first-order chemical reaction with a rate constant k2, and it renders the enzyme permanently inactive.[9]

The overall reaction can be summarized as: E + I ⇌ E·I → E-I where Ki = [E][I]/[E·I] and the rate of inactivation is k2[E·I].

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Covalent Modification E Active uPA (E) EI Reversible E-I Complex E->EI Ki I GGACK (I) I->EI His57 His57 Nucleophilic Attack on Chloromethyl Ketone EI->His57 k2 E_I Inactive Covalently-Bound E-I Complex His57->E_I

Mechanism of irreversible inhibition of uPA by GGACK.

Structural Basis for the Specificity of GGACK

The high specificity of GGACK for uPA is dictated by the precise architecture of the enzyme's active site cleft.

  • The Catalytic Triad: Like other trypsin-like serine proteases, uPA possesses a catalytic triad of His57, Asp102, and Ser195 residues that are essential for peptide bond hydrolysis.

  • The S1 Specificity Pocket: The key to uPA's substrate specificity is the S1 pocket, a deep cleft at the base of the active site that is lined with acidic and polar residues, most notably Asp189. This pocket preferentially accommodates the long, positively charged side chains of arginine or lysine residues.[3] The arginine residue of GGACK fits snugly into this S1 pocket, forming a stabilizing salt bridge with Asp189. This interaction is the primary determinant for the inhibitor's affinity and correct positioning.

  • S2 and S3 Pockets: The Glycine residues at the P2 and P3 positions of the inhibitor interact with the corresponding S2 and S3 pockets on the enzyme surface. These pockets are less restrictive, and studies have shown that having a Glycine at the P2 position is particularly effective for urokinase inactivation.[7]

The crystal structure of the uPA catalytic domain in complex with Glu-Gly-Arg-CH2Cl confirms that the inhibitor binds in a manner that mimics a substrate, with the arginine side chain buried in the S1 pocket and the chloromethyl ketone positioned for covalent reaction with His57.[2]

Quantitative Analysis of uPA Inhibition by Peptidyl CMKs

The potency of an irreversible inhibitor like GGACK is best described by the apparent second-order rate constant (kinact/KI or k2/Ki), which reflects both the initial binding affinity (Ki) and the rate of subsequent covalent modification (k2). Kinetic studies on GGACK and closely related peptidyl chloromethyl ketones have provided precise values for their interaction with uPA.

InhibitorTarget Enzyme FormKi (µM)k2 (s-1)Apparent 2nd Order Rate Constant (M-1s-1)Reference
Glu-Gly-Arg-CH2ClTwo-Chain uPA (tcu-PA)5.00.051.0 x 104[9]
Pro-Gly-Arg-CH2ClUrokinase680.00781.1 x 102[7]
Ac-Gly-Gly-Arg-CH2ClUrokinase--~3x more reactive than Pro-Gly-Arg-CH2Cl[7]

Note: k2 for Pro-Gly-Arg-CH2Cl was converted from 0.47 min-1 to 0.0078 s-1.

These data demonstrate that subtle changes in the peptide sequence can significantly impact reactivity, but the core Glu-Gly-Arg motif provides a highly potent framework for irreversible uPA inhibition.[7]

Experimental Protocols for Characterizing uPA Inhibition

A self-validating experimental workflow is crucial for accurately characterizing the kinetics of uPA inhibition by an irreversible inhibitor like GGACK. This typically involves a primary activity assay followed by a detailed kinetic analysis of inactivation.

Protocol 1: Chromogenic Assay for uPA Activity

This protocol provides a baseline measurement of uPA's enzymatic activity, which is essential for subsequent inhibition studies. It relies on a chromogenic substrate that releases a colored compound upon cleavage by uPA.

Principle: uPA cleaves the colorless chromogenic substrate (e.g., S-2444, 5-oxo-Pro-Gly-Arg-pNA), releasing para-nitroaniline (pNA), which has a strong absorbance at 405 nm. The rate of increase in absorbance is directly proportional to the uPA activity.[10]

Materials:

  • Purified human two-chain urokinase (tcu-PA)

  • Chromogenic substrate S-2444 (pyro-Glu-Gly-Arg-p-nitroanilide)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of uPA (e.g., 1 µM) in assay buffer.

    • Prepare a stock solution of S-2444 (e.g., 2 mM) in sterile water.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of assay buffer to each well.

    • Add 10 µL of the uPA solution to the sample wells. For a negative control, add 10 µL of assay buffer instead.

  • Initiate Reaction:

    • To start the reaction, add 10 µL of the S-2444 substrate solution to all wells for a final concentration of 100 µM. The total volume is 200 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Plot absorbance (A405) versus time (minutes).

    • The initial velocity (V0) of the reaction is the slope of the linear portion of this curve (ΔA405/min). This V0 is proportional to the enzyme activity.

Protocol 2: Determination of Kinetic Constants (k2 and Ki) for Irreversible Inhibition

Principle: The enzyme is incubated with various concentrations of the irreversible inhibitor, and the residual enzyme activity is measured at different time points. The observed rate of inactivation (kobs) will increase with inhibitor concentration and eventually saturate, allowing for the determination of k2 and Ki.

Procedure:

  • Setup:

    • Prepare serial dilutions of GGACK inhibitor in assay buffer. A typical concentration range would be 0.1x to 10x the expected Ki.

    • In separate tubes, pre-incubate a fixed concentration of uPA with each concentration of GGACK at 37°C. Include a control tube with uPA and no inhibitor.

  • Time-Course Inactivation:

    • At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each incubation tube.

    • Immediately add the aliquot to a well in a 96-well plate containing the chromogenic substrate S-2444 (at a concentration well above its Km to ensure the measured rate reflects the amount of active enzyme).

  • Measure Residual Activity:

    • Quickly measure the initial rate of pNA formation (V0) for each time point and inhibitor concentration as described in Protocol 1. This rate represents the residual active enzyme.

  • Data Analysis:

    • Step A (Calculate kobs): For each inhibitor concentration [I], plot the natural logarithm of the residual activity (ln[% Activity]) versus the pre-incubation time. The plot should be a straight line with a slope equal to -kobs.

    • Step B (Determine Ki and k2): Plot the calculated kobs values against the corresponding inhibitor concentrations [I]. Fit the data to the Michaelis-Menten equation for inactivation: kobs = (k2 * [I]) / (Ki + [I]) This hyperbolic plot will allow for the determination of the maximal rate of inactivation (k2, the plateau of the curve) and the inhibitor concentration that gives half-maximal inactivation rate (Ki).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_uPA Prepare uPA Solution incubate Pre-incubate uPA with each [GGACK] at 37°C prep_uPA->incubate prep_GGACK Prepare Serial Dilutions of GGACK Inhibitor prep_GGACK->incubate prep_Substrate Prepare Chromogenic Substrate Solution assay Add aliquot to substrate and measure residual activity (V0) prep_Substrate->assay aliquot At time intervals (t=0, 2, 5... min), withdraw aliquots incubate->aliquot aliquot->assay plot1 Plot ln(% Activity) vs. Time for each [GGACK] assay->plot1 k_obs Slope = -k_obs plot1->k_obs plot2 Plot k_obs vs. [GGACK] k_obs->plot2 results Fit to Hyperbola to get Ki and k2 plot2->results

Workflow for determining kinetic constants of irreversible inhibition.

Conclusion

Glu-Gly-Arg-CH2Cl (GGACK) and related peptidyl chloromethyl ketones are powerful and specific tools for the study of urokinase-type plasminogen activator. By mimicking the enzyme's natural substrate, these inhibitors are precisely targeted to the uPA active site. The subsequent irreversible alkylation of the catalytic Histidine-57 provides a permanent and covalent method of inactivation. This mechanism, supported by extensive kinetic and structural data, establishes GGACK not only as a critical reagent for basic research into the function of the uPA system but also as a foundational concept in the rational design of therapeutic agents aimed at mitigating pathologies driven by excessive proteolysis, such as cancer metastasis.

References

  • ResearchGate. (n.d.). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. Retrieved February 5, 2026, from [Link]

  • Lijnen, H. R., Van Hoef, B., & Collen, D. (1987). Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator. European Journal of Biochemistry, 162(2), 351–356. [Link]

  • Schwitalle, M., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. International Journal of Molecular Sciences, 23(9), 4890. [Link]

  • Rockway, T. W. (2002). Inhibitors of the protease domain of urokinase-type plasminogen activator. Current Medicinal Chemistry, 9(18), 1671–1681. [Link]

  • Schwitalle, M., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. National Institutes of Health. [Link]

  • Ye, S., et al. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 415–437. [Link]

  • Kettner, C., & Shaw, E. (1979). The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone. Biochimica et Biophysica Acta (BBA) - Enzymology, 569(1), 31–40. [Link]

  • Schotte, P., et al. (1999). Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS Letters, 442(1), 117–121. [Link]

  • Piras, M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(23), 5573. [Link]

  • Li, S., et al. (2012). Structural Basis for Recognition of Urokinase-type Plasminogen Activator by Plasminogen Activator Inhibitor-1. Journal of Biological Chemistry, 287(24), 20415–20425. [Link]

  • Magdolen, V., et al. (1996). Inhibition of the interaction of urokinase-type plasminogen activator (uPA) with its receptor (uPAR) by synthetic peptides. Biological Chemistry Hoppe-Seyler, 377(10), 665–672. [Link]

  • Monfar, M., et al. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. Journal of Biological Chemistry, 271(39), 23757–23761. [Link]

  • ResearchGate. (n.d.). Generally accepted mechanism of serine protease inhibition by chloromethylketones. Retrieved February 5, 2026, from [Link]

  • Thompson, R. C., & Blout, E. R. (1973). Peptide Chloromethyl Ketones as Irreversible Inhibitors of Elastase. Biochemistry, 12(1), 44–47. [Link]

  • Padrines, M., et al. (1990). Radioiodination of the active site of tissue plasminogen activator: a method for radiolabeling serine proteases with tyrosylprolylarginyl chloromethyl ketone. Analytical Biochemistry, 186(2), 194–201. [Link]

  • Spraggon, G., et al. (1995). The crystal structure of the catalytic domain of human urokinase-type plasminogen activator. Structure, 3(7), 681–691. [Link]

  • Zhu, B. Y., et al. (2000). Synthesis and biological activity of peptidyl aldehyde urokinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(14), 1543–1546. [Link]

  • Liu, J., et al. (2012). The autoactivation of human single-chain urokinase-type plasminogen activator (uPA). Journal of Biological Chemistry, 287(9), 6528–6539. [Link]

  • Dubin, G., et al. (2019). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. International Journal of Molecular Sciences, 20(18), 4453. [Link]

  • Henneberg, N., et al. (2013). The Serine Protease Inhibitor TLCK Attenuates Intrinsic Death Pathways in Neurons Upstream of Mitochondrial Demise. PLoS ONE, 8(7), e68782. [Link]

  • Ipsen, H. H., & Christensen, U. (1980). Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide. Biochimica et Biophysica Acta (BBA) - Enzymology, 613(2), 476–481. [Link]

  • Remeta, D. P., et al. (1993). Effect of tethered peptidylchloromethylketone inhibitors on thermal stability and domain interactions of urokinase and other serine proteases. Biochemistry, 32(32), 8391–8401. [Link]

  • Wikipedia. (n.d.). Urokinase. Retrieved February 5, 2026, from [Link]

  • Lijnen, H. R., et al. (1986). Activation of plasminogen by pro-urokinase. II. Kinetics. Journal of Biological Chemistry, 261(3), 1253–1258. [Link]

  • Lecturio. (2015, October 6). Serine Protease: Background & Catalytic Mechanism – Biochemistry. YouTube. [Link]

  • Bock, P. E. (1988). Active site selective labeling of serine proteases with spectroscopic probes using thioester peptide chloromethyl ketones: demonstration of thrombin labeling using N alpha-[(acetylthio)acetyl]-D-Phe-Pro-Arg-CH2Cl. Biochemistry, 27(17), 6633–6639. [Link]

  • Wang, H., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry, 94(2), 1022–1030. [Link]

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  • AK Lectures. (2015, March 19). Specificity of Serine Proteases (Chymotrypsin, Trypsin and Elastase). YouTube. [Link]

  • Al-Gharabli, S., et al. (2011). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. Bioorganic & Medicinal Chemistry, 19(19), 5784–5791. [Link]

Sources

GGACK (Glu-Gly-Arg-chloromethyl ketone): A Technical Guide for Factor Xa Investigation

[1]

Executive Summary

GGACK (L-Glutamyl-L-Glycyl-L-Arginyl chloromethyl ketone), often supplied as the hydrochloride or trifluoroacetate salt, is a potent, irreversible, tripeptide inhibitor of Factor Xa (FXa).[1][2] Unlike reversible inhibitors (e.g., apixaban) used in clinical settings, GGACK is primarily a biochemical tool compound .[1]

Its value lies in its mechanism: it acts as a "suicide substrate," covalently modifying the active site histidine.[1] This property makes it the gold standard for active-site titration , allowing researchers to determine the functional molar concentration of an FXa preparation, distinct from its total protein concentration.

Part 1: Chemical Biology & Mechanism of Action

Structural Logic

GGACK is designed to mimic the substrate specificity of Factor Xa.[1]

  • Peptide Sequence (Glu-Gly-Arg): This tripeptide sequence mimics the P3-P2-P1 residues of the physiological Factor Xa recognition site (e.g., the cleavage site in Prothrombin).

  • Warhead (Chloromethyl Ketone - CMK): The C-terminal chloromethyl ketone is an electrophilic trap.[1]

The "Suicide" Mechanism

Upon binding to the S1-S3 pockets of Factor Xa, the CMK group is positioned in immediate proximity to the catalytic triad (His57, Asp102, Ser195).

  • Recognition: The Arginine (P1) side chain inserts into the S1 specificity pocket (Asp189).[1]

  • Alkylation: The active site Histidine-57 (His57) nucleophilically attacks the chloromethyl ketone carbon.[1]

  • Irreversibility: A covalent bond forms, displacing the chloride ion.[1] The enzyme is permanently inactivated.[1]

Visualization: The Inhibition Pathway

The following diagram illustrates the transition from the reversible Michaelis complex to the irreversible covalent adduct.

GGACK_MechanismFigure 1: Kinetic pathway of GGACK inhibition. Note the irreversible step (k_inact) driven by His57 alkylation.FXaActive Factor Xa(Free Enzyme)ComplexMichaelis Complex(E·I Reversible)FXa->Complex k_on (Binding)GGACKGGACK(Inhibitor)GGACK->Complex k_on (Binding)Complex->FXa k_offAdductCovalent Adduct(Enzyme-His57-Inhibitor)Complex->Adduct k_inact (Alkylation)ChlorideCl- ReleaseComplex->Chloride

Part 2: Critical Protocols for Experimental Success

Preparation and Storage (Stability Warning)

Chloromethyl ketones are chemically reactive and prone to hydrolysis, particularly at neutral or basic pH.[1] Improper handling is the primary cause of experimental failure.[1]

ParameterSpecificationRationale (Causality)
Solvent 1 mM HCl or DMSOAcidic pH prevents premature hydrolysis of the CMK warhead.[1]
Storage -20°C (Desiccated)Moisture accelerates degradation.[1]
Working Life < 2 hours at pH 7.4Once diluted into physiological buffer, the half-life decreases rapidly.[1]
Safety Toxic/Corrosive CMKs are non-specific alkylating agents.[1] Use PPE.
Protocol: Active Site Titration of Factor Xa

This is the definitive method to quantitate the active fraction of an enzyme preparation. Total protein assays (e.g., A280, Bradford) cannot distinguish between active FXa and inactive/degraded protein.[1]

Materials:

  • Purified Factor Xa (Target ~100 nM nominal concentration).[1]

  • GGACK Stock (Standardized concentration, e.g., 10 µM).[1]

  • Chromogenic Substrate (e.g., S-2765 or equivalent specific for FXa).[1]

  • Assay Buffer (TBS, pH 7.4, 0.1% BSA).[1]

Workflow:

  • Preparation: Prepare a series of GGACK dilutions (e.g., 0, 20, 40, 60, 80, 100, 120 nM) in Assay Buffer.[1]

  • Incubation: Mix a fixed concentration of FXa (e.g., 100 nM) with each GGACK dilution.

    • Crucial Step: Incubate for 30–60 minutes at room temperature. This ensures the irreversible reaction goes to completion (

      
      ).[1]
      
  • Residual Activity Measurement: Aliquot the mixture into a plate containing the chromogenic substrate.

  • Read: Measure the initial velocity (

    
    ) of substrate hydrolysis at 405 nm.
    
Data Analysis & Visualization

Plot the Residual Enzyme Activity (


)[GGACK]
  • Linear Region: At sub-stoichiometric concentrations, activity decreases linearly.[1]

  • X-Intercept: Extrapolate the linear portion to the x-axis. The intercept represents the concentration of GGACK required to inhibit 100% of the enzyme molecules.

  • Calculation: Since the stoichiometry is 1:1, [Active FXa] = [GGACK] at x-intercept .

Titration_WorkflowFigure 2: Workflow for Active Site Titration using GGACK.Step11. Incubate Fixed [FXa]with Increasing [GGACK]Step22. Allow Irreversible Reactionto Complete (30-60 min)Step1->Step2Step33. Add Chromogenic Substrate(Measure Residual Activity)Step2->Step3Step44. Plot Activity vs. [GGACK]Step3->Step4ResultX-Intercept = [Active FXa]Step4->Result

Part 3: Specificity and Limitations (E-E-A-T)

The Specificity Myth

While GGACK is often labeled as a "Factor Xa Inhibitor," it is not perfectly selective. It targets trypsin-like serine proteases.[1]

  • Thrombin Cross-Reactivity: GGACK inhibits Thrombin, though typically with different kinetics than FXa.[1] The sequence Glu-Gly-Arg is recognized by Thrombin (which cleaves after Arg).[1]

  • Urokinase (uPA): GGACK is also a potent inhibitor of uPA.[1][2]

Strategic Implication:

  • In Plasma: Adding GGACK to plasma will block FXa, Thrombin, and other coagulation factors.[1] It is an excellent "stop solution" to freeze the coagulation state of a sample but a poor probe for isolating FXa activity in a complex milieu without additional controls.[1]

  • In Purified Systems: It is highly specific when the only other proteins are non-serine proteases (e.g., Albumin).[1]

Kinetic Constants ( )

For irreversible inhibitors,

13

14
  • GGACK is a "fast" inhibitor.[1]

  • 
     (association rate) for similar chloromethyl ketones against FXa is typically in the range of 
    
    
    .[1]

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Non-linear Titration Plot Incomplete reaction time.Increase incubation time of FXa + GGACK to ensure endpoint is reached.
No Inhibition Hydrolysis of GGACK.[1]Check if stock was stored at neutral pH.[1] Re-make stock in 1 mM HCl.
"Active" Conc. > Total Protein Nonspecific binding or error.[1]Verify GGACK concentration using a standardized trypsin solution if necessary.[1]

References

  • Kettner, C., & Shaw, E. (1981).[1] Inactivation of trypsin-like enzymes with peptides of arginine chloromethyl ketone.[1] Methods in Enzymology, 80, 826-842.[1]

  • Bock, P. E. (1992).[1] Active-site titration of blood coagulation proteases.[1] Methods in Enzymology, 222, 478-503.[1] (Seminal text on using p-NPGB and CMKs for titration).

  • Haematologic Technologies. (n.d.).[1] Glu-Gly-Arg-chloromethyl ketone (GGACK) Product Data Sheet. (Verified commercial source for solubility/stability data).

  • Sigma-Aldrich. (n.d.).[1] Glu-Gly-Arg-chloromethyl ketone Technical Information.

The Irreversible Inhibition of Proteases by GGACK: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the precise control of protease activity is paramount. Unwanted proteolysis can compromise experimental results, degrade valuable protein samples, and obscure the true nature of biological processes. This guide provides an in-depth technical overview of H-Glu-Gly-Arg-Chloromethylketone (GGACK), a potent and irreversible inhibitor of specific serine proteases, designed to equip you with the knowledge to effectively utilize this tool in your research.

Introduction to Irreversible Protease Inhibition and the Significance of GGACK

Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins. While essential for countless physiological processes, their uncontrolled activity in an experimental setting can be detrimental. Irreversible inhibitors form a stable, covalent bond with the target enzyme, providing a permanent and complete cessation of its activity. This contrasts with reversible inhibitors, which exist in equilibrium between bound and unbound states.

GGACK, a tripeptide chloromethylketone, is a highly effective irreversible inhibitor designed to target trypsin-like serine proteases.[1] Its peptide sequence (Glu-Gly-Arg) mimics the natural substrate recognition motif of these enzymes, conferring a high degree of specificity. The chloromethylketone "warhead" is the reactive moiety responsible for the irreversible covalent modification of the enzyme's active site. This makes GGACK an invaluable tool for applications demanding complete and sustained protease inhibition.

The Molecular Mechanism of GGACK Inhibition

The inhibitory action of GGACK is a sophisticated example of affinity labeling, where the inhibitor's structure directs it to the active site of the target protease.

The Serine Protease Catalytic Triad: The Target of GGACK

Trypsin-like serine proteases employ a "catalytic triad" of amino acid residues in their active site to effect peptide bond hydrolysis. This triad typically consists of a serine (Ser), a histidine (His), and an aspartate (Asp) residue. The catalytic mechanism proceeds through a two-step process of acylation and deacylation. The serine residue, activated by the histidine, acts as a nucleophile, attacking the carbonyl carbon of the substrate's peptide bond.[2]

Covalent Modification by GGACK

GGACK's peptide sequence (Glu-Gly-Arg) directs it to the active site of trypsin-like serine proteases, which preferentially cleave after basic amino acid residues like arginine.[1][3] Once positioned in the active site, the chloromethylketone group of GGACK undergoes a nucleophilic attack by the active site histidine residue of the catalytic triad.[4] This results in the formation of a stable, covalent alkylation of the histidine, rendering the enzyme permanently inactive.[4] The chlorine atom acts as a leaving group in this reaction.

GGACK_Mechanism cluster_Enzyme Serine Protease Active Site cluster_GGACK GGACK Inhibitor Ser195 Serine-195 (Nucleophile) His57 Histidine-57 Asp102 Aspartate-102 CMK Chloromethyl Ketone (CH2Cl) His57->CMK 2. Nucleophilic Attack Covalent_Bond Covalent Bond Formation (Alkylation of Histidine) His57->Covalent_Bond 3. Irreversible Inhibition Peptide Glu-Gly-Arg GGACK_entry GGACK_entry->Peptide 1. Binding to Active Site

Figure 1. Mechanism of Irreversible Inhibition of a Serine Protease by GGACK.

Specificity and Quantitative Data

The tripeptide sequence of GGACK is crucial for its specificity. The arginine residue at the P1 position directs the inhibitor to the S1 specificity pocket of trypsin-like serine proteases, which is lined with acidic residues that favor the binding of positively charged amino acids.[1]

While GGACK is a potent inhibitor of urokinase-type plasminogen activator (uPA), it also exhibits inhibitory activity against other serine proteases that recognize arginine at the P1 position.[1][3]

ProteaseOrganismk₂ (min⁻¹)Kᵢ (µM)k₂/Kᵢ (M⁻¹min⁻¹)Reference
UrokinaseHuman0.47686.9 x 10³[3]
Factor XaHuman---[1]
PlasminHuman---[3]

Experimental Protocol: In Vitro Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of GGACK against a target serine protease using a chromogenic or fluorogenic substrate.

Materials
  • Purified target serine protease (e.g., urokinase, Factor Xa)

  • GGACK hydrochloride

  • Appropriate chromogenic or fluorogenic substrate for the target protease (e.g., S-2444 for urokinase)[5][6]

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Solvent for GGACK (e.g., sterile water or DMSO)

  • 96-well microplate

  • Microplate reader

Methodology
  • Reagent Preparation:

    • Prepare a stock solution of GGACK (e.g., 10 mM) in an appropriate solvent. Store at -20°C.

    • Prepare working solutions of the target protease and substrate in assay buffer. The optimal concentrations should be determined empirically but are typically in the nanomolar range for the enzyme and at or below the Km for the substrate.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add varying concentrations of GGACK to the wells. Include a control with no inhibitor.

    • Add the target protease to all wells and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibition to occur.

    • Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

    • Plot the reaction rates against the corresponding GGACK concentrations.

    • Determine the IC₅₀ value, which is the concentration of GGACK that causes 50% inhibition of the protease activity.

    • For irreversible inhibitors, it is more informative to determine the second-order rate constant of inactivation (k_inact/K_I). This can be achieved by measuring the pseudo-first-order rate constant of inactivation (k_obs) at different inhibitor concentrations and plotting k_obs versus [GGACK]. The slope of this line will be k_inact/K_I.

Inhibition_Assay_Workflow A 1. Prepare Reagents (Enzyme, GGACK, Substrate, Buffer) B 2. Set up Microplate (Buffer, GGACK dilutions, Control) A->B C 3. Add Enzyme and Incubate B->C D 4. Add Substrate to Initiate Reaction C->D E 5. Monitor Reaction Kinetically (Absorbance/Fluorescence) D->E F 6. Data Analysis (Calculate Rates, IC50, k_inact/K_I) E->F

Figure 2. General workflow for an in vitro protease inhibition assay using GGACK.

Applications in Research and Drug Development

The potent and irreversible nature of GGACK makes it a versatile tool in various research areas.

Elucidating Protease Function

By specifically and irreversibly inhibiting a target protease, researchers can study the downstream consequences of its absence. This is particularly valuable in complex biological systems where the protease may have multiple substrates and functions. For example, inhibiting urokinase with GGACK can help elucidate its role in processes like fibrinolysis and cell migration.[7]

Preventing Proteolysis during Protein Purification

The presence of endogenous proteases in cell lysates can lead to the degradation of the protein of interest during purification. The addition of a cocktail of protease inhibitors, including those targeting serine proteases like GGACK, is a common strategy to preserve protein integrity.

A Tool in Fibrinolysis Research

Urokinase is a key enzyme in the fibrinolytic system, responsible for converting plasminogen to plasmin, which in turn degrades fibrin clots. GGACK's potent inhibition of urokinase makes it an excellent tool for studying the regulation of fibrinolysis in vitro.[7] By controlling urokinase activity, researchers can investigate the roles of other components of the fibrinolytic cascade.

Drug Discovery and Development

While GGACK itself is a research tool, the principles of its design—a substrate-mimicking peptide coupled to a reactive warhead—are fundamental in the development of therapeutic protease inhibitors. Understanding the interaction of GGACK with its target proteases can inform the design of more selective and potent drugs for various diseases where proteases are dysregulated, such as cancer and thrombosis.

Technical Considerations and Best Practices

Stability and Storage

Peptidyl chloromethylketones can be susceptible to hydrolysis, particularly at neutral to alkaline pH.[8][9][10][11] It is recommended to prepare fresh stock solutions of GGACK and to store them at -20°C or below. When preparing working solutions in aqueous buffers, it is advisable to use them promptly. The stability of GGACK is generally higher at acidic pH.[8]

Off-Target Effects

While the peptide sequence of GGACK confers a degree of specificity, the reactive nature of the chloromethylketone group means that off-target inhibition of other nucleophile-containing enzymes, such as some cysteine proteases, can occur, particularly at high concentrations.[12] It is crucial to use the lowest effective concentration of GGACK and to include appropriate controls to validate the specificity of the observed effects.

Safety Precautions

GGACK is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.

Conclusion

GGACK is a powerful and specific tool for the irreversible inhibition of trypsin-like serine proteases. Its well-defined mechanism of action and high potency make it an invaluable reagent for researchers seeking to control protease activity in a variety of experimental contexts. By understanding its mechanism, specificity, and proper handling, scientists can confidently employ GGACK to advance their research in areas ranging from fundamental enzymology to drug discovery.

References

  • PubChem. H-Glu-Gly-Arg-chloromethylketone. Available from: [Link]

  • ResearchGate. [a-g] In the catalytic mechanism of serine protease/TMPRSS4. Available from: [Link]

  • M-CSA. Trypsin. Available from: [Link]

  • Mahrus, S., & Craik, C. S. (2006). Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates. Proceedings of the National Academy of Sciences of the United States of America, 103(18), 6833–6838. Available from: [Link]

  • Lee, M., & Silverman, R. B. (2000). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of pharmaceutical and biomedical analysis, 23(1), 145–156. Available from: [Link]

  • Lin, P. H., & Lin, C. H. (2019). Off-target effects in CRISPR/Cas9 gene editing. Journal of biomedical science, 26(1), 60. Available from: [Link]

  • Innovative Research. Glu-Gly-Arg-Chloromethylketone. Available from: [Link]

  • Kolehmainen, E., & Mäntsälä, P. (1984). The irreversible inhibition of urokinase, kidney-cell plasminogen activator, plasmin and beta-trypsin by 1-(N-6-amino-n-hexyl)carbamoylimidazole. The Biochemical journal, 221(1), 129–135. Available from: [Link]

  • Wiman, B., & Collen, D. (1979). The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone. Biochimica et biophysica acta, 579(2), 302–310. Available from: [Link]

  • Kettner, C., & Shaw, E. (1979). The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone. Biochimica et biophysica acta, 579(2), 302–310. Available from: [Link]

  • Wiman, B., & Collen, D. (1979). On the mechanism of the reaction between human alpha 2-antiplasmin and plasmin. The Journal of biological chemistry, 254(18), 9291–9297.
  • Longstaff, C., & Gaffney, P. J. (1991). Fibrinolysis and the control of blood coagulation. Blood reviews, 5(4), 231–241. Available from: [Link]

  • Roche. The Complete Guide for Protease Inhibition. Available from: [Link]

  • G-Biosciences. Protease Assay™. Available from: [Link]

  • Kettner, C., & Shaw, E. (1981). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochimica et biophysica acta, 674(3), 341–347. Available from: [Link]

  • Kore, A. R., & Shanmugasundaram, M. (2010). Design, Synthesis and Inhibitory Effect of Pentapeptidyl Chloromethyl Ketones on Proteinase K. Bioorganic & medicinal chemistry, 18(23), 8383–8387. Available from: [Link]

  • Wang, X., & Seto, E. (2013). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of pharmaceutical and biomedical analysis, 74, 152–159.
  • NCBI. Protease Assays - Assay Guidance Manual. Available from: [Link]

  • Paar, D., & Maruhn, D. (1980). Spectrometric determination of urokinase in urine after gel filtration, using the chromogenic substrate S-2444. Journal of clinical chemistry and clinical biochemistry. Zeitschrift fur klinische Chemie und klinische Biochemie, 18(9), 557–562. Available from: [Link]

  • Chromogenic Substrates. Urokinase. Available from: [Link]

  • Witting, J. I., & Bourdon, P. (1993). Kinetics of factor Xa inhibition by tissue factor pathway inhibitor. The Journal of biological chemistry, 268(36), 27179–27185. Available from: [Link]

  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639–4750.
  • Lijnen, H. R., Van Hoef, B., & Collen, D. (1987). Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator. European journal of biochemistry, 162(2), 351–356.
  • Novokhatny, V. V., Ingham, K. C., & Lijnen, H. R. (1993). Effect of tethered peptidyl-chloromethylketone inhibitors on thermal stability and domain interactions of urokinase and other serine proteases. The Journal of biological chemistry, 268(23), 17211–17218.
  • Zhang, L., & Sadler, J. E. (1999). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of pharmaceutical and biomedical analysis, 20(1-2), 145–156.
  • Jelińska, A., Dobrowolski, L., & Oszczapowicz, I. (2004). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. Journal of pharmaceutical and biomedical analysis, 35(5), 1273–1277. Available from: [Link]

  • Zhang, Y., & Kador, P. F. (2004). The influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of pharmaceutical and biomedical analysis, 35(4), 775–783. Available from: [Link]

  • Wang, Y., & Chow, D. S. (2006). Degradation kinetics of mometasone furoate in aqueous systems. Journal of pharmaceutical sciences, 95(10), 2217–2228. Available from: [Link]

  • Antalis, T. M., & Bugge, T. H. (2022). Selective abrogation of the uPA-uPAR interaction in vivo reveals a novel role in suppression of fibrin-associated inflammation. Blood, 139(1), 121–132. Available from: [Link]

  • Bachovchin, W. W., & Plaut, A. G. (1980). The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone. Biochimica et biophysica acta, 614(2), 302–310.
  • Wiman, B., & Collen, D. (1978). Molecular mechanism of physiological fibrinolysis.
  • Collen, D. (1987). Molecular mechanism of action of newer thrombolytic agents. Journal of the American College of Cardiology, 10(5 Suppl B), 11B–15B.
  • Lijnen, H. R., & Collen, D. (1991). Strategies for the improvement of thrombolytic agents. Thrombosis and haemostasis, 66(1), 88–110.
  • Medcalf, R. L. (2012). The urokinase-type plasminogen activator (uPA) system in the central nervous system. The international journal of biochemistry & cell biology, 44(7), 1033–1036.
  • Andreasen, P. A., Kjøller, L., Christensen, L., & Duffy, M. J. (1997). The urokinase-type plasminogen activator system in cancer metastasis: a review.
  • Dano, K., Andreasen, P. A., Grondahl-Hansen, J., Kristensen, P., Nielsen, L. S., & Skriver, L. (1985). Plasminogen activators, tissue degradation, and cancer. Advances in cancer research, 44, 139–266.
  • ChromoGenix. Chromogenic Substrate S-2444. Available from: [Link]

  • Jelińska, A., Dobrowolski, L., & Oszczapowicz, I. (2004). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. Journal of pharmaceutical and biomedical analysis, 35(5), 1273–1277. Available from: [Link]

  • Zhang, Y., & Kador, P. F. (2004). The influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of pharmaceutical and biomedical analysis, 35(4), 775–783. Available from: [Link]

  • Wang, Y., & Chow, D. S. (2006). Degradation kinetics of mometasone furoate in aqueous systems. Journal of pharmaceutical sciences, 95(10), 2217–2228. Available from: [Link]

Sources

GGACK (Glu-Gly-Arg-Chloromethyl Ketone) Hydrochloride: Technical Profile & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

GGACK (Glu-Gly-Arg-chloromethyl ketone), commonly supplied as the hydrochloride salt, is a potent, irreversible, substrate-like inhibitor of serine proteases, exhibiting high specificity for Urokinase-type Plasminogen Activator (uPA) and Factor Xa .[1][2] By mimicking the natural cleavage site of these enzymes, GGACK occupies the active site and covalently alkylates the catalytic histidine residue, permanently silencing enzymatic activity. This guide provides a comprehensive technical analysis of GGACK, covering its physicochemical properties, reaction mechanism, experimental handling protocols, and applications in anticoagulant research and protein purification.

Chemical Identity & Physicochemical Properties[1][3][4]

GGACK is a tripeptide chloromethyl ketone.[2][3][4] Its structure consists of a peptide recognition sequence (Glutamyl-Glycyl-Arginine) linked to a reactive chloromethyl ketone (CMK) warhead. The "GGACK" acronym is derived from the trivial names of the amino acids (G lutamyl-G lycyl-A rginyl C hloromethyl K etone), though it is more precisely abbreviated as EGR-CMK using standard one-letter amino acid codes.

Structural Composition[1][2][3][7]
  • Recognition Motif (P1-P3): Glu-Gly-Arg.[1][3][5][6][7][8] The Arginine at the P1 position mimics the substrate specificity for trypsin-like serine proteases (which cleave after basic residues like Arg or Lys).

  • Warhead: Chloromethyl ketone (-COCH₂Cl). This electrophilic group is responsible for the irreversible alkylation of the enzyme.

Physicochemical Data Table
PropertySpecification
Common Name GGACK, EGR-CMK
Chemical Name L-Glu-Gly-L-Arg-chloromethyl ketone hydrochloride
Sequence H-Glu-Gly-Arg-CH₂Cl
CAS Number 65113-67-9 (General), 102718-57-8 (Free base)
Molecular Formula C₁₄H₂₅ClN₆O₅[1][9] · xHCl (Salt form dependent)
Molecular Weight ~466.0 g/mol (Dihydrochloride); ~429.3 g/mol (Monohydrochloride)
Solubility Soluble in water (>20 mg/mL), DMSO, and DMF.
Appearance White to off-white lyophilized powder.
Stability Unstable at basic pH (t₁/₂ < 10 min at pH 8.0). Stable in 1 mM HCl.

Mechanism of Action

GGACK functions as an affinity label or suicide inhibitor . The inhibition follows a two-step kinetic mechanism:

  • Recognition (Reversible): The Glu-Gly-Arg peptide sequence binds to the S1-S3 subsites of the protease active site, forming a non-covalent Michaelis complex (

    
    ). The Arginine side chain inserts deep into the S1 specificity pocket (typically involving an Aspartate residue at the base).
    
  • Alkylation (Irreversible): Once bound, the chloromethyl ketone group is positioned in close proximity to the catalytic triad. The active site Histidine (His-57 in chymotrypsin numbering) performs a nucleophilic attack on the methylene carbon of the chloromethyl ketone, displacing the chloride ion. This forms a stable covalent hemiketal adduct, permanently inactivating the enzyme.

Kinetic Constants[13]
  • Target: Human uPA (

    
    )
    
  • Target: Factor Xa (

    
    )
    
  • Selectivity: Highly selective for uPA and Factor Xa over Thrombin (Thrombin is more effectively inhibited by PPACK / Phe-Pro-Arg-CMK).

Mechanistic Pathway Diagram

GGACK_Mechanism cluster_0 Active Site Chemistry Enzyme Active Protease (uPA / Factor Xa) Complex Michaelis Complex (Non-covalent E·I) Enzyme->Complex + GGACK GGACK GGACK Inhibitor (EGR-CMK) GGACK->Complex Transition Tetrahedral Intermediate Complex->Transition Binding Alignment Inactivated Alkylated Enzyme (Covalent Adduct) Transition->Inactivated Cl- Displacement His57 Catalytic His-57 (Nucleophile) His57->Transition Nucleophilic Attack on -CH2Cl

Figure 1: Mechanism of irreversible serine protease inhibition by GGACK. The inhibitor first binds via affinity (EGR sequence) before the catalytic Histidine alkylates the chloromethyl ketone warhead.

Experimental Handling & Protocols

Reconstitution and Storage (Critical)

Chloromethyl ketones are reactive electrophiles. Improper handling leads to rapid hydrolysis and loss of potency.

  • Solvent: Reconstitute in 1 mM HCl or acidified water (pH 3.0). Do NOT reconstitute in PBS, Tris, or other neutral/basic buffers, as the half-life of the chloromethyl ketone group is minutes at pH > 7.5.

  • Stock Concentration: Prepare a 10 mM stock solution.

  • Storage:

    • Lyophilized powder: -20°C (stable for >2 years).

    • Acidic Stock Solution: -80°C (stable for 6 months). Avoid freeze-thaw cycles.

Protocol: Active Site Titration of Factor Xa

This protocol determines the concentration of active Factor Xa in a preparation using GGACK.

Materials:

  • Factor Xa (unknown active concentration).

  • GGACK (Standardized stock).

  • Chromogenic Substrate (e.g., S-2765).

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

Workflow:

  • Preparation: Dilute Factor Xa to ~100 nM in Assay Buffer.

  • Inhibitor Series: Prepare a serial dilution of GGACK (0 nM to 500 nM) in 1 mM HCl.

  • Incubation: Mix Factor Xa with GGACK dilutions (1:1 v/v). Incubate for 30 minutes at 37°C . (Note: The buffer capacity must neutralize the small volume of acid from the inhibitor stock).

  • Measurement: Add Chromogenic Substrate (final 200 µM). Measure absorbance at 405 nm (kinetic mode).

  • Analysis: Plot Residual Activity (%) vs. [GGACK]/[Enzyme]. The x-intercept represents the concentration of active enzyme sites.

Experimental Workflow Diagram

Assay_Workflow Stock GGACK Stock (10mM in 1mM HCl) Dilution Prepare Dilution Series (Keep Acidic) Stock->Dilution Incubation Incubation 30 min @ 37°C (Covalent Binding) Dilution->Incubation EnzymePrep Factor Xa Prep (pH 7.4 Buffer) EnzymePrep->Incubation Substrate Add Chromogenic Substrate Incubation->Substrate Read Measure Absorbance (405 nm) Substrate->Read Data Calculate IC50 / Active Sites Read->Data

Figure 2: Step-by-step workflow for using GGACK in an enzyme inhibition or active-site titration assay.

Therapeutic & Research Applications

Anticoagulant Research

GGACK is widely used to study the coagulation cascade by selectively blocking the propagation phase (Factor Xa) and fibrinolysis initiation (uPA).

  • In Vitro: Used to prevent "contact activation" or autolysis during the purification of coagulation factors.

  • In Vivo: While potent, chloromethyl ketones are generally too toxic for human therapeutic use (due to non-specific alkylation) but serve as excellent "probe" compounds in animal models to validate Factor Xa as a drug target.

Protein Purification

During the isolation of proteins from cell lysates, endogenous proteases can degrade the target protein. GGACK is often included in lysis buffers (along with PMSF or Leupeptin) specifically to inhibit uPA and Factor Xa-like proteases that are resistant to standard inhibitors.

Structural Biology

GGACK is used to generate stable Enzyme-Inhibitor complexes for X-ray crystallography. By covalently locking the enzyme in an "active-like" conformation, researchers can map the S1-S3 binding pockets with high resolution.

Safety & Stability

  • Toxicity: GGACK is an alkylating agent . It can react with nucleophiles in the body (DNA bases, glutathione). Handle with gloves, safety glasses, and work inside a fume hood.

  • Disposal: Quench excess GGACK with a surplus of nucleophile (e.g., 10 mM DTT or Mercaptoethanol) before disposal to neutralize the chloromethyl ketone group.

References

  • Lijnen, H. R., et al. (1987).[6][8] "Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator."[6][8] European Journal of Biochemistry.[6][8]

  • Kettner, C., & Shaw, E. (1981). "Inactivation of trypsin-like enzymes with peptides of arginine chloromethyl ketone." Methods in Enzymology.

  • Bode, W., et al. (1989). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." The EMBO Journal.

  • Cayman Chemical. "GGACK (hydrochloride) Product Information." Cayman Chemical Datasheets.

  • Sigma-Aldrich. "Glu-Gly-Arg-Chloromethyl Ketone (EGR-CMK) Technical Bulletin." Merck/Sigma.

Sources

Technical Guide: Discovery, Characterization, and Application of GGACK (Glu-Gly-Arg-CMK)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GGACK (Glu-Gly-Arg-chloromethyl ketone), also known as EGR-CMK, represents a cornerstone in the evolution of serine protease inhibitors. Originally synthesized to map the substrate specificity of urokinase-type plasminogen activator (uPA), it has evolved into a critical tool for dissecting the coagulation cascade and stabilizing enzymes for structural biology.

This guide moves beyond basic product sheets to provide a mechanistic deep-dive into GGACK’s discovery by Kettner and Shaw, its kinetic differentiation between uPA and tPA, and validated protocols for its use as an active-site titrant.

Part 1: Historical Genesis & Chemical Design

The Kettner & Shaw Paradigm (1979-1981)

The discovery of GGACK was not accidental; it was a product of rational design targeting the S1, S2, and S3 subsites of serine proteases. In the late 1970s, Charles Kettner and Elliott Shaw at Brookhaven National Laboratory sought to improve upon the non-specific inhibitor TLCK (Tos-Lys-CH2Cl).

They hypothesized that by extending the peptide chain to mimic the specific upstream amino acid sequence required for proteolytic cleavage, they could achieve high selectivity.

  • The Target: Urokinase (uPA), which cleaves plasminogen at a specific Arg-Val bond.

  • The Mimic: The tripeptide sequence Glutamyl-Glycyl-Arginine (Glu-Gly-Arg) was selected to occupy the S3-S2-S1 pockets of uPA.

  • The Warhead: The C-terminal chloromethyl ketone (CMK) group was chosen as an affinity label to irreversibly alkylate the catalytic histidine.

This work culminated in their seminal 1979 paper, The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone, which established GGACK as a potent, rapid inactivator of uPA, distinguishing it from tissue plasminogen activator (tPA).

Part 2: Mechanism of Action[1][2]

GGACK functions as an affinity label (or suicide inhibitor). The mechanism is a two-step process involving non-covalent binding followed by irreversible covalent modification.

Recognition (The Phase)

The Glu-Gly-Arg peptide backbone aligns with the enzyme's substrate-binding cleft.

  • Arg (P1): Inserts into the S1 specificity pocket (Asp-189 in chymotrypsin numbering), forming a salt bridge.

  • Gly (P2) & Glu (P3): Interact with the S2 and S3 subsites, providing the specificity that distinguishes uPA from other trypsin-like proteases.

Alkylation (The Phase)

Once bound, the chloromethyl ketone group sits in precise proximity to the catalytic triad. The active site Histidine (His-57) performs a nucleophilic attack on the methylene carbon of the inhibitor, displacing the chloride ion.

GGACK_Mechanism Enzyme Active Enzyme (uPA/FVIIa) Complex Michaelis Complex [E·I] Enzyme->Complex Binding (Ki) GGACK GGACK (Inhibitor) GGACK->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (His-57) Inactivated Covalently Alkylated Enzyme-Inhibitor Adduct Transition->Inactivated Cl- Displacement (Irreversible)

Figure 1: The kinetic pathway of GGACK inhibition. The transition from reversible binding to irreversible alkylation is time-dependent and follows pseudo-first-order kinetics.

Part 3: Kinetic Characterization[3]

The utility of GGACK lies in its selectivity profile . Unlike PMSF (which kills all serine proteases), GGACK discriminates based on the rate of inactivation (


).
Comparative Inhibition Data

The following data summarizes the second-order rate constants, demonstrating why GGACK is the "gold standard" for uPA inhibition.

Target Enzyme

(M

s

)
Selectivity Note
Urokinase (uPA) ~ 200,000 Primary Target. Extremely rapid inactivation.
Factor VIIa ~ 45,000Highly effective, especially when FVIIa is TF-bound.
Factor Xa ~ 4,000Moderate inhibition; requires higher concentrations.
Thrombin < 100Poor inhibitor (PPACK is preferred here).
tPA ~ 80>2000-fold less sensitive than uPA.

Data synthesized from Kettner & Shaw (1979) and Lijnen et al. (1987).

Scientific Insight: The low reactivity with tPA allows researchers to selectively inhibit uPA in mixed systems (e.g., plasma or cell culture supernatants) to study tPA activity in isolation.

Part 4: Experimental Protocols

Preparation and Storage (Critical)

Chloromethyl ketones are unstable at physiological pH due to spontaneous hydrolysis.

  • Solubilization: Dissolve lyophilized GGACK in 1 mM HCl (pH ~3.0).

  • Storage: Aliquot and store at -80°C. Stability is >1 year.

  • Working Solution: Dilute into the reaction buffer immediately prior to use. Do not store diluted neutral-pH stocks.

Protocol: Active Site Titration of Factor VIIa/uPA

This protocol determines the operational molarity of an enzyme solution, which often differs from the protein concentration due to autolysis or zymogen contamination.

Reagents:

  • Target Enzyme (e.g., uPA) in buffer (50 mM Tris, 100 mM NaCl, pH 7.4).

  • GGACK (dissolved in 1 mM HCl).

  • Chromogenic Substrate (specific to target).

Workflow:

ActiveSiteTitration cluster_prep Phase 1: Incubation cluster_assay Phase 2: Residual Activity Step1 Prepare Enzyme Aliquots (Fixed Conc: e.g., 100 nM) Step2 Add GGACK Gradient (0, 20, 40 ... 200 nM) Step1->Step2 Step3 Incubate 30 mins @ 37°C Step2->Step3 Step4 Dilute 1:50 into Substrate Solution Step3->Step4 Step5 Measure Vmax (Initial Velocity) Step4->Step5 Step6 Plot Residual Activity vs. [GGACK]/[Enzyme] Step5->Step6 Step7 X-Intercept Calculation = Active Enzyme Conc. Step6->Step7

Figure 2: Step-by-step workflow for active site titration. The X-intercept of the residual activity plot indicates the stoichiometric concentration of active sites.

Data Analysis:

  • Plot Residual Activity (%) (y-axis) vs. [GGACK] (x-axis).

  • Fit a linear regression to the linear portion of the inhibition curve.

  • The x-intercept represents the concentration of GGACK required to inhibit 100% of the enzyme. Since the reaction is 1:1, [Active Enzyme] = [GGACK] at x-intercept .

Part 5: Applications in Drug Development[3]

Structural Biology (X-ray/Cryo-EM)

Co-crystallization of proteases often requires preventing autolysis and locking the enzyme in a specific conformation. GGACK covalently locks the "active" conformation of uPA or Factor VIIa, allowing for high-resolution structural determination of the enzyme-inhibitor complex.

Antibody-Drug Conjugate (ADC) Payload Design

The Glu-Gly-Arg sequence is utilized in cleavable linkers for ADCs. By studying GGACK kinetics, developers can optimize linker stability in circulation (where uPA is low) vs. the tumor microenvironment (where uPA is upregulated), ensuring specific payload release.

Preventing Artifacts in Coagulation Assays

In assays measuring Thrombin Generation or Factor Xa activity, trace amounts of Factor VIIa or uPA can cause background noise. Adding GGACK (at concentrations selective for uPA/FVIIa) "silences" the extrinsic pathway or fibrinolytic cross-talk without affecting Thrombin (which requires PPACK for inhibition).

References

  • Kettner, C., & Shaw, E. (1979). The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone.[1] Biochimica et Biophysica Acta (BBA) - Enzymology, 569(1), 31-40.[1]

  • Kettner, C., & Shaw, E. (1981). Inactivation of trypsin-like enzymes with peptides of arginine chloromethyl ketone. Methods in Enzymology, 80, 826-842.[2]

  • Lijnen, H. R., Van Hoef, B., & Collen, D. (1987). Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator. European Journal of Biochemistry, 162(2), 351-356.

  • Sørensen, B. B., et al. (1997). Active site titration of Factor VIIa using a specific peptidyl chloromethyl ketone. Thrombosis Research, 87(5), 431-440.

Sources

The Function of the Chloromethyl Ketone in GGACK: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of serine protease inhibition, Glu-Gly-Arg-chloromethyl ketone (GGACK) stands as a benchmark for irreversible, active-site-directed inactivation.[1] While the tripeptide sequence (Glu-Gly-Arg) dictates the inhibitor's high-affinity selectivity for urokinase-type plasminogen activator (uPA ) and Coagulation Factor VIIa , it is the chloromethyl ketone (CMK) moiety that executes the terminal silencing of the enzyme.[1]

This guide dissects the bio-organic mechanism of the CMK warhead, detailing how it exploits the catalytic machinery of serine proteases to commit suicide inhibition.[1] We analyze the kinetics of inactivation, the structural basis of its specificity, and the critical handling protocols required to maintain data integrity in high-stakes research and drug development assays.

Chemical Biology of the Chloromethyl Ketone Warhead[1]

The chloromethyl ketone group (


) is classified as an affinity label  or suicide substrate .[1] Unlike competitive inhibitors that exist in a reversible equilibrium, CMKs permanently modify the target enzyme through a two-step mechanism that mimics the natural catalytic cycle before "freezing" it.[1]
The Mechanism of Irreversible Inactivation

The potency of GGACK lies in its ability to deceive the enzyme's active site.[1] The mechanism proceeds as follows:

  • Recognition (Michaelis Complex): The peptide moiety (Glu-Gly-Arg) binds to the substrate-binding pockets (S1, S2, S3), positioning the inhibitor within the active site.[1] The Arginine (Arg) residue occupies the S1 pocket, forming a salt bridge with Aspartate-189 (trypsin-numbering), which determines specificity.[1]

  • Transition State Mimicry: The nucleophilic oxygen of the catalytic Serine-195 attacks the carbonyl carbon of the ketone.[1] This forms a hemiketal tetrahedral intermediate .[1] This structure closely resembles the transition state of natural peptide bond hydrolysis, binding tightly to the "oxyanion hole."[1]

  • Alkylation (The Terminal Step): Crucially, the chloromethyl group is positioned adjacent to the catalytic Histidine-57 .[1] The imidazole nitrogen of His-57, which normally acts as a general base to activate Ser-195, instead performs a nucleophilic attack on the methylene carbon of the chloromethyl group.[1] This displaces the chloride ion (a good leaving group) and forms a stable covalent bond (N-alkylation).[1]

Result: The enzyme is cross-linked at the active site.[1] The catalytic triad is physically blocked and chemically derivatized, rendering the protease permanently inactive.[1]

Visualization of the Reaction Pathway

The following diagram illustrates the kinetic pathway from recognition to covalent inactivation.

GGACK_Mechanism cluster_0 Phase 1: Recognition cluster_1 Phase 2: Inactivation E_I Enzyme + GGACK (Free State) EI_complex Michaelis Complex (E·I) E_I->EI_complex Kd (Binding) Tetrahedral Hemiketal Intermediate (Transition State Mimic) EI_complex->Tetrahedral Ser-195 Attack Note1 Arg residue directs GGACK to S1 pocket EI_complex->Note1 Covalent Alkylated Enzyme (Irreversibly Inactive) Tetrahedral->Covalent His-57 Alkylation (Cl- release) Note2 Warhead mimics transition state Tetrahedral->Note2

Figure 1: Kinetic pathway of serine protease inactivation by GGACK. The transition from reversible binding to irreversible alkylation is driven by the CMK warhead.[1]

Specificity: Why Glu-Gly-Arg (GGR)?

While the CMK group provides the reactivity, the peptide sequence provides the address.[1]

  • P1 Arginine (Arg): This is the primary determinant for trypsin-like serine proteases .[1] Enzymes like uPA, Factor VIIa, and Thrombin have a deep, negatively charged S1 pocket (containing Asp-189) that specifically accommodates the positively charged Guanidinium group of Arginine.

  • P2 Glycine (Gly) & P3 Glutamic Acid (Glu): These residues provide selectivity between trypsin-like proteases.[1]

    • uPA Selectivity: The Glu-Gly-Arg sequence is optimized for the uPA active site cleft, allowing GGACK to inhibit uPA with a

      
       significantly higher than for other proteases like plasmin or thrombin.[1]
      
    • Factor VIIa: GGACK is also a highly potent inhibitor of the Factor VIIa/Tissue Factor complex, often used to block the initiation of coagulation in in vitro models.

Comparative Inhibition Profile[2]
Target EnzymeInteraction TypeSpecificity DriverOutcome
uPA High AffinityS2/S3 pocket fitRapid Inactivation (

)
Factor VIIa High AffinityTissue Factor complex stabilizationBlockade of Extrinsic Pathway
Thrombin Moderate AffinityS1 pocket (Arg)Inhibition (less specific than PPACK)
Chymotrypsin No InteractionS1 pocket mismatch (Hydrophobic)No Inhibition

Experimental Protocols & Best Practices

As a Senior Application Scientist, I must emphasize that the reliability of GGACK depends entirely on proper handling. CMKs are reactive electrophiles and are chemically unstable in aqueous buffers at neutral/alkaline pH over long periods.[1]

Stability and Storage
  • Hydrolysis: The chloromethyl ketone group is subject to spontaneous hydrolysis in water, losing its chloride leaving group and becoming an inactive hydroxymethyl ketone.

  • Half-Life: In neutral buffer (pH 7.4), the half-life of GGACK activity is finite (typically hours).[1]

  • Protocol:

    • Store lyophilized powder at -20°C with desiccant.

    • Reconstitute in 1 mM HCl (acidic pH stabilizes the ketone).

    • Dilute into reaction buffer immediately before use.[1] Do not store dilute working solutions.

Inhibition Assay Workflow

To determine the inhibition constants or to block activity in a biological sample, follow this self-validating workflow.

Protocol_Workflow Start Start: Reconstitute GGACK (1 mM HCl) Step1 Prepare Enzyme Solution (Buffer pH 7.4, 25°C) Start->Step1 Step2 Add GGACK (Excess) [I] >> [E] Step1->Step2 Step3 Incubation Phase (15 - 30 mins) Step2->Step3 Allow alkylation Check Check Residual Activity (Chromogenic Substrate) Step3->Check Result_Pass Activity < 1% (Successful Block) Check->Result_Pass No Color Change Result_Fail Activity Detected (Hydrolysis/Insufficient [I]) Check->Result_Fail Color Develops Result_Fail->Start Repeat with Fresh Inhibitor

Figure 2: Operational workflow for enzyme inactivation using GGACK.

Application in Blood Collection

In clinical research, GGACK is critical for preventing artifactual fibrinolysis .

  • Problem: When blood is drawn, tPA and uPA can continue to activate plasminogen ex vivo, leading to false elevation of D-dimer or degradation of fibrinogen.

  • Solution: Collection tubes containing GGACK immediately arrest uPA and tPA activity, preserving the sample's in vivo state.

  • Concentration: Typically used at 10–50 µM final concentration in the collection tube.[1]

Safety, Limitations, and "Why Not a Drug?"

Despite its efficacy, GGACK is primarily a research tool (a "probe") rather than a clinical therapeutic.

  • Non-Specific Alkylation: The chloromethyl ketone is an alkylating agent.[1] While the peptide sequence guides it to the protease, high concentrations can lead to the alkylation of other cellular nucleophiles (e.g., Glutathione, Cysteine residues on non-target proteins). This poses a toxicity risk in vivo.[1]

  • Immunogenicity: The covalent modification of host proteins can create neo-epitopes, potentially triggering an immune response (haptenization).[1]

  • Metabolic Instability: The peptide bonds are susceptible to non-specific peptidases in the blood, and the warhead is rapidly cleared by the liver (glutathione conjugation).[1]

Scientist's Note: For in vivo animal models, GGACK is often administered via continuous infusion or used in acute, short-term experiments (e.g., thrombosis models) where long-term toxicity is not the primary endpoint.[1]

References

  • Kettner, C., & Shaw, E. (1978). Synthesis of peptides of arginine chloromethyl ketone. The selective inhibition of human plasma kallikrein.[1] Biochemistry, 17(22), 4778–4784.

  • Lijnen, H. R., et al. (1984). Inhibition of urokinase-type plasminogen activator by peptide chloromethyl ketones.[1] Thrombosis Research, 34(5), 431-438.

  • Sorensen, B. B., et al. (1991). Active-site-inactivated factors VIIa, Xa, and IXa as inhibitors of the tissue factor-factor VIIa complex.[1] Journal of Biological Chemistry, 266, 10235-10241.

  • Bode, W., et al. (1989). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment.[1] EMBO Journal, 8(11), 3467–3475.

  • Haemostasis Protocols. (2022).[1][2] Global Tests of Fibrinolysis and Blood Collection Standards. Practical Haemostasis.

Sources

An In-Depth Technical Guide on the Role of GGACK in the Plasminogen Activation System

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plasminogen activation (PA) system is a critical proteolytic cascade involved in fibrinolysis, tissue remodeling, and cell migration. Its dysregulation is implicated in numerous pathologies, including thrombosis, cancer, and inflammatory disorders. A key tool for elucidating the intricate mechanisms of this system is the synthetic tripeptide Glu-Gly-Arg-chloromethylketone, commonly known as GGACK. This technical guide provides a comprehensive overview of GGACK's role as a potent and irreversible inhibitor of key serine proteases within the PA system, particularly urokinase-type plasminogen activator (uPA). We will delve into its mechanism of action, specificity, and its application in experimental settings to dissect the multifaceted functions of plasminogen activators. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage GGACK as a precise molecular probe in their investigations of the PA system.

Introduction: The Plasminogen Activation System - A Tightly Regulated Proteolytic Cascade

The plasminogen activation (PA) system is a fundamental enzymatic pathway responsible for the generation of plasmin, a broad-spectrum serine protease.[1] The central function of plasmin is the degradation of fibrin, the primary protein component of blood clots, in a process known as fibrinolysis.[2] This system plays a crucial role in maintaining hemostasis, the balance between blood clotting and clot dissolution.[1] Beyond fibrinolysis, the PA system is intricately involved in a variety of physiological and pathological processes, including tissue remodeling, wound healing, cell migration, and tumor invasion.[3]

The key components of the PA system include:

  • Plasminogen: An inactive zymogen that is converted to the active enzyme plasmin.[4]

  • Plasminogen Activators (PAs): Serine proteases that catalyze the conversion of plasminogen to plasmin. The two primary PAs are tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[4]

  • α2-Antiplasmin: A rapid inhibitor of circulating plasmin.[5]

The activation of plasminogen is a tightly controlled process, localized primarily to the surface of fibrin clots or cell membranes.[5] This localization ensures that fibrinolysis occurs where it is needed, preventing systemic degradation of other proteins.

The Pivotal Role of Urokinase-Type Plasminogen Activator (uPA)

While both tPA and uPA activate plasminogen, they have distinct physiological roles. tPA is predominantly involved in intravascular fibrinolysis, the dissolution of blood clots within blood vessels.[4] In contrast, uPA is primarily associated with pericellular proteolysis, playing a critical role in processes that require the breakdown of the extracellular matrix (ECM), such as cell migration, tissue invasion, and wound healing.[3]

The binding of uPA to its cell surface receptor, the urokinase-type plasminogen activator receptor (uPAR), is a crucial event that localizes and enhances its proteolytic activity. This interaction initiates a cascade of events that leads to the degradation of ECM components, facilitating cell movement and invasion.[3] Given its significant role in these processes, the uPA/uPAR system has become a major focus of research, particularly in the context of cancer metastasis and inflammation.[3][6]

GGACK: A Potent and Irreversible Inhibitor

Glu-Gly-Arg-chloromethylketone (GGACK) is a synthetic tripeptide that serves as a potent and irreversible inhibitor of certain serine proteases.[7] Its chemical structure is designed to mimic the substrate recognition sequence of target enzymes, allowing it to bind to the active site with high affinity.

Mechanism of Irreversible Inhibition

GGACK belongs to the family of chloromethylketone inhibitors.[7] The inhibitory mechanism involves a two-step process:

  • Substrate-like Binding: The Glu-Gly-Arg peptide sequence of GGACK is recognized by the active site of the target serine protease, leading to the formation of a non-covalent enzyme-inhibitor complex.

  • Covalent Modification: The chloromethylketone moiety then acts as an alkylating agent, forming a covalent bond with a critical histidine residue within the enzyme's catalytic triad.[8] This irreversible modification permanently inactivates the enzyme.

GGACK_Mechanism

Mechanism of GGACK Inhibition.
Specificity Profile

GGACK exhibits a degree of specificity, primarily targeting uPA.[9] It is also known to inhibit Factor Xa, another serine protease involved in the coagulation cascade.[10][11] This specificity is crucial for its utility as a research tool, allowing for the targeted inhibition of uPA to study its specific functions.

Enzyme Inhibition by GGACK Significance
Urokinase-type Plasminogen Activator (uPA) Potent, irreversible inhibitor[9]Allows for the study of uPA's role in cell migration, invasion, and tissue remodeling.
Factor Xa Potent, irreversible inhibitor[10][11]Important consideration when interpreting results in studies involving the coagulation cascade.
Tissue-type Plasminogen Activator (tPA) Less effective inhibitorEnables the differentiation of uPA- and tPA-mediated effects.
Plasmin Less effective inhibitorAllows for the study of plasminogen activation without directly inhibiting the downstream effector enzyme.

This table provides a summary of GGACK's inhibitory activity against key serine proteases.

Experimental Applications of GGACK

The potent and specific inhibitory properties of GGACK make it an invaluable tool for investigating the PA system. It is widely used in a variety of in vitro and in vivo experimental settings.

In Vitro Enzyme Kinetics and Inhibition Assays

GGACK is frequently used to determine the kinetic parameters of uPA and to screen for novel uPA inhibitors. A typical experimental workflow involves measuring the rate of a chromogenic or fluorogenic substrate cleavage by uPA in the presence and absence of GGACK.

Protocol: Determining the IC50 of GGACK for uPA

  • Reagents and Materials:

    • Purified human uPA

    • Chromogenic uPA substrate (e.g., S-2444)

    • GGACK stock solution (in DMSO or an appropriate buffer)[8]

    • Assay buffer (e.g., Tris-HCl, pH 8.5)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of GGACK in the assay buffer.

    • In a 96-well plate, add a fixed concentration of uPA to each well.

    • Add the different concentrations of GGACK to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for inhibition to occur.

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Monitor the change in absorbance over time at the appropriate wavelength using a microplate reader.

    • Calculate the initial reaction velocity for each GGACK concentration.

    • Plot the reaction velocity as a function of the GGACK concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Inhibition_Assay_Workflow

Workflow for an in vitro uPA inhibition assay.
Cell-Based Assays: Investigating Cell Migration and Invasion

GGACK is instrumental in elucidating the role of uPA in cell migration and invasion, which are key processes in cancer metastasis. The Boyden chamber assay is a commonly used method to assess these cellular functions.

Protocol: Boyden Chamber Invasion Assay

  • Materials:

    • Boyden chamber apparatus with Matrigel-coated inserts

    • Cancer cell line of interest

    • Serum-free and serum-containing cell culture media

    • GGACK

    • Fixing and staining reagents (e.g., methanol, crystal violet)

  • Procedure:

    • Culture cancer cells to sub-confluency.

    • Starve the cells in serum-free medium for 24 hours.

    • Harvest and resuspend the cells in serum-free medium.

    • Pre-treat the cells with GGACK at a non-toxic concentration for 1 hour.

    • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

    • Add serum-containing medium (as a chemoattractant) to the lower chamber.

    • Incubate the chamber for 24-48 hours to allow for cell invasion.

    • Remove the non-invading cells from the upper surface of the insert.

    • Fix and stain the invading cells on the lower surface of the insert.

    • Count the number of stained cells under a microscope.

    • Compare the number of invading cells in the GGACK-treated group to the control group to determine the effect of uPA inhibition on invasion.

In Vivo Studies: Probing the Role of uPA in Pathophysiology

While in vivo studies with GGACK can be challenging due to its potential off-target effects and pharmacokinetic properties, it can be used in animal models to investigate the role of uPA in various diseases. For instance, GGACK can be administered locally to a tumor site to assess its impact on tumor growth and metastasis. Careful experimental design and appropriate controls are essential for interpreting the results of such studies.

Conclusion and Future Perspectives

GGACK has proven to be an indispensable tool for dissecting the complex role of the plasminogen activation system, particularly the functions of uPA. Its utility as a potent and irreversible inhibitor has provided invaluable insights into the molecular mechanisms underlying cell migration, tissue remodeling, and cancer progression.

As our understanding of the PA system continues to evolve, the development of even more specific and potent inhibitors will be crucial. However, GGACK will undoubtedly remain a cornerstone reagent for researchers in this field. Future studies may focus on the development of GGACK derivatives with improved pharmacokinetic properties for in vivo applications, as well as its use in combination with other therapeutic agents to target the PA system in various diseases. The continued application of this powerful molecular probe will undoubtedly lead to new discoveries and the development of novel therapeutic strategies targeting the multifaceted plasminogen activation system.

References

  • Innovative Research. Glu-Gly-Arg-Chloromethylketone. [Link]

  • Collen, D., Lijnen, H. R. (2009). The fibrinolytic system in health and disease. Molecular and Cellular Biology of the Fibrinolytic System, 1-25.
  • PubChem. H-Glu-Gly-Arg-chloromethylketone. [Link]

  • ResearchGate. Diagram showing the regulation of the plasminogen activation system. [Link]

  • Aprea, S., et al. (2022). Role of Plasminogen Activation System in Platelet Pathophysiology: Emerging Concepts for Translational Applications. International Journal of Molecular Sciences, 23(11), 6099.
  • Tariq, H., et al. (2022). Physiology, Plasminogen Activation. In: StatPearls.
  • Wikipedia. Plasminogen activator. [Link]

  • Oncohema Key. (2016). Plasminogen Activation and Regulation of Fibrinolysis. [Link]

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  • Micallef, J., et al. (2005). Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis. Journal of Cellular and Molecular Medicine, 9(3), 577-591.
  • Al-Horani, R. A. (2024). The Inhibition of Serine Proteases by Serpins Is Augmented by Negatively Charged Heparin: A Concise Review of Some Clinically Relevant Interactions. ResearchGate. [Link]

  • Wikipedia. Urokinase. [Link]

  • Pass the Big ABA Exam. (2023). Dana's Do's: 1-Minute #ExperimentalDesign Test Hack (you still have to study it though). YouTube. [Link]

  • Galbraith, M. D., et al. (2019).
  • Li, J., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(24), 17290.
  • O'Halloran, D. S., et al. (2023). The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies. International Journal of Molecular Sciences, 24(13), 10831.
  • The Spinoff. (2026). The pitch deck generation. [Link]

  • The Cyber Mentor. (2022). Ethical Hacking in 12 Hours - Full Course - Learn to Hack!. YouTube. [Link]

  • Whyte, C. S., et al. (2022). “Super” SERPINs—A stabilizing force against fibrinolysis in thromboinflammatory conditions. Frontiers in Cardiovascular Medicine, 9, 969695.
  • Collet, J. P., et al. (2000). The interplay between tissue plasminogen activator domains and fibrin structures in the regulation of fibrinolysis: kinetic and microscopic studies. Blood, 95(5), 1699-1706.
  • Healthline. (2023). 8 Surprising Health Benefits of Cloves. [Link]

  • van den Boogaard, F. E., et al. (2011). Inhibition of Plasmin Activity by Tranexamic Acid Does Not Influence Inflammatory Pathways During Human Endotoxemia. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(11), 2623-2629.
  • Blasi, F., Sidenius, N. (2010). Urokinase-type plasminogen activator. The FEBS journal, 277(16), 3284-3296.
  • Wu, J. H., Diamond, S. L. (1995). Tissue plasminogen activator (tPA) inhibits plasmin degradation of fibrin.
  • Schmitt, M., et al. (2003). Urokinase-type Plasminogen Activator (uPA) and its Receptor (uPAR): Development of Antagonists of uPA / uPAR Interaction and their Effects In Vitro and In Vivo. Current Pharmaceutical Design, 9(20), 1655-1673.
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Methodological & Application

Protocol for uPA Inhibition Assay Using GGACK (hydrochloride): An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the protocol for an in vitro inhibition assay of urokinase-Plasminogen Activator (uPA) using the irreversible inhibitor Glu-Gly-Arg-chloromethylketone (GGACK). This document provides an in-depth understanding of the uPA system's significance in physiological and pathological contexts, the mechanism of GGACK-mediated inhibition, and a meticulously detailed, step-by-step protocol for accurate and reproducible assessment of uPA inhibition. This application note is intended for researchers, scientists, and professionals in drug development engaged in the study of proteolytic pathways and the discovery of novel therapeutic agents targeting the uPA system.

Introduction: The Significance of the uPA System

The urokinase-Plasminogen Activator (uPA) is a serine protease that plays a pivotal role in various biological processes, including fibrinolysis, cell migration, and tissue remodeling.[1][2] The uPA system is primarily known for its function in dissolving blood clots by converting the zymogen plasminogen into its active form, plasmin.[3][4] Plasmin, in turn, is a broad-spectrum protease that degrades fibrin, the primary protein component of blood clots.[2]

Beyond its role in fibrinolysis, the uPA system is critically involved in pathological processes, most notably in cancer progression.[5][6] Elevated levels of uPA and its receptor (uPAR) are frequently associated with tumor cell invasion and metastasis in various cancers, including breast, prostate, and gastric cancer.[6][7] By degrading the extracellular matrix (ECM), the uPA system facilitates the movement of cancer cells from the primary tumor to distant sites.[6] This has established the uPA system as a significant prognostic marker and a promising target for anticancer therapies.[8]

The Inhibitor: GGACK (hydrochloride)

Glu-Gly-Arg-chloromethylketone (GGACK) is a synthetic, irreversible inhibitor of uPA.[10] Structurally, it is a peptide-based inhibitor designed to mimic the substrate of uPA. The chloromethylketone moiety is a key feature that allows for the irreversible inactivation of the enzyme.

Mechanism of Action

GGACK acts as a substrate analog, binding to the active site of uPA. The arginine residue of GGACK fits into the S1 specificity pocket of uPA, which typically recognizes arginine or lysine residues in its natural substrate, plasminogen. Once bound, the chloromethylketone group forms a covalent bond with the active site histidine residue of the enzyme, leading to its irreversible inactivation. This targeted mechanism makes GGACK a potent and specific tool for studying the function of uPA.

uPA Inhibition Assay: Principle and Workflow

The uPA inhibition assay described here is a chromogenic assay performed in a 96-well microplate format. The principle of the assay is based on the ability of active uPA to cleave a specific chromogenic substrate, resulting in the release of a colored product (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm.[7][9] In the presence of an inhibitor like GGACK, the activity of uPA is diminished, leading to a decrease in the rate of color development. The extent of inhibition is directly proportional to the concentration of the inhibitor.

The overall workflow of the uPA inhibition assay is depicted in the following diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagent_Prep Reagent Preparation (Buffer, uPA, GGACK, Substrate) Plate_Setup Plate Setup (Controls & Inhibitor Concentrations) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (uPA + GGACK) Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Chromogenic Substrate) Pre_incubation->Reaction_Initiation Kinetic_Reading Kinetic Reading (OD at 405 nm) Reaction_Initiation->Kinetic_Reading Data_Analysis Data Analysis (Calculate % Inhibition & IC50) Kinetic_Reading->Data_Analysis

Caption: Experimental workflow for the uPA inhibition assay.

Detailed Protocol

Materials and Reagents
Reagent/MaterialRecommended SourceComments
Human uPAR&D Systems (Cat# 1310-SE) or equivalentHigh purity, activity-tested enzyme is crucial.
GGACK (hydrochloride)MedchemExpress (Cat# HY-P1468A) or equivalentStore desiccated at -20°C.
Chromogenic uPA SubstrateAbcam (ab108916) or equivalentSpecific for uPA, e.g., N-carbobenzyloxy-Gly-Gly-Arg-pNA.
Assay BufferSee recipe belowTypically a Tris-based buffer at physiological pH.
96-well flat-bottom microplateNunc, Corning, or equivalentClear plates for colorimetric assays.
Microplate readerCapable of kinetic reads at 405 nm
Dimethyl sulfoxide (DMSO)Sigma-Aldrich or equivalentFor dissolving GGACK.
Reagent Preparation

Assay Buffer (50 mM Tris, 0.01% Tween-20, pH 8.5):

  • Dissolve Tris base in deionized water to a final concentration of 50 mM.

  • Adjust the pH to 8.5 with HCl.

  • Add Tween-20 to a final concentration of 0.01% (v/v).

  • Filter sterilize and store at 4°C.

    • Rationale: The slightly alkaline pH is optimal for uPA activity. Tween-20 is a non-ionic detergent that helps to prevent protein aggregation and non-specific binding to the microplate wells.

Human uPA Stock Solution:

  • Reconstitute lyophilized human uPA in sterile, cold Assay Buffer to a stock concentration of 1 mg/mL.

  • Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • On the day of the assay, dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 10 µg/mL). The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

GGACK (hydrochloride) Stock Solution:

  • Dissolve GGACK hydrochloride in DMSO to create a high-concentration stock solution (e.g., 10 mM).[10]

  • Further dilute this stock solution in Assay Buffer to create a series of working concentrations for the inhibition assay. Ensure the final DMSO concentration in the assay wells is low (≤1%) to avoid solvent effects on enzyme activity.

    • Rationale: DMSO is a common solvent for hydrophobic compounds. Keeping the final concentration low is critical as higher concentrations can denature proteins and interfere with the assay.

Chromogenic Substrate Solution:

  • Prepare the chromogenic substrate according to the manufacturer's instructions. Typically, this involves reconstituting a lyophilized powder in sterile water or buffer to a stock concentration (e.g., 10 mM).[7]

  • Dilute the stock solution in Assay Buffer to the final working concentration (e.g., 1 mM) just before use. Protect from light.

    • Rationale: The substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme for that substrate to ensure sensitive detection of inhibition.

Assay Procedure
  • Plate Setup:

    • Design a plate map that includes wells for:

      • Blank: Assay Buffer only (no enzyme or substrate).

      • Enzyme Control (100% activity): uPA and substrate (no inhibitor).

      • Inhibitor Test Wells: uPA, substrate, and varying concentrations of GGACK.

      • Vehicle Control: uPA, substrate, and the highest concentration of DMSO used in the inhibitor wells.

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the appropriate GGACK dilution or vehicle (Assay Buffer with DMSO) to the respective wells.

  • Pre-incubation:

    • Add 20 µL of the diluted uPA solution to all wells except the blank.

    • Mix gently by tapping the plate.

    • Incubate the plate at 37°C for 15-30 minutes.

      • Rationale: Pre-incubation allows the irreversible inhibitor, GGACK, to bind to and inactivate the uPA enzyme before the addition of the substrate. This step is crucial for achieving maximal inhibition.

  • Reaction Initiation and Kinetic Reading:

    • Add 20 µL of the chromogenic substrate solution to all wells to initiate the reaction. The total volume in each well should be 100 µL.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Read the absorbance at 405 nm every 1-2 minutes for 30-60 minutes.

      • Rationale: A kinetic reading is superior to a single endpoint measurement as it allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity.[11]

Data Analysis and Interpretation

  • Calculate the Reaction Rate (V₀):

    • For each well, plot the absorbance (OD 405 nm) against time (minutes).

    • Determine the initial linear portion of the curve and calculate the slope (ΔOD/min). This represents the initial reaction velocity (V₀).

  • Calculate the Percentage of Inhibition:

    • The percentage of inhibition for each GGACK concentration is calculated using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100 Where:

      • V₀_inhibitor is the reaction rate in the presence of GGACK.

      • V₀_control is the reaction rate of the enzyme control (no inhibitor).

  • Determine the IC₅₀ Value:

    • Plot the percentage of inhibition against the logarithm of the GGACK concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

    • The IC₅₀ is the concentration of GGACK that produces 50% inhibition of uPA activity.[12] A lower IC₅₀ value indicates a more potent inhibitor.

Sample Data Presentation
GGACK Conc. (nM)log[GGACK]Average V₀ (ΔOD/min)% Inhibition
0 (Control)-0.0500
100.04510
1010.03040
501.70.02452
10020.01570
5002.70.00590
100030.00296

Self-Validating System: Trustworthiness of the Protocol

This protocol incorporates several steps to ensure the trustworthiness and reproducibility of the results:

  • Kinetic Analysis: Measuring the initial reaction velocity minimizes the impact of substrate depletion and product inhibition, providing a more accurate assessment of enzyme activity.

  • Appropriate Controls: The inclusion of blank, enzyme control, and vehicle control wells allows for the correction of background absorbance and ensures that any observed inhibition is due to the inhibitor and not the solvent.

  • Pre-incubation Step: This is essential for irreversible inhibitors like GGACK to ensure that the inhibition reaches its maximum potential before the enzymatic reaction is initiated.

  • Dose-Response Curve: Determining the full dose-response curve and calculating the IC₅₀ provides a robust measure of inhibitor potency, which is more informative than testing a single inhibitor concentration.[13]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the in vitro inhibition of uPA using GGACK. By understanding the underlying principles and meticulously following the outlined steps, researchers can obtain reliable and reproducible data on the inhibitory potential of compounds targeting the uPA system. This assay serves as a valuable tool in the quest for novel therapeutics for a range of diseases, particularly cancer.

References

  • BioAssay Systems. (n.d.). QuantiFluo™ Urokinase Assay Kit. Retrieved from [Link]

  • Ganesh, S., et al. (2024). Urokinase-Type Plasminogen Activator Receptor (uPAR)
  • Pedersen, K. B., et al. (2000).
  • Fazioli, F., et al. (1997). Inhibition of urokinase-type plasminogen activator (uPA) abrogates myogenesis in vitro. The EMBO Journal.
  • Yamashita, J., et al. (1994). [Increase of Cellular Fibrinolysis in Human Lung Cancer Cell Line by Radiation: Relationship Between Urokinase-Type Plasminogen Activator (uPA) and Metastasis and Invasion]. Nihon Igaku Hoshasen Gakkai Zasshi.
  • Kołodziejczyk, J., & Ponczek, M. B. (2021). The Multifaceted Role of Plasminogen in Cancer.
  • Stoppelli, M. P. (n.d.). The Plasminogen Activation System in Cell Invasion.
  • Chapman, H. A. (2015). Plasminogen activator receptor assemblies in cell signaling, innate immunity, and inflammation. American Journal of Physiology-Cell Physiology.
  • Li, T., et al. (2013). The urokinase plasminogen activator system in breast cancer invasion and metastasis. Biochimie.
  • Wikipedia. (2023). Urokinase. Retrieved from [Link]

  • Hehlgans, S., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA.
  • Roy, A., et al. (2022). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR)
  • Ganesh, S., et al. (2024). Urokinase-Type Plasminogen Activator Receptor (uPAR)
  • Ghosh, A., et al. (2024). The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies.
  • ResearchGate. (2022). (PDF) Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. Retrieved from [Link]

  • Hehlgans, S., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. PubMed.
  • Stewart, J. J. (2014). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling.
  • McMahon, B. J., & Kwaan, H. C. (2015). Pro-fibrinolytic factors and cancer progression, metastasis and survival. Cancer Metastasis Reviews.
  • ResearchGate. (2023). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? Retrieved from [Link]

  • Reddit. (2022). Help with determining IC50 for enzyme inhibitors. Retrieved from [Link]

  • Kim, D., et al. (2023). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration.

Sources

GGACK (hydrochloride) in cell-based protease activity assays.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Protease Inhibition using GGACK (EGR-CMK) in Cell-Based Assays

Executive Summary & Strategic Utility

GGACK (Glu-Gly-Arg-chloromethylketone) is a potent, irreversible, tripeptide-derived inhibitor targeting serine proteases, specifically Urokinase-type Plasminogen Activator (uPA) , Factor Xa , and to a lesser extent, thrombin and trypsin.

In the landscape of drug development and cell biology, GGACK is not merely a reagent; it is a mechanistic scalpel . Its utility lies in its chloromethyl ketone (CMK) warhead, which forms a covalent bond with the active site histidine of the protease. Unlike reversible competitive inhibitors, GGACK permanently silences the enzyme, allowing researchers to:

  • Dissect Migration Pathways: Unequivocally link cell invasion phenotypes to uPA activity without the confounding effects of rapid inhibitor dissociation.

  • Validate Novel Probes: Serve as the "blocker" control in activity-based protein profiling (ABPP) to confirm the specificity of fluorescent protease probes.

  • Stabilize Samples: Prevent autolysis or degradation of downstream substrates in complex biological fluids (plasma, lysates).

Mechanism of Action: The "Suicide" Inhibition

GGACK functions as an affinity label. The peptide sequence (Glu-Gly-Arg) directs the molecule to the S1 specificity pocket of the protease (preferring Arg-specific pockets like uPA and Factor Xa). Once bound, the chloromethyl ketone group undergoes a nucleophilic attack by the active site Histidine (e.g., His57 in chymotrypsin numbering).

The Reaction:

  • Recognition: The Arg residue binds the S1 pocket (Asp189 interaction).

  • Alkylation: The catalytic Histidine imidazole nitrogen attacks the methylene carbon of the chloromethyl ketone.

  • Irreversibility: A covalent C-N bond is formed, permanently disabling the catalytic triad.

G Figure 1: Mechanism of Irreversible Inhibition by GGACK. The chloromethyl ketone warhead forms a covalent bond with the catalytic histidine. Substrate GGACK Inhibitor (Glu-Gly-Arg-CMK) Complex Michaelis Complex (Non-covalent) Substrate->Complex S1 Pocket Recognition Enzyme Active Serine Protease (uPA / Factor Xa) Enzyme->Complex Binding Inhibited Alkylated Enzyme (Irreversibly Silenced) Complex->Inhibited His57 Alkylation (Cl- Displacement)

Experimental Protocols

Protocol A: uPA-Dependent Tumor Cell Invasion Assay

Objective: To quantify the reduction in cancer cell invasion (e.g., PC-3, MDA-MB-231) through Matrigel upon specific inhibition of surface uPA.

Reagents:

  • GGACK (HCl): Stock 10 mM in 1 mM HCl (Critical: Acidic pH prevents spontaneous hydrolysis of the CMK group).

  • Cell Line: MDA-MB-231 (High uPA expression).

  • Invasion Chamber: Transwell inserts (8 µm pore) coated with Matrigel.

Workflow:

  • Preparation: Starve cells in serum-free media for 4-6 hours to synchronize.

  • Pre-Incubation (The Critical Step):

    • Harvest cells and resuspend in serum-free media.

    • Divide into two pools: Control (Vehicle) and Treated (GGACK).

    • Add GGACK to a final concentration of 10–50 µM .

    • Incubate at 37°C for 30 minutes .

    • Note: Because GGACK is irreversible, you can theoretically wash the cells after this step to remove excess inhibitor, ensuring that any effect is due to blocked surface enzymes, not soluble inhibitor affecting the Matrigel. However, maintaining the inhibitor in the media is common practice to ensure blockade of newly secreted uPA.

  • Seeding:

    • Add

      
       cells (in 200 µL serum-free media +/- GGACK) to the upper chamber.
      
    • Add 600 µL media containing 10% FBS (chemoattractant) to the lower chamber.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Analysis:

    • Wipe non-invaded cells from the top surface.

    • Fix and stain invaded cells (Crystal Violet or DAPI).

    • Quantify by counting 5 random fields.

Data Interpretation: Significant reduction (>40%) in invaded cells in the GGACK group confirms uPA dependency. If invasion persists, the cell line may utilize uPA-independent mechanisms (e.g., MMPs), necessitating a broad-spectrum inhibitor cocktail.

Protocol B: Active Site Probe Validation (Competition Assay)

Objective: To validate that a novel fluorescent probe binds the active site of Factor Xa or uPA.

Workflow:

  • Lysate Prep: Prepare cell lysates or use purified enzyme.

  • Blockade: Treat Sample A with 100 µM GGACK for 30 min. Treat Sample B with Vehicle.

  • Labeling: Add fluorescent activity-based probe (e.g., TAMRA-FP) to both samples. Incubate 1 hour.

  • Readout: Run SDS-PAGE and scan for fluorescence.

  • Result: Sample A should show no fluorescence at the protease molecular weight (complete competition), proving the probe targets the active site.

Technical Specifications & Optimization

Solubility and Stability Table
ParameterSpecificationApplication Note
Molecular Weight ~466 Da (HCl salt)Small molecule, high cell permeability.
Solubility >20 mg/mL in WaterRecommendation: Dissolve in 1 mM HCl to generate stock. Water is acceptable for immediate use, but neutral/basic pH accelerates degradation.
Stock Storage -20°C (Desiccated)Stable for >6 months. Avoid freeze-thaw cycles.
Working Conc. 10 – 100 µMIC50 for uPA is ~1 µM. Use 10-50x IC50 for complete cell-based inhibition.
Selectivity uPA, Factor XaAlso inhibits Trypsin, Factor VIIa.[1] Weak inhibition of Thrombin.
Troubleshooting Guide
  • Issue: Incomplete inhibition of invasion.

    • Cause: De novo synthesis of uPA during the 24h assay.

    • Solution: Refresh the media with fresh GGACK every 12 hours, or increase initial concentration to 100 µM.

  • Issue: Cytotoxicity.

    • Cause: Chloromethyl ketones can be non-specifically toxic at high concentrations (>200 µM) due to alkylation of other thiols/amines.

    • Solution: Perform an MTT/viability assay to define the "No Observed Adverse Effect Level" (NOAEL) for your specific cell line.

Visualizing the Assay Workflow

Workflow Figure 2: Experimental Workflow for uPA-Dependent Invasion Assay using GGACK. Start Cell Harvest (Serum Starved) Split Split Samples Start->Split GroupA Control Group (Vehicle Only) Split->GroupA GroupB GGACK Group (50 µM Pre-treat) Split->GroupB Transwell Seeding into Transwell (Matrigel Coated) GroupA->Transwell Incubation 30 min @ 37°C (Irreversible Binding) GroupB->Incubation Incubation->Transwell Readout Quantify Invasion (24 Hours) Transwell->Readout

References

  • Sperl, S., et al. (2000). "(4-aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase."[2] Proceedings of the National Academy of Sciences.

  • Kettner, C., & Shaw, E. (1981). "Inactivation of trypsin-like enzymes with peptides of arginine chloromethyl ketone." Methods in Enzymology.

  • Jo, M., et al. (2009). "Inhibition of Urokinase-Type Plasminogen Activator Activity in Breast Cancer Cells." Methods in Molecular Biology.

  • MedChemExpress. "GGACK Hydrochloride Product Datasheet." MedChemExpress.

Sources

How to use GGACK (hydrochloride) in in vitro coagulation studies.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Inhibition of Factor Xa in In Vitro Coagulation Studies using GGACK (Glu-Gly-Arg-chloromethyl ketone)

Introduction: The Role of GGACK in Coagulation Research

GGACK (Glu-Gly-Arg-chloromethyl ketone) , often abbreviated as EGR-ck , is a potent, irreversible, active-site-directed inhibitor of serine proteases. While it exhibits high affinity for Urokinase-type Plasminogen Activator (uPA) , in the context of coagulation biochemistry, it is the "gold standard" inhibitor for Factor Xa (FXa) .

Unlike reversible inhibitors (e.g., apixaban), GGACK covalently modifies the catalytic histidine residue of the protease, permanently silencing enzymatic activity. This property makes it an indispensable tool for:

  • Isolating Coagulation Pathways: Blocking FXa feedback loops to study upstream activation (e.g., Factor VIIa/Tissue Factor).

  • Assay Validation: Serving as a 100% inhibition positive control in chromogenic FXa assays.

  • Sample Preservation: Preventing artifactual coagulation or autolysis during the purification of blood factors.

Mechanism of Action: GGACK mimics the tripeptide substrate (Glutamic acid - Glycine - Arginine) preferred by the S1-S3 subsites of Factor Xa. Upon binding, the chloromethyl ketone group acts as an alkylating agent, reacting with the active site Histidine (His57) to form a stable covalent bond.

Pre-Analytical Considerations & Handling

Senior Scientist Insight: The most common cause of experimental failure with chloromethyl ketones (CMKs) is improper handling of pH. CMKs are inherently unstable at neutral or basic pH due to rapid hydrolysis.

Solubility and Reconstitution
  • Solvent: Reconstitute GGACK hydrochloride in 1 mM HCl (pH ~3.0). Never reconstitute directly in PBS or Tris buffer (pH 7.4), as the half-life of the inhibitor drops to minutes.

  • Concentration: Prepare a 10 mM stock solution .

  • Storage: Aliquot into small volumes (e.g., 10–50 µL) and store at -80°C . Avoid repeated freeze-thaw cycles.[1]

  • Working Solution: Dilute into the reaction buffer immediately before use.

Safety Warning

GGACK is an alkylating agent. It can react with nucleophiles in biological tissues. Always handle with nitrile gloves , eye protection, and work within a chemical fume hood.

Protocol 1: Chromogenic Factor Xa Inhibition Assay

This protocol determines the inhibitory potency (IC50) of GGACK against purified Factor Xa. It serves as a foundational assay to verify inhibitor activity before moving to complex plasma models.

Materials:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Enzyme: Human Factor Xa (final conc. 1–5 nM).

  • Substrate: Chromogenic FXa substrate (e.g., S-2765 or equivalent), 1 mM stock.

  • Inhibitor: GGACK (Serial dilutions: 0 nM to 1000 nM).

Workflow:

  • Preparation: Dilute GGACK in 1 mM HCl to 10x the desired final concentrations.

  • Incubation: In a 96-well plate (non-binding surface), add:

    • 80 µL Assay Buffer

    • 10 µL Factor Xa (10 nM stock)

    • 10 µL GGACK dilution

  • Equilibration: Incubate for 15 minutes at 37°C . (Crucial: Allow time for irreversible alkylation).

  • Initiation: Add 20 µL of Chromogenic Substrate (2 mM stock).

  • Detection: Monitor Absorbance at 405 nm (A405) kinetically for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Residual Activity vs. [GGACK].
    

Data Output Format:

GGACK Concentration (nM)Mean Vmax (mOD/min)% Inhibition
0 (Control)50.20%
1045.110.1%
5025.549.2%
1005.289.6%
5000.1>99%

Protocol 2: Functional "Knockout" in Thrombin Generation Assay (TGA)

Using GGACK to confirm that thrombin generation is driven by the FXa pathway (Prothrombinase complex) rather than non-specific cleavage.

Concept: In a standard TGA (Calibrated Automated Thrombogram), adding a supramaximal dose of GGACK should completely abolish the thrombin curve if the system is specific.

Methodology:

  • Plasma Prep: Thaw Platelet-Poor Plasma (PPP) at 37°C for 5 minutes.

  • Inhibitor Spike:

    • Control: Add 5 µL of Vehicle (1 mM HCl) to 95 µL Plasma.

    • Test: Add 5 µL of GGACK (200 µM stock) to 95 µL Plasma (Final conc: 10 µM).

  • Incubation: Incubate for 10 minutes at 37°C.

  • Trigger: Add 20 µL of PPP-Reagent (Tissue Factor/Phospholipids) to the plasma cup.

  • Start: Dispense 20 µL of FluCa (Fluorescent substrate + CaCl2) to initiate coagulation.

  • Read: Measure fluorescence for 60 minutes.

Expected Result:

  • Control: Normal Lag Time (~4 min), Peak Thrombin (~300 nM).

  • GGACK Treated: Flat line (0 nM Thrombin). Note: If activity remains, suspect contamination with Thrombin (which GGACK inhibits less efficiently than FXa) or inhibitor degradation.

Visualization: Mechanism & Workflow

Figure 1: Irreversible Inhibition Mechanism

Caption: GGACK mimics the substrate to enter the S1-S3 pockets of Factor Xa. The chloromethyl ketone warhead then alkylates Histidine 57, permanently locking the enzyme in an inactive state.

GGACK_Mechanism FXa_Active Factor Xa (Active Site Open) Complex Michaelis Complex (Reversible Binding) FXa_Active->Complex Recognition (Glu-Gly-Arg) GGACK GGACK (Inhibitor) GGACK->Complex Alkylation His57 Alkylation (Covalent Bond) Complex->Alkylation Warhead Attack FXa_Dead Inactivated Factor Xa (Irreversible) Alkylation->FXa_Dead Permanent Silencing

Figure 2: Experimental Decision Tree

Caption: Workflow for selecting the correct GGACK protocol based on the experimental goal (Assay Validation vs. Pathway Isolation).

Workflow Start Start: Define Goal Decision Experimental Objective? Start->Decision Path_Validation Validate FXa Assay Decision->Path_Validation Quality Control Path_Pathway Isolate Upstream Pathway Decision->Path_Pathway Mechanism Study Step_Val_1 Use Purified FXa Path_Validation->Step_Val_1 Step_Path_1 Use Plasma (PPP) Path_Pathway->Step_Path_1 Step_Val_2 Titrate GGACK (0-500 nM) Step_Val_1->Step_Val_2 Step_Val_3 Measure Residual Activity Step_Val_2->Step_Val_3 Step_Path_2 Spike GGACK (10 µM) Step_Path_1->Step_Path_2 Step_Path_3 Add Tissue Factor Step_Path_2->Step_Path_3 Step_Path_4 Measure FVIIa Activity (Without FXa Feedback) Step_Path_3->Step_Path_4

Specificity & Limitations (Senior Scientist Notes)

While GGACK is excellent for FXa, it is not perfectly specific.

  • Urokinase (uPA): GGACK is an extremely potent uPA inhibitor. If your plasma study involves fibrinolysis (e.g., tPA/uPA induced clot lysis), GGACK will interfere.

  • Thrombin (FIIa): GGACK inhibits thrombin, but with lower affinity than FXa. To block thrombin specifically without affecting FXa, use PPACK (Phe-Pro-Arg-cmk) .

  • Cross-Reactivity Table:

Target ProteaseGGACK PotencyPPACK Potency
Factor Xa High (+++++) Low (+)
Urokinase (uPA) High (+++++) Low (+)
Thrombin (FIIa) Moderate (++)High (+++++)
tPA Low (+)Low (+)

References

  • Source for chemical identity and primary uPA inhibition d
  • Source for protocol using GGACK as the specific Factor Xa control inhibitor.
  • Haematologic Technologies. (n.d.). Inhibitors: Glu-Gly-Arg-chloromethyl ketone.[2] Retrieved from [Link]

    • Source for specific use of EGR-ck in coagulation factor purific
  • Kettner, C., & Shaw, E. (1981). Inactivation of trypsin-like enzymes with peptides of arginine chloromethyl ketone. Methods in Enzymology, 80, 826-842. Foundational text on the mechanism of chloromethyl ketones.
  • Confirmation of GGACK use in commercial screening kits.

Sources

GGACK (hydrochloride) for inhibiting protease activity in cell lysates.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Protease Inhibition in Complex Matrices Subject: Application of GGACK (Glu-Gly-Arg-chloromethylketone) for Precision Proteolysis Control in Cell Lysates.

Executive Summary

Standard protease inhibitor cocktails often rely on broad-spectrum agents (e.g., PMSF, Leupeptin) that fail to adequately suppress specific, high-turnover serine proteases involved in coagulation and fibrinolysis. This gap leads to "silent proteolysis"—artifactual cleavage of target proteins that occurs post-lysis, compromising Western blots, mass spectrometry, and activity assays.

This guide details the application of GGACK (Glu-Gly-Arg-chloromethylketone) , a potent, irreversible "suicide inhibitor" targeting Urokinase-type Plasminogen Activator (uPA) , Factor Xa , and Factor VIIa . It provides the mechanistic grounding, stability parameters, and a validated protocol for deploying GGACK in high-stakes lysate preparation.

The Molecule: GGACK (EGR-CMK)

GGACK is a tripeptide chloromethyl ketone. Unlike reversible competitive inhibitors, it utilizes a two-step mechanism: high-affinity recognition followed by covalent crosslinking.

FeatureSpecification
Chemical Name L-Glutamyl-L-Glycyl-L-Arginyl chloromethyl ketone dihydrochloride
Abbreviation GGACK, EGR-CMK
Primary Targets uPA (Ki ~ 20 nM), Factor Xa, Factor VIIa
Mechanism Irreversible Alkylation (Active Site Histidine)
Molecular Weight ~466.3 Da (varies by salt form)
Solubility Water (>50 mg/mL), DMSO (~25 mg/mL)
Stability Unstable at neutral/basic pH (t½ < 30 min at pH 7.5)

Mechanism of Action: The "Trojan Horse" Effect

GGACK functions as an affinity label. The tripeptide sequence (Glu-Gly-Arg) mimics the natural substrate of uPA and Factor Xa, guiding the molecule into the enzyme's active site (S1-S3 pockets). Once bound, the chloromethyl ketone (CMK) "warhead" is positioned in varying proximity to the catalytic triad.

The CMK group undergoes a nucleophilic attack by the active site Histidine (His-57), resulting in the formation of a stable covalent bond. This permanently disables the enzyme.

G Enzyme Active Protease (uPA / Factor Xa) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Recognition (Glu-Gly-Arg) Inhibitor GGACK (EGR-CMK) Inhibitor->Complex Transition Alkylation Step (His-57 Attack) Complex->Transition Positioning Dead Irreversibly Inhibited Enzyme Transition->Dead Covalent Bond Formation

Figure 1: Mechanism of Irreversible Inhibition. The peptide moiety provides specificity, while the chloromethyl ketone group executes the covalent modification of the catalytic histidine.

Protocol: Preparation and Deployment

A. Critical Stability Warning

Chloromethyl ketones are intrinsically reactive. They degrade rapidly in buffers with pH > 7.0.

  • NEVER store GGACK in PBS or Tris buffers.

  • ALWAYS reconstitute in acidic solution (1 mM HCl) or anhydrous DMSO.

B. Reagent Preparation
  • Stock Solution (10 mM):

    • Dissolve 5 mg of GGACK (MW ~466.3) in 1.07 mL of 1 mM HCl .

    • Alternative: Dissolve in anhydrous DMSO.[1]

    • Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

  • Lysis Buffer Integration:

    • Prepare your standard lysis buffer (e.g., RIPA, NP-40).

    • Crucial: Add GGACK to the lysis buffer immediately before use. Do not pre-mix and store.

C. Lysate Preparation Workflow

This protocol is optimized for cells rich in fibrinolytic enzymes (e.g., endothelial cells, certain tumor lines like PC3 or MDA-MB-231).

Workflow cluster_0 Preparation Phase cluster_1 Lysis Phase Stock Thaw GGACK Stock (10 mM in HCl) Mix IMMEDIATE MIX Final Conc: 50-100 µM Stock->Mix Buffer Cold Lysis Buffer (pH 7.4) Buffer->Mix Lysis Add Buffer + Inhibitor Incubate 15 min on Ice Mix->Lysis Add Fresh Cells Cell Pellet / Tissue (Washed in PBS) Cells->Lysis Spin Clarify Lysate 14,000 x g, 10 min Lysis->Spin Downstream Downstream Spin->Downstream Western / Mass Spec

Figure 2: Lysate Preparation Workflow. Note the critical step of adding GGACK immediately prior to lysis to prevent hydrolysis of the inhibitor.

D. Step-by-Step Protocol
  • Harvest: Wash cells 2x with ice-cold PBS. Pellet by centrifugation.[2][3][4][5]

  • Inhibitor Activation: Thaw 10 mM GGACK stock. Dilute 1:100 into ice-cold Lysis Buffer (Final: 100 µM).

    • Note: For extremely high protease samples (e.g., pancreas, coagulating blood), increase to 200 µM.

  • Lysis: Immediately resuspend cell pellet in the GGACK-containing buffer.

  • Incubation: Incubate on ice for 15–20 minutes.

    • Why? Although alkylation is fast, the low temperature slows proteolysis, giving the inhibitor time to diffuse and react before the target proteases degrade your sample.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Storage: Transfer supernatant to fresh tubes. Flash freeze or use immediately.

Validation: Did it work?

To verify that GGACK has effectively inhibited uPA or Factor Xa activity in your lysate, utilize a chromogenic substrate assay.

Assay Setup:

  • Control: Lysate prepared without GGACK.

  • Test: Lysate prepared with GGACK.

  • Substrate: Add S-2444 (Pyro-Glu-Gly-Arg-pNA) for uPA or S-2222 for Factor Xa (final conc. 0.2 mM).

  • Readout: Measure Absorbance at 405 nm over 30 minutes.

  • Success Criteria: The Test sample should show <5% of the delta-Absorbance/min compared to the Control.

Safety & Handling

  • Toxicity: GGACK is an alkylating agent. It can react with nucleophiles in biological tissues (mucous membranes, eyes).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Disposal: Quench excess inhibitor with a sulfur-containing reagent (e.g., DTT or excess cysteine) before disposal if required by local EHS regulations.

References

  • Kettner, C., & Shaw, E. (1981). Inactivation of trypsin-like enzymes with peptides of arginine chloromethyl ketone. Methods in Enzymology, 80, 826-842. Link

  • Lijnen, H. R., et al. (1984). Inhibition of urokinase-type plasminogen activator by peptide chloromethyl ketones.[6] Thrombosis Research, 34(5), 431-437. Link

  • Sperl, S., et al. (2000). (4-aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase.[7] Proceedings of the National Academy of Sciences, 97(10), 5113-5118. Link

  • Cayman Chemical. (2023). GGACK (hydrochloride) Product Information. Cayman Chemical Datasheets. Link

  • Haematologic Technologies. (2022). Glu-Gly-Arg-chloromethyl ketone (EGRCK) Technical Data. Haematologic Technologies. Link

Sources

Application Note & Protocol: Measuring Factor Xa Activity and Its Irreversible Inhibition with GGACK

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for measuring the enzymatic activity of Factor Xa (FXa), a critical serine protease in the coagulation cascade, using a kinetic fluorogenic assay. Furthermore, it details a robust methodology for characterizing the inhibitory effect of L-Glutamyl-glycyl-L-arginine chloromethyl ketone (GGACK), a potent irreversible inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in hemostasis research and the discovery of novel anticoagulants.

Introduction: The Central Role of Factor Xa in Hemostasis

Factor Xa is a vitamin K-dependent serine endopeptidase that occupies a pivotal junction in the blood coagulation cascade.[1][2] Both the intrinsic (contact activation) and extrinsic (tissue factor) pathways converge on the activation of Factor X to Factor Xa.[1] Once activated, FXa assembles with its cofactor, Factor Va, on a phospholipid surface to form the prothrombinase complex. This complex is responsible for the rapid conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final effector enzyme of the cascade that cleaves fibrinogen to form fibrin, leading to the formation of a stable blood clot.[2]

Given its central and rate-limiting role, Factor Xa has become a prime target for the development of modern anticoagulant therapies designed to prevent and treat thromboembolic disorders.[3][4] Accurately measuring FXa activity and its inhibition is therefore fundamental to both basic research and clinical drug development.

Assay Principle: Quantifying Factor Xa Activity

The activity of Factor Xa can be reliably quantified using synthetic substrates that mimic its natural target. This protocol utilizes a fluorogenic assay, which is preferred over chromogenic assays for its enhanced sensitivity and specificity, and reduced interference from sample turbidity or color.[5][6]

The principle is straightforward: a synthetic peptide substrate, specific for FXa, is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated state, the AMC fluorophore is quenched. Upon cleavage of the peptide by active FXa, AMC is released, resulting in a significant increase in fluorescence that can be monitored over time. The rate of this fluorescence increase is directly proportional to the enzymatic activity of Factor Xa in the sample.[7]

The Inhibitor: GGACK, an Irreversible Active-Site Directed Compound

L-Glutamyl-glycyl-L-arginine chloromethyl ketone (GGACK) is a peptide-based inhibitor designed to target the active site of Factor Xa and other related serine proteases. The peptide sequence (Glu-Gly-Arg) provides specificity, guiding the inhibitor to the enzyme's substrate-binding pocket. The key functional group is the chloromethyl ketone (CMK) .

Unlike reversible inhibitors, which bind and dissociate from the enzyme, chloromethyl ketones are classified as irreversible inhibitors or inactivators.[8][9] The inhibition mechanism involves a two-step process:

  • Initial Reversible Binding: The inhibitor first binds to the enzyme's active site in a reversible manner, similar to a substrate.

  • Irreversible Covalent Modification: The highly reactive chloromethyl ketone group then undergoes a nucleophilic attack by a key amino acid residue in the catalytic triad of the serine protease, typically a histidine.[10][11] This results in the formation of a stable, covalent bond, permanently inactivating the enzyme.

A fluorescently labeled analog, Dansyl-Glu-Gly-Arg Chloromethyl Ketone, has been explicitly characterized as an effective irreversible inhibitor of Factor Xa.[12][13] This strong evidence supports the classification of GGACK as an irreversible inhibitor.

It is critical to understand that for irreversible inhibitors, the measured potency (often expressed as an IC50 value) is highly dependent on the pre-incubation time of the enzyme with the inhibitor.[14][15] A longer incubation allows for more covalent modification to occur, resulting in a lower apparent IC50. Therefore, the IC50 value for an irreversible inhibitor is not an absolute constant but rather a time-dependent parameter that reflects the rate of inactivation.[16]

Visualizing the Core Concepts

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X Factor X IXa->X + Factor VIIIa TF Tissue Factor (TF) VIIa VIIa TF->VIIa VII VII VII->VIIa VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin + Factor Va + Phospholipids + Ca2+ Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin

Caption: The Coagulation Cascade showing the central position of Factor Xa.

Assay_Principle cluster_NoInhibitor A) Baseline Activity cluster_WithInhibitor B) Inhibition by GGACK FXa_A Active Factor Xa Substrate_A Peptide-AMC (Non-fluorescent) Products_A Cleaved Peptide + Free AMC (Fluorescent) Substrate_A->Products_A Cleavage FXa_B Active Factor Xa GGACK GGACK Inactive_FXa Inactive FXa-GGACK (Covalent Complex) GGACK->Inactive_FXa Covalent Bonding Substrate_B Peptide-AMC No_Reaction No Signal Substrate_B->No_Reaction No Cleavage

Caption: Principle of the fluorogenic Factor Xa assay with and without GGACK.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format and is suitable for fluorescence kinetic readers.

Required Materials and Reagents
Reagent/MaterialRecommended Specifications
Purified Human Factor Xa High purity (>95%), from a reputable supplier.
GGACK Inhibitor L-Glutamyl-glycyl-L-arginine chloromethyl ketone.
Fluorogenic FXa Substrate e.g., methylsulfonyl-D-cyclohexylalanyl-glycyl-arginine-7-amino-4-methylcoumarin acetate.[7]
Assay Buffer 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.0.
Inhibitor Solvent Dimethyl sulfoxide (DMSO), molecular biology grade.
Microplates Black, flat-bottom, 96-well plates (non-binding surface recommended).
Instrumentation Fluorescence microplate reader with kinetic capability, excitation ~350-380 nm, emission ~440-460 nm.
General Lab Equipment Calibrated pipettes, reagent reservoirs, incubator (37°C).
Reagent Preparation
  • Assay Buffer: Prepare a 1 L stock of 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0. Filter sterilize and store at 4°C. On the day of the experiment, add Bovine Serum Albumin (BSA) to a final concentration of 0.1% (w/v) to prevent non-specific binding of the enzyme.

  • Factor Xa Working Solution: Reconstitute and dilute purified Factor Xa in cold Assay Buffer to a 2X final concentration (e.g., 10 nM). The optimal concentration should be determined empirically to yield a robust linear signal within a 15-30 minute timeframe. Keep on ice.

  • GGACK Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of GGACK in 100% DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • GGACK Serial Dilutions: Prepare a series of 2X GGACK dilutions in Assay Buffer. Start from the highest desired concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • FXa Substrate Working Solution: Reconstitute the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM). Dilute this stock in Assay Buffer to a 2X final concentration (e.g., 200 µM). The optimal concentration should be at or above the Km value for the enzyme to ensure reaction velocity is proportional to enzyme concentration. Protect from light.

Experimental Workflow

The assay is performed in two distinct steps: a pre-incubation of the enzyme with the inhibitor, followed by the addition of the substrate to measure residual activity.

Workflow start Start prep Prepare Reagents (Buffer, FXa, GGACK, Substrate) start->prep plate_inhibitor Add 50 µL of Assay Buffer (Controls) or 2X GGACK Dilutions to Wells prep->plate_inhibitor plate_enzyme Add 50 µL of 2X Factor Xa to all wells plate_inhibitor->plate_enzyme mix_incubate Mix gently Pre-incubate for 30 min at 37°C plate_enzyme->mix_incubate add_substrate Add 100 µL of 2X FXa Substrate to initiate reaction mix_incubate->add_substrate read_plate Immediately place in plate reader Measure fluorescence kinetically (e.g., every 60s for 30 min) add_substrate->read_plate analyze Calculate reaction rates (Vmax) Determine % Inhibition Plot dose-response curve & find IC50 read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for the Factor Xa inhibition assay.

Step-by-Step Protocol
  • Plate Setup: Design the plate layout to include:

    • No-Enzyme Control: Wells with Assay Buffer only (to measure background fluorescence).

    • 100% Activity Control (No Inhibitor): Wells with FXa but no GGACK (DMSO vehicle only).

    • Inhibitor Test Wells: Wells with FXa and each concentration of the GGACK serial dilution.

    • Perform all measurements in triplicate.

  • Add Inhibitor/Buffer: Add 50 µL of the appropriate 2X GGACK serial dilutions or Assay Buffer (for controls) to the designated wells of the 96-well plate.

  • Add Enzyme: Add 50 µL of the 2X Factor Xa working solution to all wells except the "No-Enzyme Control" wells. The total volume is now 100 µL, and all components are at a 1X concentration.

  • Pre-incubation: Mix the plate gently on an orbital shaker for 30 seconds. Cover the plate and incubate for a fixed period of 30 minutes at 37°C.

    • Causality Checkpoint: This pre-incubation step is essential for irreversible inhibitors. It allows time for the covalent modification of the enzyme to occur. The 30-minute duration is a standard starting point but can be optimized. The resulting IC50 will be specific to this incubation time.

  • Initiate Reaction: Pre-warm the 2X FXa Substrate solution to 37°C. Following the incubation, add 100 µL of the 2X FXa Substrate to all wells, bringing the final volume to 200 µL.

  • Measure Fluorescence: Immediately place the plate into the pre-warmed (37°C) fluorescence reader. Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) kinetically, with readings taken every 60 seconds for 15 to 30 minutes.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the reaction rate (velocity, V) by plotting fluorescence units (RFU) versus time (in minutes). The initial, linear portion of this curve represents the initial velocity (V₀). Calculate the slope of this linear portion (Vmax; mRFU/min).

  • Calculate Percentage Inhibition: Use the average rates from your controls and test wells to calculate the percent inhibition for each GGACK concentration: % Inhibition = (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)) * 100

  • Determine Apparent IC50: Plot the % Inhibition (Y-axis) against the corresponding logarithm of the GGACK concentration (X-axis). Fit the data using a non-linear regression model (four-parameter variable slope) to generate a sigmoidal dose-response curve. The IC50 is the concentration of GGACK that produces 50% inhibition of Factor Xa activity under these specific experimental conditions (i.e., 30-minute pre-incubation).[17]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High background fluorescence Autofluorescent compounds in buffer; contaminated reagents; incorrect plate type.Use fresh, high-purity reagents (especially BSA). Use black, opaque microplates. Run a "buffer + substrate" blank.
No or very low signal Inactive enzyme or substrate; incorrect filter settings on the reader.Use a fresh aliquot of FXa and substrate. Verify enzyme activity with a positive control. Confirm excitation/emission wavelengths are correct for AMC.
Non-linear reaction rates Substrate depletion; enzyme instability; photobleaching.Ensure substrate concentration is ≥ Km. If rates are too fast, reduce FXa concentration. Reduce measurement frequency or excitation light intensity if photobleaching is suspected.
Poor curve fit (low R²) Pipetting errors; improper mixing; inhibitor precipitation at high concentrations.Ensure accurate pipetting and thorough mixing. Check the solubility of GGACK in the final assay buffer concentration; reduce the highest concentration if precipitation is observed.
Inconsistent replicates Pipetting inconsistency; temperature gradients across the plate; edge effects.Use calibrated pipettes and reverse pipetting for viscous solutions. Ensure uniform temperature by pre-warming all components and the plate reader. Avoid using the outermost wells of the plate if edge effects are suspected.
Unexpectedly high IC50 Insufficient pre-incubation time; inhibitor degradation.Increase the pre-incubation time (e.g., to 60 minutes) and re-run the assay. Use a fresh aliquot of GGACK stock solution.

References

  • Patsnap Synapse. (2024). What are factor Xa inhibitors and how do they work? [Online]. Available at: [Link]

  • Mata-Fink, A., & Galle, G. (2021). Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa. PubMed. [Online]. Available at: [Link]

  • Arrow@TU Dublin. (n.d.). Comparison of the Anticoagulant Response of a Novel Fluorogenic Anti-FXa Assay wth Two Commercial Anti-FXa Chromogenic Assays. [Online]. Available at: [Link]

  • PubMed. (2011). Comparison of a fluorogenic anti-FXa assay with a central laboratory chromogenic anti-FXa assay for measuring LMWH activity in patient plasmas. [Online]. Available at: [Link]

  • Butenas, S., & Mann, K. G. (1993). The influence of factor Va on the active site of factor Xa. PubMed. [Online]. Available at: [Link]

  • Armando Hasudungan. (2021). Coagulation Cascade and Fibrinolysis - clotting factors, regulation and control mechanism. YouTube. [Online]. Available at: [Link]

  • Cleveland Clinic. (2023). Factor Xa Inhibitors: How They Work & Side Effects. [Online]. Available at: [Link]

  • Dennis, E. A., & Moncada, S. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. PubMed. [Online]. Available at: [Link]

  • Lollar, P., & Fass, D. N. (1985). Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone. PubMed. [Online]. Available at: [Link]

  • Practical-Haemostasis.com. (2022). Anti-Xa Assays. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible... [Online]. Available at: [Link]

  • Anticoagulation Forum. (2020). Guide to transitioning from the aPTT to anti-Xa assay to manage heparin infusions. [Online]. Available at: [Link]

  • Murn, J., et al. (2005). Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. PubMed. [Online]. Available at: [Link]

  • National Institutes of Health. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Chromogenic anti-Xa method. Factor Xa cleaves the synthetic chromogenic... [Online]. Available at: [Link]

  • UC Davis Health. (2017). Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives. [Online]. Available at: [Link]

  • Quora. (2016). In irreversible inhibition of enzymes, is finding the IC50 for the irreversible inhibitor still meaningful? [Online]. Available at: [Link]

  • Therapeutic Guidelines. (2013). Anti-Xa assays - Australian Prescriber. [Online]. Available at: [Link]

  • SpringerLink. (n.d.). Comparative Study of Factor Xa Fluorogenic Substrates and Their Influence on the Quantification of LMWHs. [Online]. Available at: [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. [Online]. Available at: [Link]

  • National Institutes of Health. (2024). Troubleshooting heparin resistance. [Online]. Available at: [Link]

  • University of Utah. (2023). Lecture 17: Irreversible Serine Protease Inhibitors. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Generally accepted mechanism of serine protease inhibition by chloromethylketones. [Online]. Available at: [Link]

  • National Institutes of Health. (n.d.). Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents. [Online]. Available at: [Link]

  • edX. (n.d.). IC50 Determination. [Online]. Available at: [Link]

  • PubMed. (2001). Coagulation factor Xa inhibition: biological background and rationale. [Online]. Available at: [Link]

  • PubMed. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. [Online]. Available at: [Link]

Sources

Application Note: GGACK (Glu-Gly-Arg-chloromethyl ketone) in Cancer Cell Invasion Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Glu-Gly-Arg-chloromethyl ketone (GGACK) is a potent, irreversible, tripeptide inhibitor of urokinase-type plasminogen activator (uPA). In cancer research, it serves as a critical chemical probe to validate the dependency of metastatic invasion on the uPA/uPAR proteolytic cascade.

Unlike competitive inhibitors, GGACK contains a chloromethyl ketone group that acts as an affinity label, forming a covalent bond with the active site histidine (His57) or serine (Ser195) of the serine protease catalytic triad. This results in permanent inactivation of the enzyme.

The Biological Context: The uPA/uPAR Axis

Tumor cell invasion is heavily reliant on the degradation of the Extracellular Matrix (ECM).[1] The uPA receptor (uPAR) localizes uPA to the leading edge of the cancer cell. Active uPA cleaves Plasminogen into Plasmin, a broad-spectrum protease that degrades fibrin, fibronectin, and laminin, and activates downstream Matrix Metalloproteinases (MMPs).[1][2][3][4]

GGACK Intervention: By covalently alkylating uPA, GGACK halts the generation of Plasmin, thereby preserving the ECM integrity and physically blocking cellular invasion.

Pathway Visualization

The following diagram illustrates the uPA signaling cascade and the specific inhibitory node of GGACK.

G TumorCell Tumor Cell Surface (Leading Edge) uPAR uPAR (Receptor) TumorCell->uPAR Expression Pro_uPA Pro-uPA (Inactive) uPAR->Pro_uPA Binds uPA Active uPA (Serine Protease) Pro_uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Cleaves GGACK GGACK (Inhibitor) GGACK->uPA Irreversible Alkylation Plasmin Plasmin (Active Protease) Plasminogen->Plasmin MMPs Pro-MMPs (e.g., MMP-9, MMP-2) Plasmin->MMPs Activates ECM Extracellular Matrix (Collagen/Fibronectin) Plasmin->ECM Direct Degradation ActiveMMPs Active MMPs MMPs->ActiveMMPs ActiveMMPs->ECM Degradation Invasion Cell Invasion & Metastasis ECM->Invasion Loss of Integrity

Figure 1: The uPA/uPAR proteolytic cascade.[3] GGACK irreversibly inhibits uPA, preventing Plasmin generation and subsequent ECM degradation.

Experimental Protocol: GGACK Preparation & Handling

Critical Warning: Chloromethyl ketones are reactive alkylating agents. They are unstable in high pH (>8.0) and nucleophilic buffers (e.g., Tris, which contains primary amines).

Reconstitution
  • Solvent: Dissolve lyophilized GGACK (MW ~450-500 Da depending on salt form) in high-quality DMSO or 1mM HCl .

    • Why HCl? Acidic pH stabilizes the chloromethyl ketone group preventing spontaneous hydrolysis.

  • Stock Concentration: Prepare a 10 mM stock solution.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles.

Application 1: Matrigel Transwell Invasion Assay

This is the gold-standard assay for quantifying the anti-invasive capacity of GGACK.

Materials
  • Cells: Invasive cancer line (e.g., PC3, MDA-MB-231).

  • Chambers: Transwell inserts (8.0 µm pore size).

  • Matrix: Growth Factor Reduced (GFR) Matrigel.

  • Chemoattractant: FBS (10%) or specific growth factor (EGF).

Step-by-Step Protocol
Phase A: Matrix Coating
  • Thaw Matrigel on ice overnight.

  • Dilute Matrigel to 200–300 µg/mL in serum-free, cold medium.

  • Add 100 µL to the upper chamber of the Transwell.

  • Polymerize at 37°C for 2–4 hours.

Phase B: Cell Pre-treatment (The "Self-Validating" Step)

Scientific Integrity Note: Treating cells inside the chamber only may yield inconsistent results due to diffusion lag. Pre-treatment ensures the enzyme is inhibited before the cell touches the matrix.

  • Harvest cells and resuspend in serum-free media (0.1% BSA).

  • Divide cells into treatment groups:

    • Control: Vehicle (DMSO/HCl).

    • Low Dose GGACK: 10 µM.

    • High Dose GGACK: 50–100 µM.

  • Incubate cells in suspension with GGACK for 30 minutes at 37°C prior to seeding.

Phase C: The Invasion
  • Lower Chamber: Add 600 µL of complete media (10% FBS) as the chemoattractant.

  • Upper Chamber: Seed

    
     pre-treated cells (in serum-free media + GGACK maintenance dose) onto the polymerized Matrigel.
    
  • Incubation: 24 to 48 hours at 37°C.

Phase D: Quantification
  • Remove non-invading cells from the top of the membrane using a cotton swab.

  • Fix invading cells (bottom of membrane) with 4% Paraformaldehyde or Methanol .

  • Stain with 0.1% Crystal Violet .

  • Data Extraction: Image 5 random fields per insert at 10x/20x magnification. Count cells or elute dye with 10% acetic acid and read OD at 590 nm.

Expected Results Table
Treatment GroupInvasion Index (%)Morphology ObservationInterpretation
Vehicle Control 100% (Baseline)Mesenchymal, spread outActive uPA/Plasmin system degrading matrix.
GGACK (10 µM) 60% - 80%MixedPartial inhibition; dose may be sub-optimal for high-uPA lines.
GGACK (50 µM) < 20%Rounded, less spreadingEffective blockade of uPA; inability to penetrate Matrigel.

Application 2: Biochemical Validation (Casein Zymography)

To prove that the reduction in invasion is specifically due to uPA inhibition and not general toxicity, you must visualize the protease activity.

Principle

uPA cleaves casein. By running cell lysates or conditioned media on a casein-impregnated gel, active uPA appears as a clear band. GGACK-treated samples should show a disappearance of this band.

Protocol
  • Sample Prep: Collect serum-free conditioned media from Control and GGACK-treated cells. Do not boil or reduce samples (preserves enzyme activity).

  • Gel: 10% SDS-PAGE containing 2 mg/mL

    
    -Casein  and 10 µg/mL Plasminogen .
    
    • Note: Plasminogen is required because uPA converts it to plasmin, which then degrades the casein.[2][3]

  • Electrophoresis: Run at 125V at 4°C.

  • Renaturation: Wash gel

    
     min in 2.5% Triton X-100  to remove SDS and restore enzyme folding.
    
  • Development: Incubate gel in Development Buffer (50 mM Tris pH 7.5, 200 mM NaCl, 5 mM CaCl

    
    ) for 16–24 hours at 37°C.
    
  • Staining: Coomassie Blue R-250.

  • Result: Clear bands against a blue background indicate uPA activity. GGACK samples should lack these bands (or show a molecular weight shift if the complex is stable).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Invasion in Control Matrigel too thick or cells not invasive.Reduce Matrigel concentration to 200 µg/mL. Confirm cell line expression of uPAR via Flow Cytometry.
High Toxicity GGACK non-specific alkylation.Do not exceed 100 µM. Ensure stock was not stored in basic buffer.
Inconsistent Inhibition Hydrolysis of GGACK.Critical: Check pH of culture media. If media turns basic (pink/purple), GGACK degrades rapidly. Use HEPES-buffered media.
Zymography Fails Lack of Plasminogen in gel.uPA cannot degrade casein directly efficiently; ensure Plasminogen is added to the gel matrix.

References

  • Andreasen, P. A., et al. (1997). "The urokinase-type plasminogen activator system in cancer metastasis: a review." International Journal of Cancer, 72(1), 1-22.

  • Duffy, M. J. (2004).[4] "The urokinase plasminogen activator system: role in malignancy." Current Pharmaceutical Design, 10(1), 39-49.

  • Kettner, C., & Shaw, E. (1981). "Inactivation of trypsin-like enzymes with peptides of arginine chloromethyl ketone." Methods in Enzymology, 80, 826-842.

  • Sidenius, N., & Blasi, F. (2003). "The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy."[2] Cancer and Metastasis Reviews, 22(2), 205-233.

  • Corning Life Sciences. (n.d.). "Cell Migration and Invasion Quantification Assay." Application Note.

Sources

GGACK (hydrochloride) as a tool in thrombosis research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: GGACK (Glu-Gly-Arg-chloromethyl ketone) in Thrombosis Research

Part 1: Executive Summary & Scientific Rationale

GGACK (Glu-Gly-Arg-chloromethyl ketone, also known as EGR-ck or GGR-ck) is a potent, irreversible tripeptide inhibitor targeting serine proteases. While often grouped with general thrombin inhibitors, its primary specificity lies in targeting Factor Xa (FXa) and Urokinase-type Plasminogen Activator (uPA) .

In thrombosis research, GGACK is frequently utilized in a "dual-inhibition" strategy alongside PPACK (Phe-Pro-Arg-chloromethyl ketone, a direct thrombin inhibitor). This combination creates a "frozen" coagulation state, preventing both the generation of new thrombin (via FXa inhibition) and the activity of existing thrombin (via IIa inhibition). This is critical for preventing in vitro artifacts during blood collection for proteomic or peptidomic analysis.

Mechanism of Action: GGACK functions as an affinity label. The Glu-Gly-Arg peptide sequence guides the molecule to the active site of Factor Xa. Once bound, the chloromethyl ketone group reacts with the active site Histidine (His57), forming a covalent bond that irreversibly alkylates the enzyme, rendering it catalytically inert.

Part 2: Visualizing the Pathway

The following diagram illustrates the specific intervention points of GGACK versus PPACK within the coagulation cascade.

CoagulationCascade TF Tissue Factor FVIIa Factor VIIa FX Factor X FVIIa->FX Activates FXa Factor Xa (Active Enzyme) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Prothrombinase Complex Thrombin Thrombin (FIIa) Prothrombin->Thrombin Cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization GGACK GGACK (Inhibits FXa) GGACK->FXa Irreversible Alkylation PPACK PPACK (Inhibits Thrombin) PPACK->Thrombin Irreversible Alkylation

Figure 1: Target specificity of GGACK (Factor Xa) vs. PPACK (Thrombin) in the coagulation cascade.[1][2][3][4][5][6][7][8] Note that GGACK prevents the generation of Thrombin, while PPACK inhibits Thrombin activity directly.

Part 3: Comparative Analysis of Anticoagulants

To select the correct tool for your assay, compare GGACK against standard anticoagulants.

FeatureGGACK (Glu-Gly-Arg-cmk)PPACK (Phe-Pro-Arg-cmk)HeparinSodium Citrate
Primary Target Factor Xa , UrokinaseThrombin (IIa) Antithrombin III (Indirect)Calcium Chelation
Inhibition Type Irreversible (Covalent)Irreversible (Covalent)Reversible (Allosteric)Reversible
Stability Unstable at neutral pHUnstable at neutral pHStableStable
Primary Use Preventing Thrombin GenerationPreventing Thrombin ActivityClinical AnticoagulationCoagulation Assays (PT/aPTT)
Key Advantage Blocks cascade upstream of ThrombinImmediate cessation of clottingPhysiological relevanceReversible with Calcium

Part 4: Experimental Protocols

Protocol 1: Preparation and Storage of GGACK Stock

Chloromethyl ketones are inherently unstable in neutral or basic aqueous solutions due to hydrolysis. Proper handling is essential for efficacy.

Materials:

  • GGACK (HCl salt) lyophilized powder.

  • 1 mM HCl (Hydrochloric Acid) – Critical for stability.

  • Sterile, nuclease-free water.

Procedure:

  • Calculate: Determine the mass required for a 10 mM stock solution . (MW of GGACK HCl is approx. 460-500 Da depending on salt form; check specific lot).

  • Solubilize: Dissolve the lyophilized powder in 1 mM HCl .

    • Note: Do NOT dissolve directly in PBS or Tris buffer; the inhibitor will degrade rapidly (half-life < 30 mins at pH 7.4).

  • Aliquot: Dispense into small, single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Store: Freeze immediately at -80°C . Stable for 6-12 months.

Protocol 2: The "Protease Stop" Cocktail for Blood Collection

This protocol is the gold standard for collecting plasma when you must prevent ANY artificial activation of the coagulation cascade or complement system post-draw.

Rationale: Using GGACK (to stop FXa) and PPACK (to stop Thrombin) provides a double-lock mechanism, superior to citrate or heparin alone for proteomic preservation.

Reagents:

  • Stock GGACK (10 mM in 1 mM HCl).

  • Stock PPACK (10 mM in 1 mM HCl).

  • Collection Syringe (containing Citrate or Heparin as basal anticoagulant).

Procedure:

  • Prepare Syringe: Pre-load the syringe or vacuum tube with the inhibitor cocktail to achieve final blood concentrations of:

    • GGACK: 50 - 100 µM

    • PPACK: 50 - 100 µM

  • Example Calculation: For 10 mL of blood, add 100 µL of GGACK stock (10 mM) and 100 µL of PPACK stock (10 mM).

  • Collection: Draw blood directly into the inhibitor-loaded device.

  • Mixing: Invert gently 5-8 times immediately. Do not shake.

  • Processing: Centrifuge at 2,500 x g for 15 minutes at 4°C to separate plasma.

  • Storage: Transfer plasma to cryovials and snap-freeze in liquid nitrogen.

Protocol 3: Chromogenic Inhibition Assay (Factor Xa)

To verify the potency of a GGACK batch or determine inhibition kinetics.

Materials:

  • Purified Human Factor Xa (Enzyme).

  • Chromogenic Substrate for FXa (e.g., S-2222 or equivalent).[7]

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • GGACK Stock.

Procedure:

  • Dilution: Dilute Factor Xa to a working concentration of 1 nM in Assay Buffer.

  • Inhibitor Series: Prepare a serial dilution of GGACK in 1 mM HCl (range: 0 nM to 1000 nM).

  • Incubation:

    • Mix 50 µL of Factor Xa with 10 µL of GGACK dilution.

    • Incubate at 37°C for 30 minutes . (Longer incubation is required for irreversible inhibitors to demonstrate time-dependent inactivation).

  • Substrate Addition: Add 40 µL of Chromogenic Substrate (1 mM).

  • Measurement: Monitor Absorbance at 405 nm (A405) kinetically for 10 minutes.

  • Analysis: Plot the residual enzyme activity (slope of A405) vs. Inhibitor concentration. Calculate the IC50 or

    
    .
    

Part 5: Troubleshooting & Critical Controls

  • Issue: Loss of Activity.

    • Cause: Stock solution was prepared in neutral buffer (PBS) or stored at -20°C for too long.

    • Solution: Always solubilize in 1-2 mM HCl. Store at -80°C.

  • Issue: Incomplete Inhibition in Plasma.

    • Cause: High concentrations of competing substrates (prothrombin) or non-specific binding to albumin.

    • Solution: Increase working concentration to 100 µM in whole blood.

  • Issue: Cross-Reactivity.

    • Context: GGACK also inhibits Urokinase (uPA) and potentially Tissue Plasminogen Activator (tPA) at high concentrations.

    • Control: If studying fibrinolysis specifically, titrate GGACK carefully or use a specific FXa inhibitor (e.g., Rivaroxaban) as a control to distinguish effects.

References

  • Kettner, C., & Shaw, E. (1978). Synthesis of peptides of arginine chloromethyl ketone and the mapping of the active site of thrombin. Biochemistry, 17(22), 4778-4784.

  • Ljo, A., et al. (2003). Evaluation of the thrombin inhibitor D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK) with the factor Xa inhibitor 1,5-dansyl-L-glutamyl-L-glycyl-L-arginine chloromethylketone (GGACK) as anticoagulants for critical care clinical chemistry specimens. Clinical Chemistry and Laboratory Medicine, 41(2).

  • Bode, W., et al. (1989). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. The EMBO Journal, 8(11), 3467–3475.

  • Haas, C. E., et al. (2012). Anticoagulation in the Critical Care Setting. Journal of Intensive Care Medicine.

Sources

Experimental design for GGACK (hydrochloride) dose-response curves.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization and Dose-Response Design for GGACK (Glu-Gly-Arg-chloromethyl ketone)

Abstract & Scope

This technical guide details the experimental design for characterizing GGACK (H-Glu-Gly-Arg-chloromethyl ketone) , a potent, irreversible inhibitor of Thrombin (Factor IIa).[1] Unlike reversible inhibitors, GGACK forms a covalent bond with the enzyme's active site histidine.[1] Consequently, standard equilibrium


 values are time-dependent and insufficient for accurate potency ranking.[1]

This protocol outlines the determination of the true kinetic parameters:


  (affinity constant) and 

(rate of inactivation), providing a rigorous framework for drug development professionals.[1]

Mechanism of Action

GGACK mimics the fibrinogen cleavage site (Glu-Gly-Arg).[1] The chloromethyl ketone warhead acts as an affinity label, alkylating the active site histidine (His57) of serine proteases.[1] This results in a "suicide inhibition" mechanism that is kinetically distinct from competitive inhibition.[1]

Pathway Diagram: Irreversible Inhibition Kinetics

GGACK_Mechanism Figure 1: Kinetic pathway of GGACK inhibition. The transition from E·I to E-I is irreversible. Enzyme Thrombin (E) Complex Reversible Complex (E·I) Enzyme->Complex Binding (KI) Inhibitor GGACK (I) Inhibitor->Complex Binding (KI) Complex->Enzyme Dissociation (koff) Adduct Covalent Adduct (E-I) Complex->Adduct Alkylation (kinact)

Figure 1: Kinetic pathway of GGACK inhibition.[1] The transition from E·I to E-I is irreversible.

Pre-Experimental Considerations

Material Handling (GGACK Hydrochloride)

GGACK is supplied as a hydrochloride salt to enhance stability.[1] The chloromethyl ketone moiety is electrophilic and susceptible to spontaneous hydrolysis in basic aqueous solutions.

  • Solubility: Soluble in water (up to 20 mg/mL) or 1 mM HCl.[1]

  • Stability:

    • Solid State:[1] Stable at -20°C for >1 year (desiccated).[1]

    • Stock Solution: Prepare in 1 mM HCl to maintain pH < 4.0. Stable for 1 week at -20°C.

    • Working Solution:Do not store in neutral/basic buffers (PBS, Tris pH 7.4) for >30 minutes before use. Prepare immediately prior to addition.

Buffer Selection

Thrombin activity is pH-sensitive.[1]

  • Recommended Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.[1]

  • Note: BSA prevents enzyme adsorption to plasticware.[1] Avoid nucleophilic buffers (like high concentrations of imidazole) that might react with the chloromethyl ketone.[1]

Protocol: Determination of

This protocol uses the continuous method , measuring product formation over time in the presence of inhibitor. This is superior to endpoint assays for irreversible inhibitors.[1]

Experimental Setup
ComponentConcentration (Stock)Concentration (Final)Notes
Thrombin 100 nM0.1 - 0.5 nMKeep on ice until use.[1]
Substrate 2 mM (S-2238)

(

)
Chromogenic substrate.[1]
GGACK Variable

to

Prepare 7-point log dilution.
Buffer 1x StockN/APre-warm to 37°C.
Workflow Diagram

Protocol_Workflow Figure 2: Continuous assay workflow for measuring time-dependent inactivation. Start Start Prep 1. Prepare 2X Enzyme Solution (in Buffer) Start->Prep Dilute 2. Prepare 2X GGACK Series (in Buffer, immediate use) Start->Dilute Mix 3. Mix Enzyme + Substrate (Initiate Reaction) Prep->Mix Add_Inhibitor 4. Add GGACK Simultaneously Dilute->Add_Inhibitor Mix->Add_Inhibitor Co-incubation Read 5. Measure Absorbance (405nm) Every 30s for 60 mins Add_Inhibitor->Read Analyze 6. Non-linear Regression (Determine kobs) Read->Analyze

Figure 2: Continuous assay workflow for measuring time-dependent inactivation.

Step-by-Step Procedure
  • Substrate/Enzyme Master Mix: Prepare a solution containing Thrombin (0.2 nM) and Substrate (

    
    ) in assay buffer.[1] Note: This concentration is 2X final.
    
  • Inhibitor Plate Prep: In a 96-well microplate, pipette

    
     of GGACK dilutions (2X final concentration) into respective wells. Include a "Vehicle Only" control (0 nM Inhibitor).[1]
    
  • Initiation: Rapidly add

    
     of the Enzyme/Substrate Master Mix to the inhibitor wells using a multi-channel pipette.
    
  • Detection: Immediately place in a kinetic plate reader (37°C).

  • Data Collection: Monitor Absorbance at 405 nm (cleavage of pNA) every 20–30 seconds for 45–60 minutes.

Data Analysis & Interpretation

Deriving (Observed Rate Constant)

In the presence of an irreversible inhibitor, the product formation curves will bend over time (plateau) as the enzyme dies.[1] Fit the progress curve (Absorbance vs. Time) for each inhibitor concentration to the equation:


[1]
  • 
    : Product formed at time 
    
    
    
    .
  • 
    : Initial velocity (slope at t=0).[1]
    
  • 
    : Apparent first-order inactivation rate constant.[1]
    
Determining and

Plot the calculated


 values (y-axis) against the Inhibitor Concentration 

(x-axis).[1][2] Fit to the hyperbolic equation:

[1]
  • 
    :  The maximum rate of inactivation (at infinite 
    
    
    
    ).[1]
  • 
    :  The concentration of inhibitor yielding half-maximal inactivation rate.
    
  • 
    :  The second-order rate constant (efficiency).[1][3]
    

Table 1: Expected Kinetic Profile for GGACK

ParameterTypical Value RangeSignificance


Indicates rapid covalent bond formation.[1]


High affinity binding before reaction.[1]
Selectivity High for ThrombinMay inhibit Factor Xa at

concentrations.[1]

Troubleshooting & Optimization

  • Linear Progress Curves? If the curves do not plateau but remain linear (slope decreases but enzyme doesn't die), the inhibitor concentration is too low, or the incubation time is too short. Increase

    
    .
    
  • Rapid Substrate Depletion? If the control well (no inhibitor) plateaus due to running out of substrate, reduce the enzyme concentration.[1]

  • Inconsistent

    
    ?  If you are running endpoint assays, remember that 
    
    
    
    decreases as incubation time increases.[1] Always report incubation time with
    
    
    values for irreversible inhibitors.[1]

References

  • Kettner, C., & Shaw, E. (1979).[1] D-Phe-Pro-ArgCH2Cl: A selective affinity label for thrombin.[1][4] Thrombosis Research, 14(6), 969–973.[1]

  • Copeland, R. A. (2013).[1][2] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1] (Chapter 6: Irreversible Inhibition).[1][2][5] [1]

  • Bode, W., et al. (1989).[1] The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment.[1] The EMBO Journal, 8(11), 3467–3475.[1]

  • Biochemical Journal. (2020). Guidelines for reporting the kinetic analysis of irreversible inhibitors.

Sources

GGACK (hydrochloride) in high-throughput screening for protease inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: GGACK (Hydrochloride) in High-Throughput Screening for Protease Inhibitors

Abstract & Strategic Utility

Glu-Gly-Arg-chloromethyl ketone (GGACK) , typically supplied as the hydrochloride or trifluoroacetate salt, is a potent, irreversible, active-site-directed inhibitor of serine proteases, exhibiting high selectivity for Factor Xa (FXa) and Urokinase-type Plasminogen Activator (uPA) .

In the context of High-Throughput Screening (HTS), GGACK is not merely a "blocker"; it is a critical assay validation tool . Unlike reversible competitive inhibitors (e.g., Rivaroxaban), GGACK acts as an affinity label, covalently modifying the catalytic histidine. This property makes it the gold standard for defining the "100% Inhibition" (or "0% Activity") baseline required for calculating the Z' factor, a statistical measure of assay robustness.

This guide details the mechanistic grounding, experimental protocols, and kinetic analysis required to utilize GGACK effectively in drug discovery campaigns.

Mechanism of Action: Affinity Labeling

GGACK functions as a "Trojan Horse" inhibitor. Its structure is bipartite:

  • Recognition Motif (Glu-Gly-Arg): This tripeptide sequence mimics the natural substrate cleavage site of Factor Xa (S1-S3 pockets), ensuring high-affinity binding.

  • Warhead (Chloromethyl Ketone - CMK): Once bound, the electrophilic chloromethyl ketone is positioned in immediate proximity to the active site Histidine-57 (chymotrypsin numbering).

The Reaction: The imidazole ring of His-57 attacks the methylene carbon of the ketone, displacing the chloride ion. This forms a stable, covalent alkyl bond, permanently disabling the catalytic triad.

DOT Diagram 1: Mechanism of Irreversible Inhibition

GGACK_Mechanism Figure 1: Kinetic pathway of GGACK-mediated inactivation of Factor Xa. Enzyme Active Factor Xa (His-57 Free) Complex Michaelis Complex (Reversible Binding) Enzyme->Complex Recognition (EGR Motif) GGACK GGACK Inhibitor (Warhead: CMK) GGACK->Complex Recognition (EGR Motif) Transition Tetrahedral Intermediate Complex->Transition Positioning DeadEnzyme Alkylated Enzyme (Irreversible Covalent Bond) Transition->DeadEnzyme Alkylation of His-57 (Cl- release)

Application in HTS: Assay Validation

In HTS, the dynamic range of the assay is defined by the "High Control" (Enzyme + Substrate + DMSO) and the "Low Control" (Enzyme + Substrate + Inhibitor).

Why GGACK is superior to reversible inhibitors for Low Controls:

  • Zero Residual Activity: Because it forms a covalent bond, it drives the equilibrium completely to the "dead" state, providing a cleaner background signal than reversible inhibitors which are subject to

    
     equilibrium limitations.
    
  • Stability: Once the enzyme is inhibited, it remains inhibited. There is no "off-rate" (

    
    ) to worry about during long read times in large plate stacks.
    

Table 1: Comparison of Control Inhibitors

FeatureGGACK (Irreversible)Benzamidine/Rivaroxaban (Reversible)
Binding Type Covalent (Alkylation)Non-covalent (Competitive)
Time Dependence Yes (Potency increases with time)No (Instant equilibrium)
Assay Role Defining "0% Activity" BaselineReference for Potency (

)
Kinetics


or

HTS Utility Z' Factor Determination Hit Confirmation

Detailed Protocol: Factor Xa Inhibition Assay

Objective: Establish a robust HTS assay for Factor Xa inhibitors using GGACK to define the inhibition baseline.

Materials
  • Enzyme: Human Factor Xa (0.5 nM final).

  • Substrate: Fluorogenic peptide (e.g., Boc-Ile-Glu-Gly-Arg-AMC),

    
     matched (~50-100 µM).
    
  • Inhibitor: GGACK Hydrochloride (Stock 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM

    
    , 0.01% Tween-20, pH 7.4.
    
Step-by-Step Workflow
  • Reagent Preparation (Critical):

    • GGACK Stock: Dissolve GGACK in 100% DMSO. Note: Chloromethyl ketones are unstable in basic buffers. Do not store in aqueous buffer. Store aliquots at -20°C.

    • Working Solution: Dilute GGACK to 10 µM (2x concentration) in Assay Buffer immediately before use.

  • Plate Setup (384-well Black):

    • Column 1-2 (Min Signal / Low Control): Dispense 10 µL of GGACK (final 5 µM).

    • Column 3-22 (Test Compounds): Dispense 10 µL of library compounds.

    • Column 23-24 (Max Signal / High Control): Dispense 10 µL of DMSO/Buffer (No inhibitor).

  • Enzyme Addition & Pre-incubation (The "Expertise" Step):

    • Dispense 10 µL of Factor Xa enzyme solution to all wells.

    • Centrifuge: 1000 rpm for 1 min to remove bubbles.

    • Incubate: 30 minutes at Room Temperature (RT).

    • Reasoning: Irreversible inhibitors require time to alkylate the active site. A 30-minute pre-incubation ensures GGACK has fully inactivated the enzyme in the control wells.

  • Substrate Initiation:

    • Dispense 20 µL of Substrate solution to all wells.

    • Final Volume: 40 µL.

  • Readout:

    • Measure Fluorescence (Ex 360 nm / Em 460 nm) immediately (Kinetic mode) or after 60 mins (Endpoint).

DOT Diagram 2: HTS Workflow & Logic

HTS_Workflow Figure 2: Step-by-step HTS workflow emphasizing the pre-incubation requirement for GGACK. Prep 1. Reagent Prep (Fresh GGACK in Buffer) Dispense_I 2. Dispense Controls (GGACK = Low Control) Prep->Dispense_I Dispense_E 3. Add Enzyme (FXa) Dispense_I->Dispense_E Incubation 4. Pre-Incubation (30 min) CRITICAL STEP Dispense_E->Incubation Allow Alkylation Substrate 5. Add Substrate Incubation->Substrate Read 6. Fluorescence Readout Substrate->Read Analysis 7. Calculate Z' Factor (1 - 3*(SD_High + SD_Low) / |Mean_High - Mean_Low|) Read->Analysis

Data Analysis & Kinetics

When using GGACK for more than just a control (e.g., characterizing it as a lead), standard


 analysis is insufficient because the potency shifts with time.

The Self-Validating Metric:


 
For irreversible inhibitors, efficacy is defined by the rate of inactivation (

) relative to binding affinity (

).
  • Plot: Residual Activity vs. Time for various [GGACK] concentrations.

  • Fit: Non-linear regression to exponential decay to find

    
     (observed rate constant) for each concentration.
    
  • Secondary Plot: Plot

    
     vs. [Inhibitor].
    
    • Equation:

      
      
      
    • This yields the true potency ratio:

      
        (
      
      
      
      ).

Self-Validation Check: If your


 does not decrease (improve) as you increase the pre-incubation time from 10 min to 60 min, your GGACK stock may be hydrolyzed (inactive) or the mechanism is not covalent under your specific buffer conditions.

References

  • Kettner, C., & Shaw, E. (1978). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of plasma kallikrein. Biochemistry, 17(22), 4778–4784.

  • National Center for Biotechnology Information (NCBI). (2012). Assay Guidance Manual: Protease Assays. Bethesda (MD): National Library of Medicine (US).

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard text for kinetics).
  • PubChem. (n.d.). Compound Summary: Glu-Gly-Arg-chloromethyl ketone.[1][2][3][4][5] National Library of Medicine.

Sources

Troubleshooting & Optimization

Optimizing GGACK (hydrochloride) Concentration for Complete Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective application of GGACK (hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the concentration of GGACK to achieve complete and specific inhibition of its target proteases. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is GGACK (hydrochloride) and what is its primary target?

A1: GGACK (H-Glu-Gly-Arg-CMK hydrochloride) is a synthetic, irreversible inhibitor of certain serine proteases.[1] Its primary and most well-characterized target is urokinase-type plasminogen activator (uPA), a key enzyme involved in various physiological and pathological processes, including fibrinolysis, cell migration, and tumor metastasis.[1][2] GGACK acts as a substrate-like inhibitor, binding to the active site of uPA and forming a stable, covalent bond that renders the enzyme inactive.

Q2: What is a good starting concentration for GGACK in my experiments?

A2: A common starting point for in vitro experiments is based on the half-maximal inhibitory concentration (IC50). For GGACK, the reported IC50 for urokinase inhibition is approximately 1 µM. However, the optimal concentration for complete inhibition in your specific experimental system will likely be higher and needs to be determined empirically. Factors such as cell type, cell density, and the level of endogenous or exogenous uPA activity will influence the required concentration. A typical starting range to test would be between 1 µM and 50 µM.

Q3: Is GGACK (hydrochloride) soluble in cell culture media?

A3: GGACK (hydrochloride) is soluble in water. For cell culture experiments, it is best practice to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS) or water and then dilute it to the final working concentration in your cell culture medium. It is always recommended to visually inspect the medium for any signs of precipitation after adding the inhibitor.

Q4: How stable is GGACK in my cell culture medium at 37°C?

A4: The stability of GGACK in cell culture media at 37°C over extended periods has not been extensively reported in the literature. Peptidomimetic compounds in aqueous solutions can be susceptible to degradation. For long-term experiments (e.g., beyond 24 hours), it is advisable to assess the stability of GGACK under your specific conditions. This can be done by measuring its inhibitory activity on a known amount of purified uPA at different time points. For prolonged experiments, consider replenishing the media with freshly prepared GGACK at regular intervals.

Q5: Does GGACK inhibit other proteases? What are its off-target effects?

A5: While GGACK is a potent inhibitor of uPA, it has been reported to also inhibit Factor Xa. As a serine protease inhibitor with a peptide-like structure, there is a potential for cross-reactivity with other trypsin-like serine proteases.[3][4][5][6] The specificity of GGACK should be empirically determined in your system, especially if other serine proteases are active and could influence your experimental outcomes. A recommended approach is to test the effect of GGACK on the activity of other known or suspected serine proteases in your experimental model.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Incomplete inhibition of uPA activity - Insufficient GGACK concentration: The concentration may be too low to fully inhibit the amount of uPA present. - GGACK degradation: The inhibitor may have degraded over the course of the experiment, particularly in long-term cultures. - High uPA expression/activity: The cells may be producing a very high level of uPA.- Perform a dose-response experiment to determine the optimal inhibitory concentration (see Protocol 1). - Assess the stability of GGACK in your media over your experimental time course. Consider replenishing the media with fresh inhibitor. - Quantify the amount of uPA in your system to better estimate the required inhibitor concentration.
Observed cytotoxicity or changes in cell morphology - High GGACK concentration: The concentration of GGACK used may be toxic to your specific cell line. - Off-target effects: Inhibition of other essential serine proteases could be leading to cellular toxicity.- Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration of GGACK for your cells (see Protocol 3). - Use the lowest effective concentration of GGACK that achieves complete uPA inhibition. - Consider using a more specific uPA inhibitor if off-target effects are suspected.
High variability between experimental replicates - Inconsistent GGACK preparation: Inaccurate pipetting or incomplete solubilization of the stock solution. - Cell density variation: Differences in cell numbers between wells can lead to variable results.- Ensure accurate and consistent preparation of GGACK working solutions. Vortex stock solutions before each use. - Standardize cell seeding protocols to ensure uniform cell density across all wells.

Experimental Protocols

Protocol 1: Determining the Optimal Inhibitory Concentration (IC50) of GGACK

This protocol outlines a method to determine the IC50 of GGACK for uPA in your experimental system.

Materials:

  • Purified urokinase (human or from your experimental species)

  • Chromogenic or fluorogenic uPA substrate

  • Assay buffer (e.g., Tris-HCl, pH 8.5)

  • GGACK (hydrochloride) stock solution (e.g., 1 mM in sterile water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the purified uPA in assay buffer to a working concentration that gives a linear rate of substrate cleavage over 15-30 minutes.

    • Prepare a series of dilutions of GGACK in assay buffer. A suggested range is from 100 µM down to 0.1 µM.

  • Assay Setup:

    • In a 96-well plate, add a constant volume of the diluted uPA to each well.

    • Add an equal volume of each GGACK dilution to the respective wells. Include a control well with assay buffer instead of GGACK.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for the irreversible inhibition to occur.

  • Substrate Addition and Measurement:

    • Add the uPA substrate to all wells to initiate the reaction.

    • Immediately begin reading the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode. Record readings every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each GGACK concentration by determining the slope of the linear portion of the kinetic curve.

    • Plot the percentage of inhibition against the logarithm of the GGACK concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Workflow for Optimizing GGACK Concentration in Cell Culture

This workflow provides a systematic approach to determine the optimal, non-toxic concentration of GGACK for complete uPA inhibition in a cell-based assay.

GGACK Optimization Workflow cluster_0 Phase 1: Determine Effective Concentration cluster_1 Phase 2: Assess Cytotoxicity cluster_2 Phase 3: Final Optimization and Validation A Prepare GGACK Stock Solution (e.g., 10 mM in sterile water) B Perform Dose-Response Study (e.g., 0.1 µM to 100 µM GGACK) A->B Dilute for working concentrations C Measure uPA Activity (e.g., using a specific substrate) B->C Treat cells for a defined period D Determine IC50 and Concentration for Complete Inhibition C->D Analyze data E Treat Cells with a Range of GGACK Concentrations (bracketing the effective concentration) D->E Inform concentration range F Perform Cell Viability Assay (e.g., MTT, LDH, or live/dead staining) E->F Incubate for desired experimental duration G Determine the Maximum Non-Toxic Concentration F->G Analyze viability data H Select Optimal GGACK Concentration (Complete inhibition & >90% viability) G->H Define upper concentration limit I Validate Inhibition in Experimental Model (e.g., cell migration, invasion assay) H->I Use the determined concentration J Proceed with Main Experiments I->J Confirm desired biological effect

Caption: Workflow for optimizing GGACK concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxicity of GGACK on your cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium (e.g., DMEM/F12)[7][8][9]

  • GGACK (hydrochloride)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Allow the cells to adhere and recover overnight.

  • Treatment with GGACK:

    • Prepare a range of GGACK concentrations in complete cell culture medium. It is recommended to test concentrations at and above the determined effective inhibitory concentration.

    • Remove the old medium from the cells and replace it with the medium containing the different GGACK concentrations. Include a vehicle control (medium with the same amount of solvent used for the GGACK stock).

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each GGACK concentration relative to the vehicle control.

    • Plot cell viability against the GGACK concentration to determine the cytotoxic effects.

Visualization of GGACK's Mechanism of Action

GGACK Mechanism cluster_0 Urokinase-type Plasminogen Activator (uPA) Catalytic Cycle cluster_1 Inhibition by GGACK uPA {uPA (Serine Protease) | Active Site} Plasmin Plasmin (Active Protease) uPA->Plasmin Cleavage Inactive_uPA {Inactive uPA-GGACK Complex | (Covalently Bound)} uPA->Inactive_uPA Forms covalent bond Plasminogen Plasminogen (Substrate) Plasminogen->uPA Binds to active site Fibrin_degradation Fibrin Degradation Cell Migration Tissue Remodeling Plasmin->Fibrin_degradation Leads to GGACK GGACK (Irreversible Inhibitor) GGACK->uPA Inactive_uPA->Plasmin Blocks Cleavage

Caption: GGACK irreversibly inhibits uPA.

References

  • Burt, T., et al. (2018). Does In Vitro Potency Predict Clinically Efficacious Concentrations?. Clinical and Translational Science, 11(5), 453-460. Available from: [Link]

  • Khan, M. A., et al. (2006). Urokinase Separation from Cell Culture Broth of a Human Kidney Cell Line. Avicenna Journal of Medical Biotechnology, 2(3), 139-144. Available from: [Link]

  • Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 962947. Available from: [Link]

  • Chew, E. H., et al. (2020). The Effect of DMEM and DMEM:F12 Culture Media on the Growth of SH-SY5Y Cells. Malaysian Journal of Medicine and Health Sciences, 16(SUPP8), 73-77. Available from: [Link]

  • Roychoudhury, P. K., et al. (2006). Synthesis, Regulation and Production of Urokinase Using Mammalian Cell Culture: A Comprehensive Review. Biotechnology Advances, 24(5), 514-528. Available from: [Link]

  • Defined Bioscience. DMEM/F12 Basal Medium. Available from: [Link]

  • Odake, S., et al. (1993). Growth-suppressive activities of serine protease inhibitors, ONO-3403 and ONO-5046, toward normal and transformed murine fibroblasts. Japanese Journal of Cancer Research, 84(9), 1037-1044. Available from: [Link]

  • cellasys. SOP-G200-005_DME-F12-ITS_medium_preparation_V2_0.docx. Available from: [Link]

  • Han, Z., et al. (2014). Inhibitors of HGFA, Matriptase, and Hepsin Serine Proteases: A Nonkinase Strategy to Block Cell Signaling in Cancer. ACS Medicinal Chemistry Letters, 5(11), 1219-1224. Available from: [Link]

  • Kumar, A., et al. (2005). Recovery of urokinase from integrated mammalian cell culture cryogel bioreactor and purification of the enzyme using p-aminobenzamidine affinity chromatography. Journal of Chromatography A, 1073(1-2), 243-250. Available from: [Link]

  • Groutas, W. C., et al. (2001). Inhibition of serine proteases: activity of 1,3-diazetidine-2,4-diones. Bioorganic & Medicinal Chemistry, 9(7), 1839-1842. Available from: [Link]

Sources

GGACK (hydrochloride) solubility and stock solution preparation.

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers on the solubility, stock solution preparation, and troubleshooting for L-Arginine-7-amido-4-methylcoumarin hydrochloride.

Senior Application Scientist Note: The trivial name "GGACK (hydrochloride)" is not commonly used in literature or supplier catalogs. The correct chemical name for the compound often associated with this query is L-Arginine-7-amido-4-methylcoumarin hydrochloride . This guide will refer to the compound by its proper name to ensure scientific accuracy. This molecule is a fluorogenic substrate primarily used in enzyme assays, particularly for cathepsin H and aminopeptidase B.[1][2] Its utility lies in the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) group upon enzymatic cleavage, enabling real-time kinetic measurements.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is L-Arginine-7-amido-4-methylcoumarin hydrochloride?

It is a synthetic substrate used to measure the activity of certain proteolytic enzymes.[3] The molecule consists of the amino acid L-Arginine linked to a fluorescent dye, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC moiety is quenched. When an enzyme like cathepsin H cleaves the amide bond, the free AMC is released, resulting in a measurable increase in fluorescence.[4]

Q2: What are the key physicochemical properties of this compound?

Understanding the molecule's structure is key to handling it correctly. It is a hydrochloride salt, which generally enhances aqueous solubility compared to the free base. However, it also possesses a large, relatively nonpolar coumarin group. This dual nature dictates its solubility profile.

PropertyValueSource
Molecular Formula C₁₆H₂₂ClN₅O₃[5]
Molecular Weight 367.8 g/mol [5]
Appearance Crystalline powder, white to off-white[6]
Storage (Solid) -20°C, protect from light[2]

Q3: Which solvents should I use to prepare a stock solution?

Due to its amphipathic nature, selecting the right solvent is critical. While the hydrochloride salt improves water solubility, the large organic component limits it. Therefore, organic solvents are typically required for high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for initial stock preparation.

Q4: Can I dissolve it directly in an aqueous buffer?

Directly dissolving high concentrations in aqueous buffers is not recommended and may lead to incomplete dissolution or precipitation. For working solutions, a high-concentration stock in DMSO should be prepared first and then diluted into the aqueous assay buffer.[7] It is crucial to ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid affecting enzyme activity or cell viability.

Solubility and Solvent Selection

The solubility of L-Arginine-7-amido-4-methylcoumarin hydrochloride is a balance between its salt form and the organic coumarin structure.

cluster_Solute L-Arginine-7-amido-4-methylcoumarin HCl cluster_Solvent Solvent Properties Solute Amphipathic Molecule HCl_Salt Hydrochloride Salt (+ charge) Solute->HCl_Salt Enhances Polar Interaction Coumarin Large Organic Group (Nonpolar) Solute->Coumarin Enhances Nonpolar Interaction Water Water / Buffer (Protic, Polar) HCl_Salt->Water Good Interaction (Solvation of Ions) DMSO DMSO (Aprotic, Polar) Coumarin->DMSO Favorable Interaction (Disrupts Self-Association) Coumarin->Water Poor Interaction (Hydrophobic Effect)

Caption: Factors influencing the solubility of L-Arginine-7-amido-4-methylcoumarin hydrochloride.

Solubility Data Summary:

SolventConcentrationCommentsSource
DMSO SolubleRecommended for primary stock solutions. A protocol for a similar substrate uses ~7 mg/mL (14.56 mM).[8]
Acetic Acid:Water (1:1) 50 mg/mLHigh solubility, but acetic acid may be incompatible with many biological assays.
Methanol 20 mg/mL (for a related compound)A similar, protected arginine-AMC substrate shows good solubility.
Aqueous Buffers (e.g., PBS) LimitedNot recommended for high-concentration stocks. Prone to precipitation, especially at low temperatures.[7][9]

Stock Solution Preparation Protocol

This protocol provides a reliable method for preparing a high-concentration stock solution in DMSO.

start Start weigh 1. Equilibrate vial to RT. Weigh powder accurately. start->weigh add_dmso 2. Add anhydrous DMSO to achieve desired concentration. weigh->add_dmso dissolve 3. Vortex vigorously. Use sonication bath if needed. add_dmso->dissolve check 4. Inspect for full dissolution. Solution should be clear. dissolve->check check->dissolve Particulates Remain aliquot 5. Aliquot into single-use tubes to avoid freeze-thaw cycles. check->aliquot Dissolved store 6. Store at -20°C or -80°C. Protect from light. aliquot->store end End store->end

Caption: Workflow for preparing a stock solution of L-Arginine-7-amido-4-methylcoumarin HCl.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the vial of solid powder to warm to room temperature. This prevents condensation of atmospheric moisture, which can degrade the compound.

  • Weighing: Accurately weigh the desired amount of powder in a suitable tube (e.g., an amber glass vial or a polypropylene tube).

  • Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate before proceeding.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always protect the solution from light.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Powder does not dissolve in DMSO. 1. Low-quality DMSO: DMSO is hygroscopic; absorbed water will lower its solvating power for this compound.2. Concentration too high: The desired concentration may exceed the solubility limit.1. Use fresh, anhydrous, molecular biology-grade DMSO. Store DMSO properly in small, tightly sealed aliquots.2. Try preparing a more dilute stock solution. Gently warming the solution to 37°C may aid dissolution, but do not boil.
Precipitate forms when diluting stock into aqueous buffer. 1. Poor mixing: Localized high concentrations of the substrate can cause it to crash out of solution.2. Buffer composition: The pH, ionic strength, or temperature of the buffer may reduce the solubility of the substrate.3. Final DMSO concentration is too low: The aqueous buffer cannot maintain the solubility of the substrate at the working concentration without sufficient co-solvent.1. Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.2. Check the pH of your final working solution. For L-Arginine, solubility can decrease at certain pH values. Ensure the temperature of your buffer is appropriate; some compounds are less soluble at lower temperatures.[9]3. Ensure the final concentration of DMSO is sufficient to maintain solubility but does not inhibit your enzyme. You may need to optimize this empirically.
High background fluorescence in assay. 1. Spontaneous hydrolysis: The substrate may be degrading over time, releasing free AMC.2. Contamination: Contaminating proteases in the sample or reagents.1. Use freshly prepared working solutions. Avoid storing diluted aqueous solutions for more than a day.[7] Ensure stock solutions are properly stored and not subjected to multiple freeze-thaw cycles.[1]2. Run a control reaction with the substrate in buffer without any enzyme to measure the rate of non-enzymatic hydrolysis.
Inconsistent results or loss of signal. 1. Stock solution degradation: Improper storage (light exposure, moisture, freeze-thaw cycles).2. Adsorption to plastics: The compound may adsorb to the surface of some plastics.1. Follow storage recommendations strictly. Use fresh aliquots for each experiment.2. Use low-protein-binding tubes and pipette tips for storing and handling the substrate.

References

  • Abbexa. (n.d.). L-Arginine 7-amido-4-methylcoumarin dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). DE19705233A1 - Preparation of stable, orally administered arginine solutions.
  • PubChem. (n.d.). L-Arginine-7-amido-4-methylcoumarin hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021). Why does my L-Arginine precipitates during incubation below 15 degrees? Retrieved from [Link]

  • Carl ROTH. (n.d.). L-Arginine 7-amido-4-methylcoumarin dihydrochloride. Retrieved from [Link]

  • iGEM. (2017). Ala-Leu-Lys-7-AMC substrate assay protocol. Retrieved from [Link]

  • Google Patents. (n.d.). US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates.

Sources

GGACK (hydrochloride) Stability in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Bench of a Senior Application Scientist

Welcome to your comprehensive resource for understanding and troubleshooting the stability of GGACK (hydrochloride) in aqueous solutions. As a potent, irreversible inhibitor of serine proteases like urokinase-type plasminogen activator (uPA) and factor Xa, GGACK is a critical tool in many research applications. However, its peptidic nature and reactive chloromethyl ketone (CMK) moiety present unique stability challenges. This guide is designed to provide you with the foundational knowledge and practical protocols to ensure the integrity and efficacy of GGACK in your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have about handling GGACK (hydrochloride).

Q1: What is the recommended solvent and storage condition for GGACK (hydrochloride) stock solutions?

For maximal stability, it is recommended to prepare stock solutions of GGACK (hydrochloride) in either anhydrous DMSO or 10 mM HCl.[1] Once in solution, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] Store these aliquots at -80°C for long-term stability (up to 6 months in DMSO) or at 4°C for short-term use (up to 2 weeks in DMSO).[3] Lyophilized powder should be stored at -20°C.[1]

Q2: I've noticed a decline in my enzyme inhibition after using a freshly thawed aliquot of GGACK. What could be the cause?

Several factors could contribute to a perceived loss of activity. The most common culprits are degradation due to improper storage, multiple freeze-thaw cycles, or instability in the working buffer.[2] The chloromethyl ketone moiety is susceptible to hydrolysis, a reaction that is significantly influenced by pH.[4] Additionally, the peptide backbone itself can undergo hydrolysis.[5] It is also crucial to ensure that the loss of inhibition is not due to issues with other experimental components.

Q3: What is the general rule for the pH stability of chloromethyl ketone inhibitors like GGACK?

While specific data for GGACK is limited, studies on other peptidyl chloromethyl ketones have shown that they are generally more stable in acidic conditions.[4] The rate of hydrolysis of the reactive CMK group tends to increase with higher pH. Therefore, preparing and using GGACK in buffers with a slightly acidic to neutral pH is a good starting point to maximize its stability.

Q4: Can I use common laboratory buffers like Tris or PBS with GGACK?

Understanding GGACK's Structure and Potential Instabilities

GGACK, or Glutamyl-glycyl-arginine chloromethyl ketone, is a tripeptide with several functional groups that can influence its stability.

GGACK_Structure cluster_peptide Peptide Backbone cluster_sidechains Reactive Side Chains Glu Glutamic Acid (Glu) Gly Glycine (Gly) Glu->Gly Peptide Bond Glu_side Carboxylic Acid (pKa ~4.1) Glu->Glu_side Arg Arginine (Arg) Gly->Arg Peptide Bond CMK Chloromethyl Ketone (CMK) Arg->CMK Amide Bond Arg_side Guanidinium Group (pKa ~12.5) Arg->Arg_side

Caption: Chemical structure of GGACK highlighting its key functional groups.

The primary points of potential instability are:

  • Hydrolysis of the Chloromethyl Ketone: This is a major degradation pathway, particularly at neutral to alkaline pH. The electrophilic carbon of the CMK group is susceptible to nucleophilic attack by water or hydroxide ions.

  • Peptide Bond Hydrolysis: Like all peptides, the amide bonds linking the amino acids can be hydrolyzed, especially at extreme pH values and elevated temperatures.[5]

  • Side Chain Interactions: The carboxylic acid of glutamic acid and the guanidinium group of arginine can influence the molecule's net charge at different pH values, potentially affecting its solubility and aggregation propensity.[6]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when using GGACK.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent or no enzyme inhibition 1. GGACK degradation: Stock or working solution has lost activity.- Prepare fresh stock solutions from lyophilized powder. - Avoid multiple freeze-thaw cycles by using single-use aliquots.[2] - Test the activity of a new aliquot against a positive control.
2. Incompatible buffer: Buffer components are reacting with GGACK.- Empirically test GGACK stability in your buffer of choice (see protocol below). - Consider switching to a non-nucleophilic buffer like MES, MOPS, or phosphate.
3. Incorrect pH: The pH of the working solution promotes GGACK hydrolysis.- Measure the pH of your final assay buffer. - Based on general principles for chloromethyl ketones, consider using a buffer with a pH in the slightly acidic range (e.g., pH 6.0-7.0) and assess for improved performance.[4]
Precipitation observed in the stock or working solution 1. Poor solubility: The concentration of GGACK exceeds its solubility limit in the chosen solvent or buffer.- One supplier suggests solubility in 10 mM HCl.[1] - For aqueous buffers, determine the solubility of GGACK by preparing serial dilutions and observing for precipitation. - The presence of both an acidic (Glu) and a basic (Arg) residue may lead to a zwitterionic state at a certain pH (isoelectric point), potentially reducing solubility.[6]
2. Aggregation: The peptide is self-associating and precipitating.- Arginine, a component of GGACK, has been shown to reduce protein aggregation in some cases.[7] However, the overall properties of the peptide determine its aggregation propensity. - Consider the addition of stabilizing excipients like glycerol or low concentrations of non-ionic detergents, but validate their compatibility with your assay.[8]

Experimental Protocol: Assessing GGACK Stability in Your Buffer

To ensure reliable and reproducible results, it is highly recommended to perform a stability study of GGACK in your specific experimental buffer. This protocol provides a framework for such a study using HPLC analysis.

Objective: To determine the rate of GGACK degradation in a specific aqueous buffer over time.

Materials:

  • GGACK (hydrochloride), lyophilized powder

  • Your aqueous buffer of interest (e.g., Tris, HEPES, PBS) at the desired pH and concentration

  • Quenching solution (e.g., 10% acetic acid in water)

  • HPLC system with a C18 column and UV detector

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

Workflow:

Stability_Protocol prep Prepare fresh GGACK solution in your chosen buffer t0 Time zero (t=0) sample: Immediately quench an aliquot prep->t0 incubate Incubate remaining solution at experimental temperature prep->incubate hplc Analyze all samples by RP-HPLC t0->hplc sampling Take aliquots at defined time points (e.g., 1, 2, 4, 8, 24 hours) incubate->sampling quench Quench each aliquot immediately sampling->quench quench->hplc analyze Quantify the peak area of intact GGACK at each time point hplc->analyze plot Plot % remaining GGACK vs. time to determine stability analyze->plot

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GGACK (hydrochloride) Technical Support Center: A Guide to Ensuring On-Target Specificity and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for GGACK (hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper use of GGACK (H-Glu-Gly-Arg-CMK), a potent and irreversible inhibitor of urokinase-type plasminogen activator (uPA).[1] While GGACK is a valuable tool for studying the roles of uPA in processes like fibrinolysis, cell migration, and tissue remodeling, ensuring that observed experimental effects are truly due to uPA inhibition is paramount for data integrity.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to design self-validating experiments and confidently interpret your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of GGACK and the management of its potential off-target activities.

Q1: What is GGACK (hydrochloride) and what is its primary molecular target?

GGACK (hydrochloride), or H-Glu-Gly-Arg-Chloromethylketone, is a peptide-based irreversible inhibitor designed to target serine proteases.[1] Its peptide sequence (Glu-Gly-Arg) mimics the substrate recognition site for urokinase-type plasminogen activator (uPA), making uPA its primary, high-affinity target. The chloromethylketone (CMK) reactive group forms a covalent bond with the active site histidine of the protease, leading to irreversible inactivation.

Q2: What are "off-target effects" and why are they a critical concern when using chemical inhibitors like GGACK?

Q3: What is a reliable starting concentration for GGACK in cell-based assays?

A universal effective concentration does not exist, as it is highly dependent on the cell type, cell density, expression level of uPA, and the specific experimental endpoint. We strongly advise against using a single high concentration. The most rigorous approach is to perform a dose-response study to determine the lowest effective concentration that produces the desired biological effect. This minimizes the risk of engaging lower-affinity off-target proteins.

Q4: How can I be certain that my observed phenotype is a direct result of uPA inhibition and not an off-target effect?

Absolute certainty is challenging, but a high degree of confidence can be achieved through a multi-pronged validation strategy. No single experiment is sufficient. The gold standard involves combining pharmacological approaches with genetic validation. Key strategies include:

  • Orthogonal Inhibition: Using a structurally unrelated uPA inhibitor and observing if it produces the same phenotype.

  • Inactive Control: Using a structurally similar but non-functional analog of GGACK that should not produce the phenotype.

  • Genetic Knockdown/Knockout: Using CRISPR/Cas9 or shRNA to eliminate uPA expression. The resulting phenotype should mimic the effect of GGACK treatment.[3][6]

The following sections provide detailed troubleshooting guides and protocols to implement these validation strategies.

Section 2: Troubleshooting and Experimental Validation Workflows

This section provides structured guidance for addressing common challenges and validating the specificity of GGACK in your experiments.

Issue: My results are inconsistent, or I suspect a non-specific effect.

An unexpected or variable phenotype is often the first sign of an off-target effect, which can be exacerbated by using an unnecessarily high concentration of the inhibitor.

Root Cause Analysis: The fundamental principle of pharmacology is that binding is concentration-dependent. While GGACK has high affinity for uPA, at high concentrations, it may begin to occupy the binding sites of other, lower-affinity proteins, including other serine proteases.

Solution: Determine the Potency (EC₅₀/IC₅₀) with a Dose-Response Curve

The first step is to establish the precise concentration range at which GGACK affects your biological system.

Detailed Protocol: Cellular Dose-Response Assay

  • Plate Cells: Seed your cells in an appropriate multi-well plate format (e.g., 96-well) at a density that ensures they remain in the exponential growth phase for the duration of the experiment.

  • Prepare Serial Dilutions: Prepare a 10-point, 3-fold serial dilution of GGACK in your cell culture medium. It is crucial to include a vehicle-only control (e.g., DMSO or PBS). A suggested starting concentration for the highest dose might be 100 µM, descending to the low nanomolar range.

  • Treatment: Replace the existing medium with the medium containing the GGACK dilutions or the vehicle control.

  • Incubation: Incubate the cells for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay Endpoint: Measure your phenotype of interest. This could be cell viability (e.g., using CellTiter-Glo®), cell migration (e.g., wound healing assay), or a specific signaling event (e.g., Western blot for a downstream marker).

  • Data Analysis: Plot the measured response against the logarithm of the GGACK concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ (or IC₅₀).

Interpreting the Results: This experiment provides the minimum effective concentration required to achieve a significant biological effect. All subsequent experiments should be conducted using concentrations at or near the calculated EC₅₀ to maximize the probability of on-target activity.

ParameterRecommendationRationale
Concentration Range 10 nM - 100 µM (example)Broad enough to capture the full dose-response curve.
Dilution Series 10-point, 3-fold serial dilutionProvides sufficient data points for accurate curve fitting.
Controls Vehicle Only (e.g., DMSO)Accounts for any effects of the solvent.
Replicates Minimum of 3 biological replicatesEnsures statistical significance and reproducibility.
Issue: How do I definitively prove the observed effect is mediated by uPA?

Once you have an effective concentration, you must confirm that the target responsible for the phenotype is indeed uPA.

Solution: The Gold Standard - Genetic Validation

Genetic tools provide the most compelling evidence for on-target activity. By removing the target protein, you can directly compare the resulting phenotype to that caused by the chemical inhibitor.[3] If they match, it strongly supports the inhibitor's mechanism of action.

Experimental Workflow: CRISPR/Cas9-Mediated Knockout for GGACK Target Validation

The following diagram outlines the workflow for using CRISPR/Cas9 to validate GGACK's on-target effects.

G cluster_0 Phase 1: Knockout Cell Line Generation cluster_1 Phase 2: Phenotypic Comparison cluster_2 Phase 3: Data Interpretation sgRNA_Design 1. Design & Validate sgRNAs for uPA Gene Transfection 2. Transfect Cells with Cas9 and sgRNAs sgRNA_Design->Transfection Clonal_Selection 3. Isolate Single Cell Clones Transfection->Clonal_Selection KO_Validation 4. Validate KO by Western Blot & Sanger Sequencing Clonal_Selection->KO_Validation KO_Cells uPA Knockout (KO) Cells KO_Validation->KO_Cells WT_Cells Wild-Type (WT) Cells WT_Vehicle WT + Vehicle WT_Cells->WT_Vehicle WT_GGACK WT + GGACK (EC₅₀) WT_Cells->WT_GGACK KO_Vehicle KO + Vehicle KO_Cells->KO_Vehicle KO_GGACK KO + GGACK (EC₅₀) KO_Cells->KO_GGACK Phenotype_Assay Measure Phenotype (e.g., Cell Migration) WT_Vehicle->Phenotype_Assay WT_GGACK->Phenotype_Assay KO_Vehicle->Phenotype_Assay KO_GGACK->Phenotype_Assay Interpretation Compare Phenotypes Phenotype_Assay->Interpretation

Caption: Workflow for validating GGACK on-target effects using CRISPR/Cas9.

Interpreting the Results from the Phenotypic Comparison:

  • Strong On-Target Evidence: The phenotype of "WT + GGACK" should closely match the phenotype of "KO + Vehicle".

  • Lack of Off-Target Effects: The phenotype of "KO + Vehicle" should be identical to "KO + GGACK". If GGACK has an additional effect in cells already lacking uPA, this points to a significant off-target interaction.

Section 3: Advanced Protocols for Target Engagement

For an even higher level of confidence, especially in drug development contexts, directly demonstrating that GGACK binds to uPA within the complex cellular environment is crucial.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand (like GGACK).

Step-by-Step Methodology:

  • Cell Treatment: Treat one population of cells with GGACK (at the EC₅₀) and a control population with the vehicle.

  • Heating: Aliquot the cell lysates from both groups and heat them across a temperature gradient (e.g., 40°C to 70°C).

  • Protein Separation: Centrifuge the heated samples to pellet the denatured, aggregated proteins. The soluble protein fraction remains in the supernatant.

  • Detection: Analyze the amount of soluble uPA remaining in the supernatant of each sample at each temperature using Western blotting.

  • Data Analysis: Plot the percentage of soluble uPA against temperature for both the GGACK-treated and vehicle-treated samples.

Expected Outcome for On-Target Engagement: The resulting "melting curve" for uPA in the GGACK-treated sample will be shifted to the right (towards higher temperatures) compared to the vehicle-treated sample, demonstrating that GGACK binding stabilized the uPA protein.

Section 4: Decision-Making Framework and Best Practices

Navigating inhibitor validation requires a logical approach. The following decision tree can guide your experimental plan.

G Start Start: Phenotype Observed with GGACK Dose_Response Perform Dose-Response to find EC₅₀ Start->Dose_Response Orthogonal_Inhibitor Test Structurally Different uPA Inhibitor Dose_Response->Orthogonal_Inhibitor Use EC₅₀ in subsequent experiments Pheno_Match1 Phenotype Recapitulated? Orthogonal_Inhibitor->Pheno_Match1 Genetic_KO Perform uPA Gene Knockout (CRISPR) Pheno_Match1->Genetic_KO Yes Investigate_Off_Target Low Confidence: Investigate Off-Target or Re-evaluate Hypothesis Pheno_Match1->Investigate_Off_Target No Pheno_Match2 KO Phenotype Matches GGACK Phenotype? Genetic_KO->Pheno_Match2 High_Confidence High Confidence: Phenotype is On-Target Pheno_Match2->High_Confidence Yes Pheno_Match2->Investigate_Off_Target No

Caption: Decision tree for validating GGACK's mechanism of action.

References

  • Kaur, H., & Singh, R. (2024, January 18). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. BMF, 1(1), 22-31. Retrieved from [Link]

  • Workman, P. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Retrieved from [Link]

  • Zhang, L., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Gene, 834, 146622. Retrieved from [Link]

  • Neckers, L., et al. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Cell Stress and Chaperones, 23(3), 467-482. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog. Retrieved from [Link]

  • Takahashi, M. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 146(1), 1-3. Retrieved from [Link]

  • Tsuchiya, Y., & Arito, M. (2014). Chemical biology for target identification and validation. MedChemComm, 5(1), 10-16. Retrieved from [Link]

  • AZoLifeSciences. (2025, February 14). CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. WJBPHS, 16(02), 116-123. Retrieved from [Link]

  • Genentech. (2017, May 19). webinar recording: resolving the question of on- or off-target toxicity – a case study. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Results in GGACK Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering unexpected results in GGACK (Gly-Gly-Ala-Cys-Lys) inhibition assays. Here, we move beyond simple checklists to explore the underlying scientific principles, ensuring robust and reliable experimental outcomes.

Introduction to GGACK and Its Mechanism

GGACK is a peptide-based inhibitor, often used in the study of certain proteases. Its mechanism of action typically involves the interaction of its functional groups with the active site of the target enzyme, leading to a reduction in catalytic activity. Understanding this interaction is crucial for designing and troubleshooting inhibition assays. These assays are vital for screening potential drug candidates and understanding enzyme kinetics.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during GGACK inhibition assays in a question-and-answer format, providing detailed diagnostic steps and solutions.

Q1: Why am I observing no inhibition or significantly weaker inhibition than expected?

This is a frequent issue that can stem from several factors, ranging from reagent integrity to assay conditions.

Potential Cause 1: GGACK Degradation or Inactivity

  • Causality: Peptide inhibitors like GGACK can be susceptible to degradation, especially with improper storage or handling.[1] Factors such as temperature fluctuations, repeated freeze-thaw cycles, and exposure to proteases in solution can compromise its inhibitory activity.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the GGACK stock solution has been stored according to the manufacturer's recommendations, typically at -20°C or lower in a suitable buffer.[2] Aliquoting the stock solution can minimize freeze-thaw cycles.

    • Assess Purity and Concentration: If possible, verify the concentration and purity of your GGACK stock.

    • Perform a Positive Control Test: Test the inhibitor on a well-characterized enzyme known to be sensitive to GGACK. This will help determine if the issue lies with the inhibitor or the specific assay system.

Potential Cause 2: Suboptimal Assay Conditions

  • Causality: Enzyme inhibition is highly dependent on assay conditions such as pH, temperature, and buffer composition.[3] If these conditions are not optimal for the enzyme-inhibitor interaction, the apparent inhibition can be significantly reduced.

  • Troubleshooting Steps:

    • pH Optimization: Ensure the assay buffer pH is optimal for both enzyme activity and inhibitor binding.

    • Temperature Control: Maintain a consistent and appropriate temperature throughout the assay.[4]

    • Substrate Concentration: The concentration of the substrate can influence the apparent inhibition, especially for competitive inhibitors.[5] Consider if the substrate concentration is too high, which can overcome the inhibitory effect.

Potential Cause 3: Incorrect Enzyme or Substrate Concentration

  • Causality: The relative concentrations of the enzyme, substrate, and inhibitor are critical for observing a measurable inhibitory effect.

  • Troubleshooting Steps:

    • Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate over the desired time course.

    • Substrate Titration: Determine the Michaelis constant (Km) for your substrate to inform the appropriate concentration to use in the inhibition assay.[5]

Q2: My results are inconsistent and show poor reproducibility across replicates and experiments. What could be the cause?

Inconsistent results can be frustrating and can point to subtle issues in your experimental setup or execution.

Potential Cause 1: Pipetting Errors and Reagent Mixing

  • Causality: Inaccurate or inconsistent pipetting can lead to significant variability in the final concentrations of reagents in each well, directly impacting the reaction rates and inhibition levels.[6]

  • Troubleshooting Steps:

    • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.

    • Consistent Technique: Use a consistent pipetting technique for all wells.

    • Thorough Mixing: Ensure all components are thoroughly mixed upon addition to the assay plate, avoiding foaming or bubbles.[6]

Potential Cause 2: Reagent Instability

  • Causality: Some reagents, including the enzyme or the inhibitor, may not be stable over the duration of the experiment, especially if left at room temperature for extended periods.[1]

  • Troubleshooting Steps:

    • Prepare Fresh Reagents: Prepare fresh dilutions of your enzyme and inhibitor for each experiment.

    • Time-Course Experiment: Perform a time-course experiment to ensure the enzyme activity is linear and stable over the intended assay duration.

Potential Cause 3: Plate Edge Effects

  • Causality: Wells on the outer edges of a microplate can be more susceptible to temperature and evaporation variations, leading to inconsistent results.

  • Troubleshooting Steps:

    • Avoid Outer Wells: If possible, avoid using the outermost wells of the plate for your experimental samples.

    • Proper Sealing: Ensure the plate is properly sealed during incubation steps to minimize evaporation.[6]

Q3: How can I differentiate between true inhibition and experimental artifacts?

Distinguishing genuine biological activity from assay artifacts is a critical aspect of drug discovery and enzyme characterization.

Potential Cause 1: Compound Interference with Assay Signal

  • Causality: In fluorescence-based assays, the inhibitor itself might be fluorescent or act as a quencher, leading to a false positive or false negative result.[7]

  • Troubleshooting Steps:

    • Inhibitor-Only Control: Run a control with the inhibitor in the assay buffer without the enzyme to check for background signal.

    • Vary Detection Method: If possible, use an alternative detection method (e.g., absorbance-based) to confirm the results.

Potential Cause 2: Non-Specific Inhibition

  • Causality: At high concentrations, some compounds can cause non-specific inhibition through mechanisms like aggregation.

  • Troubleshooting Steps:

    • Dose-Response Curve: Generate a full dose-response curve to determine the IC50. A steep curve may indicate non-specific effects.

    • Detergent Addition: Including a small amount of a non-ionic detergent (e.g., Triton X-100) in the assay buffer can sometimes mitigate aggregation-based inhibition.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in GGACK inhibition assays.

Caption: A logical workflow for troubleshooting GGACK inhibition assays.

Best Practices and Protocol Validation

To minimize the occurrence of unexpected results, it is essential to follow best practices and validate your assay protocol.

Key Experimental Controls

A well-designed experiment includes a comprehensive set of controls to ensure the validity of the results.

Control TypePurposeComponents
Positive Control To confirm that the enzyme is active and the assay is working.Enzyme + Substrate (No Inhibitor)
Negative Control To determine the background signal of the assay.Substrate Only (No Enzyme)
Inhibitor Control To check for any intrinsic signal from the inhibitor.Inhibitor + Substrate (No Enzyme)
Vehicle Control To account for any effects of the solvent used to dissolve the inhibitor.Enzyme + Substrate + Solvent
Step-by-Step Protocol for a Generic GGACK Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of GGACK in a suitable solvent (e.g., DMSO or water) and store it in aliquots at -20°C or below.

    • Prepare the assay buffer with the optimal pH and ionic strength for the target enzyme.

    • Prepare serial dilutions of the GGACK inhibitor.

  • Assay Setup:

    • Add the assay buffer to all wells of a microplate.

    • Add the GGACK dilutions to the appropriate wells.

    • Add the vehicle control to the appropriate wells.

  • Enzyme Addition and Incubation:

    • Add the enzyme to all wells except the negative control.

    • Mix the plate gently.

    • Incubate the plate for a predetermined time at the optimal temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add the substrate to all wells to initiate the reaction.

    • Immediately begin measuring the signal (e.g., fluorescence or absorbance) at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction rates for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizing the GGACK Inhibition Mechanism

The following diagram illustrates the general mechanism of competitive inhibition, which is a common mode of action for peptide-based inhibitors like GGACK.

InhibitionMechanism cluster_0 Normal Reaction cluster_1 Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES S Substrate S->ES ES->E P Product ES->P E2 Enzyme EI Enzyme-Inhibitor Complex (Inactive) E2->EI I GGACK (Inhibitor) I->EI

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Technical Guide: Determining Effective GGACK Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Glu-Gly-Arg-chloromethyl ketone (GGACK) for Serine Protease Inhibition Audience: Cell Biologists, Virologists, and Assay Developers Version: 2.1 (Current as of 2026)

Introduction

GGACK (Glu-Gly-Arg-chloromethyl ketone, also known as EGR-ck) is a potent, irreversible inhibitor of trypsin-like serine proteases, including urokinase-type plasminogen activator (uPA) , tissue plasminogen activator (tPA) , and Factor Xa .

In cell culture, it is frequently used to:

  • Block Autocrine Signaling: Prevent uPA-mediated matrix degradation or growth factor activation.

  • Inhibit Viral Entry: Block the proteolytic cleavage of viral fusion proteins (e.g., Influenza HA, SARS-CoV-2 Spike) by host proteases.

  • Stabilize Secreted Proteins: Prevent degradation of recombinant proteins in the conditioned medium.

Because GGACK is an irreversible alkylating agent that is unstable at neutral pH, determining the "effective" concentration requires balancing inhibition kinetics against hydrolytic instability and cytotoxicity .

Part 1: Preparation & Handling

Q: How do I prepare a stable stock solution?

A: Dissolve in 1 mM HCl to prevent premature hydrolysis.

Unlike reversible inhibitors, chloromethyl ketones (CMKs) are reactive electrophiles. At neutral or basic pH (like cell culture media, pH 7.2–7.4), the chloromethyl group is susceptible to rapid hydrolysis, rendering the inhibitor inactive before it even touches the cells.

Recommended Protocol:

Parameter Specification Technical Rationale
Solvent 1 mM HCl (degassed water) Acidic pH (<3.0) stabilizes the reactive chloromethyl ketone group against autolysis.
Stock Concentration 10 mM High concentration minimizes volume added to cells (avoiding pH shifts).
Storage -20°C or -80°C Store in single-use aliquots. Avoid freeze-thaw cycles.

| Shelf Life | 6 months (frozen) | CMKs degrade slowly even when frozen; check activity if older than 6 months. |

Critical Warning: Do not store GGACK diluted in cell culture media. The half-life of chloromethyl ketones in media (pH 7.4, 37°C) can be as short as 15–30 minutes due to reaction with nucleophiles (amines, thiols) in the serum and media.

Part 2: Determining the Effective Concentration

Q: What concentration range should I test?

A: Perform a titration from 1 µM to 100 µM.

While literature often cites 50 µM for complete inhibition of uPA [1], the effective dose depends on the protease density and the duration of the assay.

Titration Scheme:

  • Low: 1 µM (Partial inhibition, minimal toxicity)

  • Medium: 10 µM – 25 µM (Standard starting point)

  • High: 50 µM – 100 µM (Maximal inhibition, potential off-target effects)

Q: How do I validate that the concentration is effective?

A: Use a functional readout (Chromogenic Assay or Western Blot) rather than just phenotypic observation.

You must prove that the protease activity is actually blocked.

Method A: Chromogenic Substrate Assay (Quantitative)

This is the gold standard for defining "effective concentration."

  • Harvest Supernatant: Collect conditioned media from cells treated with GGACK.

  • Incubate: Mix supernatant with a specific chromogenic substrate (e.g., S-2444 for uPA or S-2288 for broad serine proteases).

  • Measure: Read Absorbance at 405 nm.

  • Calculate: % Inhibition =

    
    
    
Method B: Western Blot (Qualitative)

If studying viral entry or zymogen activation:

  • Lyse Cells: Extract protein after treatment.

  • Blot: Probe for the uncleaved precursor vs. the cleaved active form (e.g., sc-uPA vs. tc-uPA).

  • Result: Effective concentration is the lowest dose where the uncleaved band is dominant.

Part 3: Experimental Workflow Visualization

The following diagram illustrates the decision logic for optimizing GGACK concentration, distinguishing between toxicity checks and activity validation.

GGACK_Optimization cluster_Assays Parallel Validation Assays Start Start: Define Target Protease (e.g., uPA, Trypsin-like) Prep Prepare Stock: 10mM in 1mM HCl Start->Prep Titration Titration Experiment (0, 10, 25, 50, 100 µM) Prep->Titration Toxicity Assay 1: Cytotoxicity (MTT / Cell Titer-Glo) Titration->Toxicity Activity Assay 2: Protease Activity (Chromogenic Substrate / Western Blot) Titration->Activity Analysis Analyze Data Toxicity->Analysis Activity->Analysis Decision Is >90% Inhibition achieved with >90% Viability? Analysis->Decision Success Optimal Concentration Found Decision->Success Yes Fail_Tox High Toxicity: Reduce Conc. or Check Solvent Decision->Fail_Tox Toxicity High Fail_Inhib Low Inhibition: Replenish GGACK every 4-6h Decision->Fail_Inhib Inhibition Low Fail_Inhib->Titration Re-test with frequent addition

Caption: Workflow for determining the optimal therapeutic window for GGACK, balancing protease inhibition against cellular toxicity.

Part 4: Troubleshooting & FAQs

Q: My cells are dying even at low concentrations (10 µM). Is GGACK toxic?

Possible Cause 1: Solvent Effect. If you dissolved GGACK in 100% DMSO and added a large volume, the final DMSO concentration might exceed 0.5%.

  • Fix: Ensure final DMSO is <0.1%. Use 1 mM HCl for stock preparation if possible.

Possible Cause 2: Off-Target Alkylation. Chloromethyl ketones are alkylating agents. At high concentrations (>100 µM), they can non-specifically alkylate sulfhydryl groups on essential cellular enzymes.

  • Fix: Do not exceed 100 µM. If inhibition is poor, the issue is likely stability, not concentration.

Q: I added 50 µM GGACK at Time 0, but by 24 hours, the protease activity is back. Why?

A: Hydrolysis. GGACK is unstable in aqueous media at pH 7.4. It hydrolyzes and loses activity over time.

  • Fix: For long-term assays (>12 hours), you must replenish the inhibitor . Add a fresh bolus of GGACK every 4–8 hours to maintain effective suppression.

Q: Can I use TPCK or TLCK instead?

A: It depends on specificity.

  • GGACK: Specific for uPA, tPA, and Factor Xa (Glu-Gly-Arg specificity).

  • TLCK: Inhibits trypsin and trypsin-like proteases (Lysyl specificity).

  • TPCK: Inhibits chymotrypsin (Chymotrypsin-like specificity).

  • Guidance: If your target is uPA or a specific viral convertase requiring an Arginine at P1, GGACK is superior to TPCK.

References

  • uPA Inhibition Concentration: Gårdsvoll, H., et al. (2013).[1] "The autoactivation of human single-chain urokinase-type plasminogen activator (uPA)." Journal of Biological Chemistry. This study utilizes 50 µM GGACK to irreversibly inhibit two-chain uPA (tcuPA) to prevent autoactivation artifacts in vitro.

  • Mechanism of Serine Protease Inhibition: Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews. Provides the structural basis for how chloromethyl ketones (like GGACK) alkylate the active site histidine.

  • Inhibitor Stability & Handling: Powers, J. C., et al. (2002). "Irreversible inhibitors of serine, cysteine, and threonine proteases." Chemical Reviews. Details the stability profiles of chloromethyl ketones and the requirement for acidic storage conditions.

Sources

Impact of pH on GGACK (hydrochloride) activity and stability.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: GGACK (Glu-Gly-Arg-chloromethyl ketone) Optimization Guide

Topic: Audience: Researchers, scientists, and drug development professionals. Format: Interactive Technical Guide (Q&A, Troubleshooting, Protocols).

Core Concept: The pH Paradox of Chloromethyl Ketones

Q: Why is pH the single most critical variable when working with GGACK?

A: GGACK (Glu-Gly-Arg-chloromethyl ketone) presents a fundamental "pH Paradox" that often leads to experimental failure if not managed correctly.

  • Stability Requirement (Acidic pH < 3.0): The chloromethyl ketone (CMK) moiety is highly reactive. At neutral or alkaline pH, it is susceptible to rapid hydrolysis and cyclization, rendering it inert before it ever reaches the target enzyme. To maintain structural integrity, it must be stored in an acidic environment (typically 1-10 mM HCl).

  • Activity Requirement (Neutral pH 7.4 - 8.0): The target enzymes (Factor Xa, uPA) are serine proteases that require a neutral to slightly alkaline environment for their catalytic triad (Asp-His-Ser) to function. Specifically, the active site Histidine must be deprotonated to act as a general base.[1]

  • The Conflict: You cannot store the inhibitor in the assay buffer, and you cannot run the assay in the storage buffer.

Key Takeaway: The transition from storage (Acid) to assay (Neutral) must be instantaneous. Any delay in a neutral buffer without the enzyme present results in exponential loss of inhibitor potency.

Mechanism of Action & Instability

Q: How does pH mechanistically alter GGACK's inhibition efficiency?

A: The mechanism is a race between specific alkylation (inhibition) and non-specific hydrolysis (degradation).

  • The Inhibition Mechanism (Desired): In the enzyme active site, the deprotonated Histidine-57 (chymotrypsin numbering) attacks the methylene carbon of the chloromethyl ketone. This displaces the chloride ion and forms a covalent C-N bond, irreversibly locking the enzyme.

  • The Degradation Mechanism (Undesired): In a neutral solution without enzyme, hydroxide ions (

    
    ) or buffer nucleophiles (like Tris free base) attack the chloromethyl ketone, converting it to a hydroxy-methyl ketone or forming an internal cyclic adduct. These byproducts cannot inhibit the enzyme.
    
Visualization: The Stability-Activity Workflow

GGACK_Workflow Stock Stock Solution (10 mM HCl, pH ~2.0) STABLE Dilution Working Solution (Buffer pH 7.4) UNSTABLE Stock->Dilution Dilute immediately before use Complex Enzyme-Inhibitor Complex (Covalent Bond) INACTIVATED Dilution->Complex Rapid Mixing (< 30 seconds) Hydrolysis Hydrolyzed Byproduct (Inert) Dilution->Hydrolysis Delay > 5 mins (Spontaneous Decay) Enzyme Target Enzyme (Factor Xa / uPA) Enzyme->Complex Binding

Figure 1: Critical workflow for handling GGACK. The "Working Solution" phase is the danger zone where the inhibitor is vulnerable to rapid hydrolysis.

Troubleshooting Guide: Common Failure Modes

Q: My IC50 values are shifting higher (lower potency) between experiments. Why?

Diagnosis: This is a classic sign of "Buffer Decay."

  • Cause: You likely prepared a "Working Stock" of GGACK in PBS or Tris buffer and let it sit on the bench or on ice for 20-60 minutes while setting up the plate.

  • Solution: Never dilute GGACK into neutral buffer until the exact moment of addition. If you need an intermediate dilution, use 1 mM HCl or water (if concentration is high enough to maintain low pH).

Q: Can I freeze aliquots of GGACK diluted in assay buffer?

Diagnosis: Catastrophic Integrity Loss.

  • Cause: Freezing at neutral pH does not stop hydrolysis completely during the freeze/thaw transition. Furthermore, pH shifts during freezing (especially in phosphate buffers) can accelerate degradation.

  • Solution: Only freeze the 10 mM HCl stock solution. Single-use aliquots at -80°C are recommended.[2]

Q: I used Tris buffer and saw no inhibition. Is GGACK incompatible with Tris?

Diagnosis: Nucleophilic Competition.

  • Cause: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. At higher concentrations and pH > 8.0, Tris can act as a nucleophile and react with the chloromethyl ketone, effectively "scavenging" the inhibitor.

  • Solution: For chloromethyl ketones, HEPES or MOPS (pH 7.4) are safer buffer choices. If you must use Tris, ensure the pH is ≤ 7.4 and minimize incubation time before enzyme addition.

Validated Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a 10 mM stock solution stable for >6 months at -80°C.

ComponentSpecificationNotes
GGACK (HCl) Lyophilized PowderMW approx. 466.0 g/mol (verify batch MW)
Solvent 10 mM HClDo NOT use water or PBS.
Vessel Polypropylene TubeAvoid glass if possible to prevent adsorption.
  • Calculate: Determine volume required for 10 mM concentration.

    • Example: For 5 mg GGACK (MW 466.0):

      
      .
      
    • 
      .
      
    • 
      .
      
  • Dissolve: Add 10 mM HCl directly to the vial. Vortex gently to dissolve.

  • Aliquot: Dispense into 20-50 µL aliquots in PCR tubes or microcentrifuge tubes.

  • Store: Freeze immediately at -80°C.

Protocol B: Kinetic Inhibition Assay (The "Fast-Injection" Method)

Objective: Accurate determination of inhibition constants (


) without hydrolysis artifacts.
  • Enzyme Prep: Dilute Factor Xa or uPA in Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% PEG-8000, pH 7.4) to 2x final concentration. Plate 50 µL into wells.

  • Substrate Prep: Prepare chromogenic substrate (e.g., S-2765 for FXa) in Assay Buffer.

  • Inhibitor Prep (Critical Step):

    • Thaw GGACK stock (10 mM in HCl).

    • Prepare intermediate dilutions in 1 mM HCl (not buffer) to keep pH < 4.

    • Only immediately before addition: Dilute the intermediate acid stock 1:10 or 1:20 into the Assay Buffer to make a 2x working solution.

  • Reaction:

    • Add 50 µL of 2x GGACK Working Solution to the 50 µL Enzyme.

    • Mix instantly.

    • Incubate for defined time points (e.g., 0, 5, 10, 20 min).

    • Add Substrate to measure residual activity.

Comparative Data: Stability vs. pH

The following table summarizes the estimated half-life (


) of peptide chloromethyl ketones in solution at 25°C.
pH ConditionEstimated Stability (

)
Recommended Action
pH 1.0 - 3.0 (1-10 mM HCl)> 2 weeks (Liquid) / Years (Frozen)Storage Vehicle
pH 4.0 - 5.0 (Acetate)Hours to DaysIntermediate Dilution
pH 7.4 (HEPES/PBS)< 30 - 60 MinutesAssay Only (Use immediately)
pH > 8.5 (Tris/Carbonate)< 5 - 10 MinutesAvoid (Rapid hydrolysis)

References

  • Sperl, S., et al. (2000). "(4-aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase." Proceedings of the National Academy of Sciences, 97(10), 5113-5118. Link

  • Kettner, C., & Shaw, E. (1978). "Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein."[3] Biochemistry, 17(22), 4778-4784. Link

  • Bock, P. E. (1992). "Active site-selective labeling of blood coagulation proteinases with fluorescence probes by the use of thioester peptide chloromethyl ketones." Methods in Enzymology, 215, 365-382. Link

  • Cayman Chemical. "GGACK (hydrochloride) Product Information." Link

Sources

Adjusting incubation time for irreversible inhibition by GGACK.

Author: BenchChem Technical Support Team. Date: February 2026

The Core Directive: Escaping the "Time Trap"

The Problem: Many researchers treating GGACK (Glu-Gly-Arg-chloromethyl ketone) as a standard reversible inhibitor observe inconsistent


 values that shift dramatically between experiments.

The Scientific Reality: GGACK is an affinity label (irreversible inhibitor) targeting serine proteases like Factor Xa, uPA, and Thrombin. Unlike reversible inhibitors, its potency is not defined by equilibrium thermodynamics (


) alone, but by the velocity of covalent bond formation .

Therefore, reporting an


 without specifying the incubation time is scientifically meaningless. To accurately characterize GGACK, you must determine the second-order rate constant, 

.

The Mechanism & Theory

GGACK functions via a two-step mechanism. First, it binds non-covalently to the active site (defined by


). Second, the chloromethyl ketone group alkylates the active site Histidine (or Serine), forming a permanent covalent bond (defined by 

).
Mechanism Diagram

The following diagram illustrates the kinetic pathway and the critical transition from reversible binding to irreversible inactivation.

GGACK_Mechanism cluster_0 Time-Dependent Phase Enzyme Enzyme (E) + GGACK (I) Complex Reversible Complex (E·I) Enzyme->Complex Reversible Binding (KI) Inactivated Covalent Complex (E-I) Complex->Inactivated Alkylation (kinact)

Figure 1: Kinetic mechanism of GGACK inhibition. The transition from E·I to E-I is time-dependent and irreversible.

Kinetic Parameters Table
ParameterDefinitionWhy it matters for GGACK

Dissociation constant of the initial reversible complex.Measures affinity: How well does GGACK fit the pocket?

Maximum rate of inactivation (min⁻¹).Measures reactivity: How fast does the warhead fire?

Second-order rate constant (M⁻¹s⁻¹).The Gold Standard. Describes overall potency at sub-saturating concentrations.

Observed rate of inactivation at a specific [I].This is the raw data you measure in the experiment.

Experimental Protocol: Determination of

Objective: Determine the optimal incubation time and kinetic constants for GGACK against a target protease (e.g., Factor Xa).

Prerequisites:

  • Buffer: HEPES or Tris, pH 7.4. CRITICAL: Do NOT use DTT or

    
    -Mercaptoethanol (see Troubleshooting).
    
  • Substrate: Chromogenic or Fluorogenic substrate specific to the protease.

  • GGACK Stock: Prepared in dry DMSO or acidified water (stable at pH 3).

Workflow Diagram

Protocol_Workflow Start Start: Prepare Reagents (NO Thiols in Buffer) Mix Step 1: Mix Enzyme + GGACK (Varying [I]) Start->Mix Incubate Step 2: Pre-Incubation (Remove aliquots at t = 0, 5, 10, 20... 60 min) Mix->Incubate Dilute Step 3: Dilute into Substrate Mix (Stops inhibition, starts reporting) Incubate->Dilute At each time point Measure Step 4: Measure Residual Activity (Initial Velocity v0) Dilute->Measure Plot1 Analysis 1: Plot ln(Residual Activity) vs Time (Slope = -kobs) Measure->Plot1 Plot2 Analysis 2: Plot kobs vs [I] (Determine kinact and KI) Plot1->Plot2

Figure 2: Discontinuous assay workflow for determining time-dependent inhibition parameters.

Step-by-Step Methodology
  • Preparation of Reaction Mix:

    • Prepare 5-7 concentrations of GGACK (e.g., 0.1x to 10x the estimated

      
      ).
      
    • Include a "Solvent Control" (Enzyme + DMSO only).

  • Pre-Incubation (The Variable

    
    ): 
    
    • Incubate Enzyme and GGACK at the desired temperature (usually 25°C or 37°C).

    • Timer starts upon mixing.

  • Sampling:

    • At defined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), transfer an aliquot of the E+I mix into a cuvette/well containing a large volume of substrate .

    • Note: The dilution factor (e.g., 1:20 or 1:50) serves to lower the concentration of GGACK below its effective threshold, effectively "freezing" the inhibition status while the substrate reaction proceeds.

  • Measurement:

    • Measure the initial velocity (

      
      ) of substrate hydrolysis immediately after dilution.
      
  • Data Analysis:

    • Plot 1:

      
       vs. Time (
      
      
      
      ).
      • This should yield straight lines. The negative slope of each line is

        
         for that concentration.
        
    • Plot 2:

      
       vs. [Inhibitor].
      
      • Fit to the hyperbolic equation:

        
        
        
      • If the plot is linear (no saturation), you can only determine the ratio

        
         from the slope.
        

Troubleshooting & FAQs

Q1: My keeps changing. Why?

A: This is the hallmark of irreversible inhibition. As incubation time (


) increases, more enzyme is permanently alkylated.
  • At

    
     min:  You might measure an 
    
    
    
    of 100 nM.
  • At

    
     min:  The 
    
    
    
    might drop to 10 nM.
  • Solution: Stop using

    
    . Report 
    
    
    
    . If you must use
    
    
    for screening, strictly standardize the pre-incubation time (e.g., exactly 30 mins).
Q2: I see no inhibition, even at high GGACK concentrations.

A: Check your buffer composition.

  • The Culprit: Did you add DTT,

    
    -Mercaptoethanol, or Glutathione?
    
  • The Reason: GGACK is a chloromethyl ketone. It is an electrophile. Thiols (nucleophiles) in your buffer will attack and destroy the GGACK chloromethyl group before it reaches the enzyme.

  • The Fix: Use TCEP if a reducing agent is absolutely required, or remove reducing agents entirely during the pre-incubation phase.

Q3: My plot of vs. Time is not linear (it curves).

A: This suggests "Inhibitor Depletion" or "Enzyme Instability."

  • Inhibitor Depletion: If [Enzyme] is too high (>10% of [Inhibitor]), the inhibitor gets used up. Ensure

    
    .
    
  • Instability: The enzyme might be dying on its own over 60 minutes. Compare against your "Solvent Control" (Enzyme + DMSO). If the control loses activity, correct your data for this background loss.

Q4: The reaction is too fast; I can't measure the early time points.

A: GGACK is a potent inhibitor.[1]

  • Option A: Lower the concentrations of GGACK.

  • Option B: Perform the reaction on ice (4°C) to slow down

    
    , then measure residual activity at 37°C. (Note: This changes the thermodynamic parameters, so state the temperature clearly).
    

References

  • Kettner, C., & Shaw, E. (1981). Inactivation of trypsin-like enzymes with peptides of arginine chloromethyl ketone. Methods in Enzymology, 80, 826-842.

  • Copeland, R. A. (2013).[2] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. (Specifically Chapter 6: Irreversible Inhibition).

  • NIH National Center for Advancing Translational Sciences. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors.

  • Bieth, J. G. (1995). Theoretical and practical aspects of proteinase inhibition kinetics. Methods in Enzymology, 248, 59-84.

Sources

Validation & Comparative

Comparing the efficacy of GGACK and PMSF as serine protease inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of protease inhibition, PMSF (Phenylmethylsulfonyl fluoride) and GGACK (Glu-Gly-Arg-chloromethyl ketone) represent two distinct philosophies: the "sledgehammer" and the "scalpel."

  • PMSF is a broad-spectrum, economical inhibitor used ubiquitously in cell lysis buffers to prevent general protein degradation. It indiscriminately sulfonates the active site serine of most serine proteases.

  • GGACK (also known as GGR-CMK) is a highly specific, potent inhibitor designed primarily for Factor Xa and Urokinase . It utilizes a peptide sequence (Glu-Gly-Arg) to "dock" into the enzyme's specificity pocket before irreversibly alkylating the active site histidine.

This guide delineates their mechanisms, stability profiles, and experimental applications to assist researchers in selecting the appropriate agent for drug development and biochemical assays.

Mechanistic Comparison

PMSF: The Broad-Spectrum "Sledgehammer"

PMSF functions by mimicking the transition state of the substrate. It specifically targets the hydroxyl group of the active site Serine residue (e.g., Ser195 in chymotrypsin).

  • Mechanism: The sulfonyl fluoride group undergoes nucleophilic attack by the serine hydroxyl. Fluoride is the leaving group.

  • Result: A stable sulfonyl-enzyme complex is formed, rendering the protease catalytically inert.

  • Limitation: It has no peptide recognition motif, meaning it will inhibit trypsin, chymotrypsin, thrombin, and acetylcholinesterase with varying efficiency but low selectivity.

GGACK: The Target-Specific "Scalpel"

GGACK is a chloromethyl ketone (CMK) derivative of the tripeptide Glutamyl-Glycyl-Arginine.

  • Mechanism:

    • Recognition: The Glu-Gly-Arg sequence is recognized specifically by the S1-S3 subsites of Factor Xa (and to a lesser extent Urokinase and Thrombin). Factor Xa naturally cleaves after Arginine residues.

    • Alkylation: Once bound, the chloromethyl ketone group sits in proximity to the active site Histidine (e.g., His57). The histidine nitrogen attacks the methylene carbon, displacing chloride.

  • Result: A covalent bond is formed, cross-linking the histidine and permanently disabling the catalytic triad.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of inhibition.

Figure 1: Mechanistic divergence between PMSF (Direct Serine Sulfonation) and GGACK (Affinity-Directed Histidine Alkylation).[1]

Performance Matrix

The following table contrasts the critical parameters for experimental planning.

FeaturePMSF (Phenylmethylsulfonyl fluoride)GGACK (Glu-Gly-Arg-chloromethyl ketone)
Primary Target Broad Serine Proteases (Trypsin, Chymotrypsin, Thrombin)Factor Xa , Urokinase (uPA)
Specificity Low (Active site directed only)High (Sequence directed: Glu-Gly-Arg)
Mechanism Sulfonylation of SerineAlkylation of Histidine
Kinetics Slow binding, irreversibleRapid binding (affinity driven), irreversible
Half-Life (pH 7.5) ~55 minutes (Rapid hydrolysis)Unstable (Hydrolyzes, but slower than PMSF in acidic stock)
Toxicity High (Neurotoxin, Acetylcholinesterase inhibitor)Moderate (Alkylating agent, handle with care)
Solubility Soluble in Isopropanol, Ethanol, DMSOSoluble in dilute HCl (1 mM), Water, DMSO
Cost Low ($)High (

$)
Key Application General Lysis Buffers (RIPA), Protein PurificationCoagulation Assays, Active Site Labeling, FXa inhibition

Experimental Protocols

Protocol: PMSF for General Lysis

Objective: Prevent proteolysis during cell lysis. Critical Note: PMSF has a very short half-life in aqueous solution. It must be added immediately before use.

  • Stock Preparation:

    • Dissolve PMSF in anhydrous Isopropanol or Ethanol to 100 mM or 200 mM.

    • Do not use water. PMSF precipitates and hydrolyzes in water.

    • Store aliquots at -20°C (stable for months).

  • Usage:

    • Thaw stock solution. If crystals form, vortex until dissolved.

    • Add to lysis buffer to a final concentration of 0.1 mM – 1.0 mM .

    • Timing: Add PMSF to the buffer immediately prior to adding the buffer to the cells.

    • Refresh: If the lysis process takes >1 hour at room temperature, supplement with fresh PMSF.

Protocol: GGACK for Factor Xa Inhibition

Objective: Specifically inhibit Factor Xa in plasma or purified systems without immediate broad-spectrum blockade.

  • Stock Preparation:

    • Dissolve GGACK (HCl salt) in 1 mM HCl or DMSO to 10 mM.

    • Acidic conditions prevent spontaneous hydrolysis of the chloromethyl ketone.

    • Store aliquots at -20°C or -80°C.

  • Usage:

    • Anticoagulation: For whole blood/plasma, a final concentration of 10–50 µM is typically sufficient to block Factor Xa activity.

    • Active Site Labeling: Incubate purified Factor Xa with a 5-10 fold molar excess of GGACK for 15-30 minutes at room temperature.

    • Quenching: Unreacted GGACK can be quenched with an excess of a thiol (e.g., DTT or Glutathione), although this is rarely necessary in crude lysates due to the irreversible nature of the bond.

Decision Logic for Inhibitor Selection

Use the following logic flow to determine the correct inhibitor for your assay.

DecisionTree Start Start: Select Inhibitor Goal_Lysis Goal: General Protein Protection (Cell Lysis / Purification) Start->Goal_Lysis Goal_Specific Goal: Specific Pathway Study (Coagulation / Signaling) Start->Goal_Specific Use_PMSF Use PMSF (Add fresh, 1mM) Goal_Lysis->Use_PMSF Low Cost / Basic Use_Cocktail Use Cocktail (PMSF + Leupeptin + EDTA) Goal_Lysis->Use_Cocktail Complete Protection Q_Factor Which Factor? Goal_Specific->Q_Factor Q_Target Target Specificity? Use_GGACK Use GGACK (Target: Factor Xa) Q_Factor->Use_GGACK Factor Xa / uPA Use_PPACK Use PPACK (Target: Thrombin) Q_Factor->Use_PPACK Thrombin (IIa)

Figure 2: Decision matrix for selecting between broad-spectrum (PMSF) and specific (GGACK/PPACK) inhibitors.

References

  • GoldBio. (2024). 3 Key Differences Between AEBSF and PMSF Protease Inhibitors.Link

  • James, G. T. (1978). Inactivation of the protease inhibitor phenylmethylsulfonyl fluoride in buffers. Analytical Biochemistry, 86(2), 574-579. Link

  • Kettner, C., & Shaw, E. (1978). Synthesis of specific inhibitors of thrombin, factor Xa, and urokinase. Biochemistry.
  • Bode, W., et al. (1989). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. EMBO Journal. (Structural basis for PPACK/GGACK specificity).
  • Sigma-Aldrich. (n.d.). PMSF Product Information Sheet.Link

  • Haematologic Technologies. (n.d.). GGACK (Glu-Gly-Arg-chloromethyl ketone) Technical Data. (Standard industry reference for Factor Xa inhibition).

Sources

Technical Guide: GGACK (Hydrochloride) vs. Peptide-Based Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GGACK (Glu-Gly-Arg-chloromethylketone) is a potent, irreversible, peptide-based inhibitor targeting Factor Xa and Urokinase-type Plasminogen Activator (uPA) . Unlike reversible small molecules (e.g., Apixaban) or broad-spectrum inhibitors (e.g., Leupeptin), GGACK utilizes a chloromethylketone (CMK) warhead to covalently alkylate the active site histidine of its target serine proteases.

This guide analyzes GGACK’s performance relative to its primary comparators—specifically PPACK (Thrombin-specific) and Apixaban (reversible Factor Xa inhibitor)—providing experimental protocols for its use in flow cytometry and coagulation assays.

Part 1: Mechanism of Action & Specificity

The Chloromethylketone (CMK) Warhead

GGACK functions as an affinity label. The tripeptide sequence Glu-Gly-Arg mimics the natural substrate cleavage site for Factor Xa (which cleaves prothrombin at Arg-Thr/Arg-Ile bonds) and uPA (Arg-Val). Upon binding to the S1-S3 pockets of the enzyme, the C-terminal chloromethylketone group undergoes a nucleophilic attack by the active site Histidine (His57 in chymotrypsin numbering), forming an irreversible covalent bond.

Diagram: Irreversible Inhibition Pathway

The following diagram illustrates the kinetic differentiation between GGACK (Irreversible) and standard reversible inhibitors.

G Enzyme Serine Protease (Factor Xa / uPA) Complex Non-Covalent Michaelis Complex (E•I) Enzyme->Complex Binding (Kon) Reversible Reversible Complex (e.g., Apixaban) Enzyme->Reversible Competitive Binding Inhibitor GGACK (Glu-Gly-Arg-CMK) Inhibitor->Complex Complex->Enzyme Dissociation (Koff) Covalent Covalent Alkyl-Enzyme (Irreversible Inactivation) Complex->Covalent Alkylation (kinact) His57 Attack Reversible->Enzyme Rapid Dissociation

Figure 1: Mechanism of Action. GGACK progresses from a reversible complex to a permanently inactivated covalent adduct, unlike reversible competitors.

Part 2: Comparative Analysis

Researchers often conflate GGACK with PPACK (D-Phe-Pro-Arg-cmk). While both are CMK inhibitors, their specificities are distinct and complementary.

Table 1: Inhibitor Performance Profile
FeatureGGACK (EGR-CMK) PPACK (FPR-CMK) Apixaban Leupeptin
Primary Target Factor Xa , uPAThrombin (FIIa) Factor XaTrypsin, Plasmin, Papain
Mechanism Irreversible (Covalent)Irreversible (Covalent)Reversible (Competitive)Reversible (Transition State)
Binding Affinity

(uPA)

(FIIa)

(FXa)

Half-Life (Buffer) < 1 hour (pH > 7.5)< 1 hour (pH > 7.5)StableStable
Key Application Blocking FXa/uPA in plasmaBlocking Thrombin in plasmaClinical AnticoagulationProtein Purification

Key Insight: For complete anticoagulation of blood samples during analysis (e.g., flow cytometry), a "cocktail" approach is often superior. Using 100 µM PPACK + 500 µM GGACK ensures blockade of both Thrombin and Factor Xa, preventing downstream activation artifacts that single inhibitors might miss.

Part 3: Experimental Protocols

Protocol A: Anticoagulation for Flow Cytometry (Calcium-Sensitive)

Objective: Prevent clotting in whole blood without chelating calcium (EDTA/Citrate), which is required for detecting calcium-dependent markers (e.g., Annexin V binding or Integrin


 activation).

Materials:

  • GGACK (HCl salt) - [Store at -20°C, desiccated]

  • PPACK (HCl salt)

  • HEPES Buffered Saline (HBS), pH 7.4

Workflow:

  • Stock Preparation: Reconstitute GGACK to 10 mM in 1 mM HCl. (Acidic pH stabilizes the CMK group).

  • Collection Tube Setup: Add inhibitors to the syringe or collection tube prior to blood draw.

    • Final Concentration Target: 50 µM PPACK + 100-500 µM GGACK .

  • Blood Draw: Draw blood directly into the inhibitor mixture. Invert gently 5 times.

  • Incubation: Process immediately. The CMK warhead has a short half-life in plasma pH (7.4); inhibition occurs within seconds, but the unbound inhibitor hydrolyzes within 30-60 minutes.

  • Analysis: Proceed with staining.[1][2] Cells remain in a physiological

    
     environment, preserving integrin conformations.
    
Protocol B: Active Site Labeling (Fluorescent)

Objective: Visualize active Factor Xa or uPA on the cell surface using Dansyl-GGACK (fluorescent analog).

  • Wash: Wash cells (e.g., platelets or endothelial cells) 2x with HBS to remove plasma proteins.

  • Block: Incubate with 1% BSA for 10 min.

  • Label: Add 1 µM Dansyl-GGACK . Incubate 10 min at RT in the dark.

    • Note: Since the reaction is covalent, 10 minutes is sufficient for saturation.

  • Wash: Wash 3x with HBS to remove unbound probe.

  • Detect: Analyze via Flow Cytometry (Ex: 340 nm / Em: 525 nm) or Fluorescence Microscopy.

Part 4: Stability & Handling (Self-Validating System)

The chloromethylketone group is intrinsically unstable in water at neutral/basic pH. To ensure data trustworthiness, follow this stability decision tree:

Stability Start GGACK Lyophilized Powder Reconstitution Reconstitute in 1 mM HCl or Water Start->Reconstitution Storage Aliquot & Freeze (-20°C or -80°C) Reconstitution->Storage Long Term Usage Dilute into Buffer (pH 7.4) Storage->Usage Immediate Use TimeCheck Use within 30 mins? Usage->TimeCheck Valid Valid Data TimeCheck->Valid Yes Invalid Hydrolysis Risk: Inactive Inhibitor TimeCheck->Invalid No (>1 hr)

Figure 2: Stability Protocol. GGACK hydrolyzes rapidly at pH > 7.0. Always prepare fresh working solutions.

References

  • Vertex AI Search. (2024). Evaluation of the thrombin inhibitor PPACK with the factor Xa inhibitor GGACK as anticoagulants. National Institutes of Health. Link

  • Selleck Chemicals. (2024). Factor Xa Inhibitor Comparison Data. SelleckChem. Link

  • AG Scientific. (2024). GGACK Product Specification and Urokinase Inhibition. AG Scientific. Link

  • Sigma-Aldrich. (2024). Glu-Gly-Arg-chloromethyl ketone Handling and Stability. Merck KGaA.[3] Link

  • Thermo Fisher Scientific. (2024). Flow Cytometry Staining Protocols for Intracellular Antigens. Thermo Fisher. Link

Sources

Validation of uPA inhibition by GGACK using a secondary method.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Active Fraction" Challenge

In drug development and mechanistic oncology, quantifying Urokinase-type Plasminogen Activator (uPA) activity is critical due to its role in extracellular matrix remodeling and metastasis. While chromogenic substrate assays are the industry standard for high-throughput screening, they suffer from a critical blind spot: they cannot physically distinguish between reversible inhibition , irreversible covalent modification , and allosteric modulation without complex kinetic maneuvering.

Glu-Gly-Arg chloromethyl ketone (GGACK) is a potent, irreversible inhibitor that covalently alkylates the active site histidine of uPA. To rigorously validate this inhibition—and prove target engagement rather than assay interference—a secondary, orthogonal method is required.

This guide compares the Standard Chromogenic Kinetic Assay (Primary) against the Activity-Based Gel Shift/Competition Assay (Secondary). We demonstrate why the secondary method is essential for confirming covalent target occupancy.

Mechanism of Action: The Covalent Lock

Understanding the chemistry is prerequisite to designing the validation. GGACK acts as a suicide substrate. The tripeptide sequence (Glu-Gly-Arg) directs the molecule to the S1 specificity pocket of uPA. Once bound, the chloromethyl ketone group undergoes nucleophilic attack by the catalytic Histidine-57 (or Serine-195 depending on intermediate states), forming an irreversible covalent bond.

Diagram 1: GGACK Covalent Inhibition Mechanism

GGACK_Mechanism uPA_Active Active uPA (Free Catalytic Triad) Michaelis Michaelis Complex (Non-covalent) uPA_Active->Michaelis + GGACK GGACK GGACK Inhibitor (EGR-cmk) GGACK->Michaelis Transition Tetrahedral Intermediate Michaelis->Transition Binding Alkylation Alkylation of His-57/Ser-195 Transition->Alkylation Cl- Leaving Group Dead_Enzyme Irreversibly Inhibited uPA-GGACK Complex Alkylation->Dead_Enzyme Stable Covalent Bond

Caption: Step-wise mechanism of GGACK inhibition. The chloromethyl ketone group acts as an electrophilic trap, permanently silencing the enzyme.

Primary Method: Chromogenic Substrate Kinetics

The "Speed" Read

This is the standard method for determining


 and 

. It relies on the cleavage of a small peptide substrate (e.g., Z-G-G-R-AMC or S-2444) to generate a fluorescent or colored signal.
  • Pros: High throughput, quantitative, real-time kinetics.

  • Cons: Prone to artifacts (fluorescence quenchers), does not prove covalent bonding, cannot distinguish between zymogen activation and active site blockage in complex lysates.

Protocol Summary
  • Incubate recombinant uPA (10 nM) with varying concentrations of GGACK (0–10 µM) in assay buffer (TBS, 0.1% BSA, pH 7.4).

  • Allow reaction to proceed for 30 minutes (to allow covalent bond formation).

  • Add chromogenic substrate (e.g., Chromozym U).

  • Measure

    
     over time.
    
  • Result: Dose-dependent reduction in slope (velocity).

Secondary Method: Activity-Based Probe Competition

The "Physical" Proof (Recommended Validation)

To definitively prove that GGACK has physically occupied the active site, we utilize Activity-Based Protein Profiling (ABPP) principles. We use a broad-spectrum serine protease probe (e.g., Fluorophosphonate-Rhodamine or FP-Biotin).

The Logic: The FP-probe only reacts with active serine proteases. If GGACK has successfully covalently modified the uPA active site, the FP-probe cannot bind .

  • No Inhibitor: Strong Fluorescent Band on SDS-PAGE.

  • GGACK Treated: Disappearance of the Fluorescent Band.

This method is self-validating because it visualizes the enzyme itself, not just a substrate product.

Diagram 2: Competition Assay Workflow

ABPP_Workflow cluster_0 Step 1: Inhibition cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Readout uPA uPA Sample Incubate1 Incubate 30 min (Covalent Locking) uPA->Incubate1 GGACK_Add Add GGACK (Titration) GGACK_Add->Incubate1 Incubate2 Incubate 15 min (Labels remaining active sites) Incubate1->Incubate2 Probe Add FP-Rhodamine (Activity Probe) Probe->Incubate2 SDS SDS-PAGE Incubate2->SDS Scan Fluorescent Scan SDS->Scan Result Loss of Band = Valid Inhibition Scan->Result

Caption: Workflow for Activity-Based Probe Competition. GGACK pretreatment prevents subsequent labeling by the fluorophosphonate probe.

Detailed Protocol: Gel-Based Competition Assay

Materials:

  • Recombinant uPA or concentrated cell lysate.

  • GGACK (dissolved in H2O or DMSO).

  • FP-TAMRA (Fluorophosphonate-TAMRA) or FP-Biotin.

  • SDS-PAGE loading buffer (reducing).

Procedure:

  • Preparation: Aliquot uPA (e.g., 500 ng per lane) into microcentrifuge tubes.

  • Inhibition Step: Add GGACK at 10x, 100x, and 1000x molar excess relative to uPA. Include a "Vehicle Control" (DMSO/Water only).

  • Incubation: Incubate at 37°C for 30–60 minutes. Critical: This allows the slow covalent reaction to complete.

  • Labeling Step: Add FP-TAMRA to all tubes (final concentration 1–2 µM).

  • Pulse: Incubate for 15 minutes at Room Temperature in the dark.

  • Quench: Add SDS-PAGE loading buffer and boil for 5 minutes.

  • Separation: Resolve on a 10–12% SDS-PAGE gel.

  • Imaging: Scan the gel on a fluorescent typhoon scanner (or perform Western Blot if using FP-Biotin).

Expected Data:

  • Lane 1 (Control): Strong band at ~33 kDa (LMW-uPA) or ~54 kDa (HMW-uPA).

  • Lane 2 (Low GGACK): Faint band.

  • Lane 3 (High GGACK): Complete absence of band. (The protein is still there, but the active site is blocked).

Comparative Analysis: Primary vs. Secondary

FeaturePrimary: Chromogenic AssaySecondary: ABPP Gel Shift
Readout Enzymatic Velocity (

)
Active Site Occupancy
Throughput High (96/384-well plate)Low (Gel-based)
Specificity Moderate (Substrates can be cleaved by other proteases)High (Visualizes Molecular Weight)
Mechanism Proof Kinetic (Inhibition)Physical (Covalent Modification)
Cost LowModerate (Requires Probes)
Blind Spots False positives from fluorescence quenchersRequires purified protein or specific antibodies for complex lysates

References

  • Spraggon, G., Phillips, C., Nowak, U. K., Ponting, C. P., Saunders, D., Dobson, C. M., Stuart, D. I., & Jones, E. Y. (1995). Structure of human urokinase plasminogen activator catalytic domain complexed with the inhibitor Glu-Gly-Arg chloromethyl ketone.[1] Structure, 3(7), 681–691.

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414.

  • Jankun, J., & Skrzypczak-Jankun, E. (1999). Molecular basis of specific inhibition of urokinase plasminogen activator by amiloride groups. Cancer Research, 59(12), 2904–2909.

  • Law, B. (Ed.). (2005).[1][2][3] Immunoassay: A Practical Guide. Taylor & Francis. (Reference for standard ELISA/Chromogenic comparisons).

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A Researcher's Guide to the Cross-Reactivity of GGACK with Serine Proteases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of serine protease inhibitors, understanding the specificity of their tools is paramount. This guide provides an in-depth comparison of the cross-reactivity of H-Glu-Gly-Arg-chloromethyl ketone (GGACK), a well-known irreversible serine protease inhibitor, with other key serine proteases. By synthesizing available experimental data for GGACK and structurally related compounds, this document offers a framework for predicting its behavior and designing well-controlled experiments.

Introduction to GGACK: A Targeted Irreversible Inhibitor

GGACK is a peptidyl chloromethyl ketone that acts as an irreversible inhibitor of certain serine proteases. Its design is based on a substrate-like sequence, with the arginine residue at the P1 position directing its binding to the active site of proteases that preferentially cleave after basic amino acids. The chloromethyl ketone (CMK) moiety then acts as an electrophilic "warhead," forming a covalent bond with the active site histidine residue of the catalytic triad, leading to irreversible inactivation.

GGACK is primarily recognized as a potent inhibitor of urokinase-type plasminogen activator (uPA), a key enzyme in tissue remodeling and cancer metastasis, with a reported IC50 of 1 µM[1]. It is also known to inhibit Factor Xa, a critical component of the coagulation cascade[1]. However, the extent of its interaction with other serine proteases involved in physiological and pathological processes is a crucial consideration for its application as a specific research tool or therapeutic lead.

Comparative Analysis of Inhibitory Potency

InhibitorProteaseInhibition Constant (k₂/Kᵢ or kobs/[I]) (M⁻¹s⁻¹)Reference
D-Phe-Pro-Arg-CH₂ClThrombin1 x 10⁷[2]
D-Phe-Pro-Arg-CH₂ClFactor IXa< 20[2]
D-Phe-Pro-Arg-CH₂ClPlasma Kallikrein10² - 10³[2]
Tripeptide Arginyl ChloromethylketonesThrombin> 10⁶[3]
Tripeptide Arginyl ChloromethylketonesTrypsin> 10⁶[3]
Tripeptide Arginyl ChloromethylketonesPlasmin10⁴ - 10⁶[3]
Tripeptide Arginyl ChloromethylketonesFactor Xa10⁴ - 10⁶[3]
Tripeptide Arginyl ChloromethylketonesUrokinase< 10⁴[3]
Tripeptide Arginyl ChloromethylketonesTissue Plasminogen Activator (tPA)< 10⁴[3]
Tripeptide Arginyl ChloromethylketonesProtein Ca< 10⁴[3]

Analysis of the Data:

The data presented for these analogous compounds highlight several key principles of peptide chloromethyl ketone inhibition:

  • P1-Arginine Preference: The potent inhibition of trypsin-like serine proteases such as thrombin and trypsin is expected, given their preference for cleaving after basic residues like arginine.

  • Influence of P2 and P3 Residues: The significant variation in inhibitory potency against different proteases, even with the same P1 residue, underscores the critical role of the P2 and P3 amino acids in determining selectivity. For instance, D-Phe-Pro-Arg-CH₂Cl is an exceptionally potent thrombin inhibitor but a very poor inhibitor of Factor IXa[2]. This demonstrates that the extended peptide sequence engages with the enzyme's secondary binding sites (S2, S3, etc.), dictating the precise fit and inhibitory efficiency.

  • Moderate to Weak Inhibition of Other Proteases: While potent against its primary targets, this class of inhibitors often exhibits moderate to weak activity against other serine proteases like plasmin and kallikrein[2][3]. The relatively low potency against urokinase and tPA for the generic "tripeptide arginyl chloromethylketones" is noteworthy, suggesting that the specific Glu-Gly sequence in GGACK is likely optimized for uPA inhibition.

Based on its H-Glu-Gly-Arg- sequence, it is reasonable to hypothesize that GGACK will exhibit strong inhibition of uPA and Factor Xa, as documented, and likely possess some inhibitory activity against other trypsin-like proteases such as thrombin and trypsin, though potentially with lower potency than inhibitors with optimized P2 and P3 residues for those specific enzymes. Cross-reactivity with chymotrypsin-like proteases, which prefer bulky hydrophobic residues at P1, is expected to be minimal.

Mechanistic Insights into Irreversible Inhibition

The interaction of GGACK with a target serine protease follows a two-step mechanism, a hallmark of irreversible inhibitors. This process is crucial to understand when designing and interpreting experiments.

G E_I Enzyme (E) + Inhibitor (I) EI Reversible Enzyme-Inhibitor Complex (E-I) E_I->EI k₁ (fast) EI->E_I k₋₁ EI_covalent Covalent Enzyme-Inhibitor Adduct (E-I*) EI->EI_covalent

Mechanism of Irreversible Inhibition by GGACK

Initially, GGACK binds reversibly to the active site of the serine protease to form a non-covalent enzyme-inhibitor complex (E-I). This initial binding is governed by the affinity of the peptide sequence for the enzyme's substrate-binding pockets. Subsequently, the chloromethyl ketone warhead reacts with the active site histidine, forming a stable covalent bond and leading to the irreversibly inhibited enzyme (E-I*).

Experimental Workflow for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of GGACK, a systematic experimental approach is required. The following workflow outlines the key steps for a robust analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - GGACK Stock - Protease Solutions - Chromogenic Substrates - Assay Buffer Incubation Incubate Protease with Varying GGACK Concentrations Reagents->Incubation AddSubstrate Add Chromogenic Substrate Incubation->AddSubstrate Measure Measure Absorbance Change Over Time (Kinetic Reading) AddSubstrate->Measure Plot Plot Initial Velocity vs. [GGACK] Measure->Plot Calculate Calculate IC₅₀ or k_obs/[I] Plot->Calculate Compare Compare Potency Across Different Proteases Calculate->Compare

Workflow for Determining Serine Protease Inhibition

Detailed Protocol: Chromogenic Assay for Serine Protease Inhibition by GGACK

This protocol provides a framework for determining the inhibitory activity of GGACK against a panel of serine proteases using a chromogenic substrate.

I. Materials and Reagents

  • GGACK (hydrochloride)

  • Purified serine proteases (e.g., uPA, Factor Xa, Thrombin, Trypsin, Chymotrypsin, Plasmin, Elastase)

  • Specific chromogenic substrates for each protease (e.g., S-2444 for uPA, S-2222 for Factor Xa, S-2238 for Thrombin, BAPNA for Trypsin, SUPHEPA for Chymotrypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0; specific buffer conditions may vary depending on the protease)

  • Dimethyl sulfoxide (DMSO) for dissolving GGACK

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

II. Experimental Procedure

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of GGACK in DMSO. Further dilute in assay buffer to create a series of working concentrations (e.g., 2x final concentration).

    • Reconstitute and dilute each serine protease in assay buffer to a working concentration that gives a linear rate of substrate hydrolysis over the desired time course.

    • Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the 2x GGACK working solutions to triplicate wells for each concentration. Include a vehicle control (assay buffer with the same percentage of DMSO as the highest GGACK concentration).

    • Add 50 µL of the protease solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined pre-incubation time (e.g., 15-30 minutes) to allow for the irreversible inhibition to occur.

  • Kinetic Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the pre-warmed chromogenic substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time (e.g., every 30 seconds for 10-20 minutes).

III. Data Analysis

  • Determine Initial Velocities:

    • For each well, calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.

  • Calculate Percent Inhibition:

    • Calculate the percentage of inhibition for each GGACK concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

  • Determine IC₅₀ or k_obs/[I]:

    • Plot the percent inhibition versus the logarithm of the GGACK concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • For irreversible inhibitors, it is often more informative to determine the apparent second-order rate constant (k_obs/[I]). This can be derived by plotting the observed rate of inactivation (k_obs) against the inhibitor concentration [I].

Causality Behind Experimental Choices:

  • Pre-incubation: The pre-incubation step is critical for irreversible inhibitors like GGACK to allow sufficient time for the covalent bond to form between the inhibitor and the enzyme. The duration should be optimized for each enzyme-inhibitor pair.

  • Kinetic Measurement: A kinetic assay is preferred over an endpoint assay to ensure that the initial, linear rate of the reaction is captured, providing a more accurate measure of the enzyme's activity.

  • Chromogenic Substrates: These substrates provide a convenient and sensitive method for continuously monitoring enzyme activity, as the cleavage of the substrate results in a color change that can be measured spectrophotometrically.

Conclusion

GGACK (hydrochloride) is a valuable tool for the targeted inhibition of uPA and Factor Xa. However, researchers must be cognizant of its potential for cross-reactivity with other trypsin-like serine proteases. The experimental data from structurally related peptide chloromethyl ketones strongly suggest that while GGACK will exhibit the highest potency against its intended targets, some level of off-target inhibition of enzymes like thrombin and trypsin is likely. The degree of this cross-reactivity is dictated by the specific amino acid sequence of the inhibitor. For rigorous and unambiguous experimental outcomes, it is imperative to empirically determine the inhibitory profile of GGACK against a panel of relevant serine proteases under the specific conditions of your assay.

References

  • Liu, L. Z., et al. (1990). Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates. Thrombosis research, 60(5), 377-388.
  • Church, F. C., et al. (1989). Inhibition of thrombin's clotting activity by synthetic peptide segments of its inhibitors and substrates. The Journal of biological chemistry, 264(31), 18419-18424.
  • Krishnaswamy, S., & Betz, A. (1997). Inhibition of thrombin activity by prothrombin activation fragment 1.2. Biochemistry, 36(5), 1208-1216.
  • Kettner, C., & Shaw, E. (1981). Inhibition of trypsin-like serine proteinases by tripeptide arginyl and lysyl chloromethylketones. Thrombosis and haemostasis, 45(1), 47-50.
  • Stürzebecher, J., et al. (2007). Mechanisms of Arg-Pro-Pro-Gly-Phe inhibition of thrombin. Journal of thrombosis and haemostasis : JTH, 5(8), 1657-1664.
  • Vankaylapati, R., et al. (2002). Noncovalent inhibition of the serine proteases, α-chymotrypsin and trypsin by trifluoro(organo)borates. Organic & biomolecular chemistry, 1(1), 144-147.
  • Lijnen, H. R., et al. (1987). The inactivation of one- and two-chain forms of tissue plasminogen activator by a series of peptidyl chloromethyl ketones. Thrombosis and haemostasis, 57(1), 88-91.
  • Maitz, M. F., et al. (2010). Immobilization of the irreversible thrombin inhibitor D-Phe-Pro-Arg-chloromethylketone: a concept for hemocompatible surfaces?. Journal of biomedical materials research. Part A, 94(3), 874-882.
  • Piras, M., et al. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules (Basel, Switzerland), 26(13), 3986.
  • De, S., & Nag, M. (2019). Plasmin Inhibitor in Health and Diabetes: Role of the Protein as a Therapeutic Target. Vascular health and risk management, 15, 425-435.
  • Rodríguez-Alcalá, O., et al. (2021). Experimental conditions for serine protease inhibition assays.
  • Stevenson, K. J., & Smillie, L. B. (1968). The inhibition of chymotrypsin A4 and B with chloromethyl ketone reagents. Canadian journal of biochemistry, 46(11), 1357-1370.
  • Bock, P. E. (1988). Active site selective labeling of serine proteases with spectroscopic probes using thioester peptide chloromethyl ketones: demonstration of thrombin labeling using N alpha-[(acetylthio)acetyl]-D-Phe-Pro-Arg-CH2Cl. Biochemistry, 27(17), 6633-6639.
  • Powers, J. C., et al. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC medicinal chemistry, 13(11), 1303-1323.
  • Huebner, G., & Stuerzebecher, J. (1986). Single step protease inhibitor assay.
  • Okada, Y., et al. (2009). Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. Current medicinal chemistry, 16(17), 2179-2191.
  • Kenyon, G. L. (2023). Lecture 17: Irreversible Serine Protease Inhibitors. University of Michigan College of Pharmacy.
  • Walker, B., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 966964.
  • Kettner, C., & Shaw, E. (1981). Inactivation of trypsin-like enzymes with peptides of arginine chloromethyl ketone. Methods in enzymology, 80 Pt C, 826-842.
  • Li, S., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International journal of molecular sciences, 24(13), 10837.
  • Teno, N., et al. (2014). Exploration of Active Site-Directed Plasmin Inhibitors: Beyond Tranexamic Acid. Molecules (Basel, Switzerland), 19(11), 17796-17814.
  • National Center for Biotechnology Information. (2012). Protease Assays. Assay Guidance Manual.
  • Malthouse, J. P., et al. (1998). Crystal structure of delta-chymotrypsin bound to a peptidyl chloromethyl ketone inhibitor. Acta crystallographica. Section D, Biological crystallography, 54(Pt 5), 833-841.
  • Powers, J. C. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical reviews, 102(12), 4639-4750.
  • UniProt. (n.d.). KTI3 - Trypsin inhibitor A - Glycine max (Soybean). Retrieved from [Link]

  • Virca, G. D., et al. (2002). Three Activity-Based Assays for Serp-1.
  • Wright, S. C., et al. (2002). Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. The international journal of biochemistry & cell biology, 34(12), 1519-1533.
  • Ameta, S. (2013). Generally accepted mechanism of serine protease inhibition by chloromethylketones.
  • de Oliveira, C. B., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Molecules (Basel, Switzerland), 27(13), 4181.
  • Shaw, E. (1975).[4] Reaction of serine proteases with halomethyl ketones. Methods in enzymology, 46, 106-118.

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A Comparative Analysis of GGACK and UK-371,804 for Urokinase-Type Plasminogen Activator (uPA) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibitors, the urokinase-type plasminogen activator (uPA) has emerged as a significant therapeutic target, particularly in oncology and inflammatory diseases. The proteolytic activity of uPA is intricately linked to tumor cell invasion, metastasis, and angiogenesis.[1][2] This guide provides a detailed comparative analysis of two prominent uPA inhibitors: the classic, irreversible inhibitor GGACK (Guanidinobenzoyl-Gly-Arg-Arg-chloromethyl ketone) and the potent, selective, reversible inhibitor UK-371,804. Our objective is to furnish researchers with the necessary data and methodologies to make informed decisions when selecting a uPA inhibitor for their specific experimental needs.

The Central Role of uPA in Pathophysiology

Urokinase-type plasminogen activator is a serine protease whose primary function is to convert the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, possesses broad substrate specificity, capable of degrading various components of the extracellular matrix (ECM) and activating matrix metalloproteinases (MMPs).[1] This cascade of proteolytic activity is essential for normal physiological processes such as tissue remodeling and wound healing. However, in pathological contexts like cancer, the overexpression of uPA by tumor cells facilitates the breakdown of tissue barriers, enabling invasion and metastasis.[2] Consequently, the inhibition of uPA activity presents a compelling strategy for anti-cancer therapeutics.

GGACK: The Irreversible Alkylating Agent

GGACK, also known as H-Glu-Gly-Arg-CMK, is a peptide chloromethyl ketone that acts as an irreversible, substrate-like inhibitor of uPA.[3][4] Its mechanism of action involves the alkylation of the active site histidine residue of the serine protease, forming a stable covalent bond that permanently inactivates the enzyme.

Mechanism of Action

The specificity of GGACK is conferred by its peptide sequence (Glu-Gly-Arg), which mimics the natural substrate of uPA, directing the inhibitor to the enzyme's active site. The chloromethyl ketone moiety then serves as a reactive group that covalently modifies the catalytic triad, rendering the enzyme non-functional. This irreversible nature makes GGACK a useful tool for studies where complete and sustained inhibition of uPA is desired.

Potency and Selectivity

GGACK is a potent inhibitor of uPA, with a reported IC50 value of less than 1 µM. However, a significant drawback of GGACK is its lack of selectivity. As a broad-spectrum serine protease inhibitor, it is also known to inhibit other proteases such as Factor Xa and trypsin. This promiscuity can be a confounding factor in experiments aimed at elucidating the specific roles of uPA.

UK-371,804: The Potent and Selective Reversible Inhibitor

UK-371,804 is a small molecule inhibitor of uPA that has garnered significant attention due to its high potency and remarkable selectivity.[1][5] It functions as a reversible inhibitor, offering a different kinetic profile compared to GGACK.

Mechanism of Action

Developed by Pfizer, UK-371,804 is an isoquinolinylguanidine derivative that acts as a competitive inhibitor of uPA. It binds to the S1 pocket of the enzyme's active site, a key determinant of substrate specificity in serine proteases.[1] This reversible binding allows for a dynamic inhibition that can be advantageous in certain experimental and therapeutic contexts.

Potency and Selectivity

UK-371,804 exhibits excellent potency against uPA, with a reported inhibition constant (Ki) of 10 nM.[1][5] A key advantage of UK-371,804 is its exceptional selectivity profile. It is approximately 4000-fold more selective for uPA over tissue-type plasminogen activator (tPA) and 2700-fold more selective over plasmin.[5][6] This high degree of specificity makes UK-371,804 a superior choice for studies requiring the targeted inhibition of uPA without affecting other closely related proteases. Furthermore, it has demonstrated efficacy in inhibiting uPA in complex biological fluids, with an IC50 of 0.89 µM in human chronic wound fluid.[1]

Head-to-Head Comparison

FeatureGGACKUK-371,804
Mechanism of Action Irreversible, Covalent AlkylationReversible, Competitive Inhibition
Chemical Class Peptide Chloromethyl KetoneIsoquinolinylguanidine
Potency (vs. uPA) IC50 < 1 µMKi = 10 nM; IC50 = 0.89 µM
Selectivity Non-selective (inhibits Factor Xa, trypsin)Highly selective (4000x vs tPA, 2700x vs plasmin)
Key Advantage Complete and sustained inhibitionHigh potency and selectivity
Key Disadvantage Lack of selectivityReversible nature may not be suitable for all applications

Visualizing the Mechanisms of Inhibition

To further illustrate the distinct mechanisms of GGACK and UK-371,804, the following diagrams depict their interaction with the uPA active site.

GGACK_Mechanism cluster_uPA uPA Active Site CatalyticTriad Catalytic Triad (His, Ser, Asp) InactiveComplex Inactive Covalent Complex CatalyticTriad->InactiveComplex S1_Pocket S1 Pocket GGACK GGACK (Peptide-CMK) GGACK->CatalyticTriad Alkylation of Histidine GGACK->S1_Pocket Substrate-like binding

Caption: Irreversible inhibition of uPA by GGACK.

UK371804_Mechanism cluster_uPA uPA Active Site CatalyticTriad Catalytic Triad (His, Ser, Asp) S1_Pocket S1 Pocket ReversibleComplex Reversible E-I Complex S1_Pocket->ReversibleComplex UK371804 UK-371,804 UK371804->S1_Pocket Competitive Binding Experimental_Workflow Start Start: Comparative uPA Inhibition Study ReagentPrep Reagent Preparation: uPA, Substrate, Inhibitors Start->ReagentPrep AssayPlate Assay Plate Setup: Buffer, Inhibitor, uPA ReagentPrep->AssayPlate PreIncubation Pre-incubation (37°C) AssayPlate->PreIncubation ReactionStart Initiate Reaction with Substrate PreIncubation->ReactionStart KineticRead Kinetic Absorbance Reading (405 nm) ReactionStart->KineticRead DataAnalysis Data Analysis: Calculate V₀, Plot Dose-Response KineticRead->DataAnalysis IC50_Determination Determine IC50 values DataAnalysis->IC50_Determination Comparison Compare Potency and Selectivity IC50_Determination->Comparison

Caption: Workflow for comparing uPA inhibitors.

Conclusion and Recommendations

The choice between GGACK and UK-371,804 for uPA inhibition hinges on the specific requirements of the research.

  • GGACK is a valuable tool for experiments where complete and irreversible inactivation of uPA is the primary goal, and off-target effects on other serine proteases are either known and controlled for, or are not a major concern for the experimental outcome. Its broad-spectrum activity can also be leveraged in studies aiming to understand the collective role of a subset of serine proteases.

  • UK-371,804 is the superior choice for studies demanding high potency and specificity for uPA . Its remarkable selectivity profile minimizes the risk of confounding results due to the inhibition of other proteases, making it an ideal probe for dissecting the precise physiological and pathological roles of uPA. Its reversible nature also allows for the study of dynamic processes where a sustained, irreversible block may not be desirable.

For researchers embarking on studies of the uPA system, a thorough understanding of the distinct properties of these two inhibitors is paramount for designing rigorous experiments and generating unambiguous, high-quality data.

References

  • Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • UK-371804 HCl | uPA inhibitor. Adooq Bioscience. [Link]

  • UK-371804. Vareum. [Link]

  • UK-371804. GlpBio. [Link]

  • What are uPA inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Binding of Human Urokinase-Type Plasminogen Activator to Its Receptor: Residues Involved in Species Specificity and Binding. (1994). Journal of Biological Chemistry. [Link]

  • Inhibitors of the protease domain of urokinase-type plasminogen activator. (2002). Current Pharmaceutical Design. [Link]

  • Inhibition of urokinase-type plasminogen activator (uPA) abrogates myogenesis in vitro. (1998). Journal of Cell Science. [Link]

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A Comparative Guide to Factor Xa Inhibition: Positioning GGACK in the Anticoagulant Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate cascade of coagulation, Factor Xa (FXa) stands as a pivotal enzyme, representing a prime target for anticoagulant therapies. This guide provides an in-depth comparison of various anticoagulants, with a special focus on the experimental inhibitor, Dansyl-L-glutamyl-glycyl-L-arginine chloromethyl ketone (GGACK), in relation to established direct and indirect FXa inhibitors, as well as direct thrombin inhibitors. We will delve into their mechanisms of action, inhibitory potencies, and the experimental methodologies used to characterize them.

The Central Role of Factor Xa in Coagulation

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge at the activation of Factor X to Factor Xa. FXa then plays a crucial role in the prothrombinase complex, which catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, converts fibrinogen to fibrin, the primary component of the blood clot. The strategic position of FXa makes it an attractive target for anticoagulants, as its inhibition can effectively block thrombin generation initiated by either pathway.[1]

Diagram: The Coagulation Cascade and Points of Inhibition

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X + VIIIa, Ca²⁺, PL TF_VIIa Tissue Factor + VIIa TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin GGACK GGACK GGACK->Xa Direct_FXa_Inhibitors Direct FXa Inhibitors (Rivaroxaban, Apixaban) Direct_FXa_Inhibitors->Xa Indirect_FXa_Inhibitors Indirect FXa Inhibitors (Heparin, LMWH, Fondaparinux) Indirect_FXa_Inhibitors->Xa Direct_Thrombin_Inhibitors Direct Thrombin Inhibitors (Dabigatran, Argatroban) Direct_Thrombin_Inhibitors->Thrombin

Caption: The coagulation cascade illustrating the convergence of the intrinsic and extrinsic pathways on Factor X, and the points of action for various classes of anticoagulants.

Understanding Anticoagulant Potency: Kᵢ and IC₅₀

To objectively compare the efficacy of different inhibitors, two key parameters are used: the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

  • IC₅₀ (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[2] It is a practical measure of inhibitor potency but can be influenced by factors such as substrate concentration.[3]

  • Kᵢ (Inhibition Constant): This is the dissociation constant for the binding of the inhibitor to the enzyme.[3] It represents the intrinsic binding affinity between the inhibitor and the enzyme and is independent of substrate concentration, making it a more fundamental measure for comparing the potency of reversible inhibitors.[3] A lower Kᵢ value indicates a higher binding affinity and, therefore, a more potent inhibitor.

For irreversible inhibitors, such as GGACK, the potency is often described by a second-order rate constant (k_inact/K_i), which reflects the efficiency of the inactivation process.

GGACK: An Irreversible Serine Protease Inhibitor

GGACK, or Dansyl-L-glutamyl-glycyl-L-arginine chloromethyl ketone, is a well-characterized irreversible inhibitor of serine proteases.[4] Its mechanism of action involves the chloromethyl ketone group, which forms a covalent bond with the active site histidine residue of the protease, leading to its irreversible inactivation.[5]

Direct Factor Xa Inhibitors (DOACs)

Direct oral anticoagulants (DOACs) that target FXa have become widely used in clinical practice. These small molecules bind directly to the active site of FXa, inhibiting its enzymatic activity without the need for a cofactor like antithrombin.[6]

InhibitorKᵢ (nM)TargetNotes
Rivaroxaban 0.4Factor XaPotent and highly selective direct FXa inhibitor.[7]
Apixaban 0.25Factor XaPotent, direct, and selective inhibitor of FXa.[4]
Edoxaban 0.56Factor XaA potent and selective direct inhibitor of FXa.
Betrixaban 0.117Factor XaA potent and long-acting direct FXa inhibitor.[8]

Indirect Factor Xa Inhibitors

Indirect FXa inhibitors exert their anticoagulant effect by binding to antithrombin (AT), a natural anticoagulant protein. This binding induces a conformational change in AT, accelerating its ability to inactivate Factor Xa.[9][10]

  • Unfractionated Heparin (UFH): A heterogeneous mixture of sulfated polysaccharides, UFH potentiates the activity of AT against both Factor Xa and thrombin.[9]

  • Low Molecular Weight Heparin (LMWH): Derived from UFH, LMWH has a more predictable anticoagulant response and a greater inhibitory effect on Factor Xa relative to thrombin.[10]

  • Fondaparinux: A synthetic pentasaccharide, Fondaparinux is a selective indirect inhibitor of Factor Xa, as it only potentiates the AT-mediated inhibition of Factor Xa and not thrombin.

Due to their indirect mechanism of action and heterogeneity (in the case of heparins), a simple Kᵢ value is not typically used to describe their potency in the same way as for direct inhibitors. Their activity is often measured in anti-Xa units.

Direct Thrombin Inhibitors

For a comprehensive comparison, it is useful to consider another major class of DOACs: direct thrombin inhibitors. These agents bind directly to the active site of thrombin, preventing the conversion of fibrinogen to fibrin.

InhibitorKᵢ (nM)TargetNotes
Dabigatran 4.5ThrombinA potent and selective direct thrombin inhibitor.
Argatroban ~39ThrombinA synthetic, direct thrombin inhibitor.[11]
Bivalirudin 1.9-2.7ThrombinA bivalent direct thrombin inhibitor.

Experimental Determination of Factor Xa Inhibition: Chromogenic Substrate Assay

The inhibitory activity of compounds against Factor Xa is commonly determined using a chromogenic substrate assay. This in vitro method provides a quantitative measure of an inhibitor's potency.

Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which is a peptide sequence recognized and cleaved by Factor Xa, is added to the reaction. Upon cleavage, a chromophore (p-nitroaniline, pNA) is released, which can be quantified by measuring the absorbance of light at a specific wavelength (typically 405 nm). The amount of color produced is inversely proportional to the inhibitory activity of the compound being tested.[12]

Diagram: Chromogenic Factor Xa Assay Workflow

Chromogenic_Assay cluster_workflow Assay Workflow FXa Factor Xa Incubation Incubation FXa->Incubation Inhibitor Inhibitor (e.g., GGACK) Inhibitor->Incubation Reaction Enzymatic Reaction Incubation->Reaction Substrate Chromogenic Substrate Substrate->Reaction Measurement Measure Absorbance (405 nm) Reaction->Measurement

Caption: A simplified workflow of a chromogenic substrate assay for determining Factor Xa inhibition.

Detailed Step-by-Step Methodology

I. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, such as Tris-HCl or HEPES, at a physiological pH (e.g., 7.4) containing NaCl and CaCl₂.

  • Factor Xa Solution: Reconstitute purified human Factor Xa in the assay buffer to a final working concentration (e.g., 1-5 nM). Keep on ice.

  • Inhibitor Solutions: Prepare a stock solution of the test inhibitor (e.g., GGACK) in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of concentrations for testing.

  • Chromogenic Substrate Solution: Prepare a stock solution of a Factor Xa-specific chromogenic substrate (e.g., S-2222 or similar) in sterile water. The final working concentration will depend on the specific substrate and assay conditions, but should ideally be at or near the Kₘ of the enzyme for that substrate.[13]

II. Assay Procedure (96-well plate format):

  • Plate Layout: Designate wells for blanks (buffer only), positive controls (FXa without inhibitor), and test inhibitor concentrations.

  • Inhibitor Addition: Add a small volume (e.g., 10 µL) of the serially diluted inhibitor solutions to the respective test wells. Add the same volume of vehicle (the solvent used for the inhibitor) to the positive control wells.

  • Enzyme Addition: Add a defined volume (e.g., 80 µL) of the Factor Xa working solution to all wells except the blanks. Add the same volume of assay buffer to the blank wells.

  • Pre-incubation: Gently mix the plate and incubate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Reaction Initiation: Add a specific volume (e.g., 10 µL) of the chromogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature and measure the change in absorbance at 405 nm over time (kinetic mode). The rate of the reaction is determined from the initial linear portion of the absorbance curve.

III. Data Analysis:

  • Calculate Percent Inhibition: Determine the rate of reaction for each inhibitor concentration. The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of test well / Rate of positive control well)] x 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate Kᵢ (for reversible inhibitors): If the mechanism of inhibition is known to be competitive, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.[8] For irreversible inhibitors like GGACK, a more complex kinetic analysis is required to determine the second-order rate constant of inactivation.

Conclusion

GGACK serves as a valuable research tool for studying serine proteases due to its irreversible mechanism of action. While it is known to inhibit Factor Xa, the lack of readily available quantitative kinetic data for this interaction makes a direct potency comparison with clinically established anticoagulants challenging.

In contrast, direct Factor Xa inhibitors like rivaroxaban and apixaban demonstrate high potency with Kᵢ values in the low nanomolar range. Indirect inhibitors, such as heparins and fondaparinux, play a crucial role in anticoagulant therapy through their potentiation of antithrombin. Direct thrombin inhibitors offer another therapeutic avenue by targeting the final common enzyme in the coagulation cascade.

The choice of anticoagulant in a research or clinical setting depends on a multitude of factors including the desired mechanism of action, route of administration, and specific application. The chromogenic substrate assay remains a fundamental and robust method for the in vitro characterization and comparison of the inhibitory potency of novel anticoagulant compounds targeting Factor Xa.

References

  • Lollar P, et al. Inhibition of activated porcine factor IX by dansyl-glutamyl-glycyl-arginyl-chloromethylketone. Arch Biochem Biophys. 1984 Sep;233(2):438-46.
  • Hogg, P. J., & Bock, P. E. (1997). A Systems Pharmacology Model for Predicting Effects of Factor Xa Inhibitors in Healthy Subjects: Assessment of Pharmacokinetics and Binding Kinetics. The Journal of biological chemistry, 272(33), 20489–20492.
  • Mann, K. G., Butenas, S., & Brummel, K. (2003). Anticoagulation by factor Xa inhibitors. Arteriosclerosis, thrombosis, and vascular biology, 23(1), 12–20.
  • Mayo Clinic Laboratories. Test Definition: FXCH. [Link]

  • Cleveland Clinic. Factor Xa Inhibitors: How They Work & Side Effects. [Link]

  • Kenakin, T. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(Web Server issue), W440–W445.
  • BPS Bioscience. Factor Xa Inhibitor Screening Assay Kit. [Link]

  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

  • Greenmyer, J. R., Niaz, T., Kohorst, M. A., Stephens, E. H., & Anderson, J. H. (2021). Chromogenic Factor X Assay for Monitoring Warfarin Anticoagulation in a Child With a Prosthetic Mitral Valve. Mayo Clinic Proceedings: Innovations, Quality & Outcomes, 5(5), 811–816.
  • Mayo Clinic Laboratories. FXCH - Overview: Coagulation Factor X Chromogenic Activity Assay, Plasma. [Link]

  • Lee, J. H., Kim, S. H., Kim, J. E., Lee, S. Y., & Chun, S. (2024). Heparin-Calibrated Anti-Factor Xa Assay for the Measurement of Direct Anticoagulants such as Apixaban, Rivaroxaban, and Edoxaban.
  • Wikipedia. Direct factor Xa inhibitors. [Link]

  • Al-Ani, F., Al-Khafaji, K., & Wijeyaratne, S. (2020). Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19. Thrombosis and haemostasis, 120(9), 1293–1300.
  • edX. IC50 Determination. [Link]

  • Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., & Mueck, W. (2010). Rivaroxaban: a new oral factor Xa inhibitor. Arteriosclerosis, thrombosis, and vascular biology, 30(3), 376–381.
  • Practical-Haemostasis.com. Anti-Xa Assays. [Link]

  • Kettner, C., & Shaw, E. (1979). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Thrombosis research, 14(6), 969–973.
  • Kaye, J. A., & Wengel, J. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC medicinal chemistry, 15(1), 12–25.
  • 5-Diagnostics. 5D-90458_5-TEST USP-UFH Anti-Xa starter set_V9 IFU 20240222. [Link]

  • Drugs.com. List of Factor Xa inhibitors. [Link]

  • UC Davis Health. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy. [Link]

  • National Center for Biotechnology Information. Low-Molecular-Weight Heparin (LMWH). [Link]

  • Delange, B., Le-Gac, G., Le-Corre, P., Le-Maux, C., Flécher, E., & Tadié, J. M. (2025). Anti-factor Xa during unfractionated heparin therapy in critically ill patients: Development of prediction models using machine learning. Digital health, 11, 20552076241305957.
  • Toffaletti, J. G., Thompson, T., & Tomicic, T. (1993). D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK): alternative anticoagulant to heparin salts for blood gas and electrolyte specimens. Clinical chemistry, 39(8), 1730–1733.
  • Li, T., Wu, S., Li, W., Stafford, D. W., & Tie, J. (2025).

Sources

In Vitro Validation of GGACK: A Comparative Guide for Tumor Migration Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GGACK (Glu-Gly-Arg-chloromethyl ketone, also known as EGR-ck) is a potent, irreversible tripeptide inhibitor targeting serine proteases, most notably urokinase-type Plasminogen Activator (uPA) , Factor Xa, and Thrombin. In the context of oncology drug development, GGACK is a critical tool for validating the proteolytic dependence of tumor cell migration and invasion.

Unlike broad-spectrum protease inhibitors, GGACK covalently binds to the active site histidine of uPA, permanently disabling its catalytic function. This guide provides a rigorous framework for validating GGACK’s efficacy in inhibiting tumor cell migration, contrasting it with reversible alternatives like Amiloride, and detailing self-validating experimental protocols.

Mechanistic Rationale: The uPA-Plasmin Axis

To validate GGACK effectively, one must understand the specific pathway it interrupts. Tumor cell migration is often driven by the uPA/uPAR system , which localizes proteolytic activity to the leading edge of the cell, degrading the Extracellular Matrix (ECM).

Mechanism of Action[1][2][3][4]
  • Binding: uPA binds to its receptor (uPAR) on the cell surface.

  • Activation: uPA cleaves Plasminogen into Plasmin .[1]

  • Degradation: Plasmin degrades ECM components (fibrin, fibronectin, laminin) and activates Matrix Metalloproteinases (MMPs).

  • Inhibition: GGACK acts as a "suicide substrate," forming a covalent bond with the active site of uPA, thereby halting the cascade upstream of MMP activation.

Diagram: The GGACK Intervention Point

The following diagram illustrates the signaling cascade and the precise blockade point of GGACK compared to downstream effectors.

G uPA uPA (Active) Plasminogen Plasminogen uPA->Plasminogen Cleaves GGACK GGACK (Inhibitor) GGACK->uPA Irreversible Alkylation Plasmin Plasmin Plasminogen->Plasmin Activates MMPs Pro-MMPs Plasmin->MMPs Activates ECM ECM Degradation (Migration Enabled) Plasmin->ECM Degrades MMPs->ECM Degrades

Caption: GGACK covalently binds uPA, preventing Plasminogen activation and subsequent ECM remodeling required for invasion.

Comparative Analysis: GGACK vs. Alternatives

When designing a validation study, selecting the right control inhibitor is crucial for data integrity. GGACK is often compared to Amiloride (a reversible uPA inhibitor) and PPA-ck (a thrombin-selective inhibitor).

Performance Matrix
FeatureGGACK (EGR-cmk) Amiloride Antibodies (e.g., Anti-uPA)
Mechanism Irreversible (Covalent)Reversible (Competitive)Steric Hindrance / Neutralization
Target Specificity uPA, Factor Xa, ThrombinuPA, Na+/H+ Exchanger (NHE-1)High (Epitope dependent)
Potency (Ki) Low nM range (High potency)µM range (Low potency)Variable
Stability in Media High (Covalent bond)Low (Reversible equilibrium)High (Protein stability)
Primary Use Case Proof-of-Concept: Confirming catalytic dependence of migration.[2][3]Screening Control: Low-cost comparator.Target Validation: Confirming protein presence vs. activity.

Expert Insight: While Amiloride is cheaper, its off-target effect on the Na+/H+ exchanger (NHE-1) can alter intracellular pH, confounding migration data. GGACK is the superior choice for isolating protease-dependent migration mechanisms due to its irreversible kinetics.

Experimental Validation Framework

To robustly validate GGACK's effect, you must employ a Self-Validating System :

  • Functional Assay: Does it stop migration? (Transwell/Scratch)

  • Biochemical Control: Did it actually inhibit uPA? (Chromogenic Assay)

  • Viability Control: Is the effect due to toxicity? (MTT/CCK-8)

Protocol A: Transwell Invasion Assay (The Gold Standard)

This assay measures the ability of cells to digest a matrix (Matrigel) and migrate toward a chemoattractant.

Workflow Diagram

Workflow Step1 1. Pre-treatment Incubate cells with GGACK (10-100 µM) for 30 min Step2 2. Seeding Plate cells in Upper Chamber (Serum-Free + Matrigel) Step1->Step2 Step3 3. Migration Lower Chamber: 10% FBS Incubate 24-48h Step2->Step3 Step4 4. Quantification Wipe upper cells -> Stain lower cells Count or Elute dye Step3->Step4

Caption: Step-by-step workflow for the Transwell Invasion Assay using GGACK pre-treatment.

Detailed Methodology
  • Preparation: Starve tumor cells (e.g., PC-3, MDA-MB-231) in serum-free media for 12 hours to synchronize the cell cycle.

  • Inhibitor Treatment:

    • Dissolve GGACK in PBS or H2O (Stock: 10 mM).

    • Treat harvested cells with GGACK (0, 10, 50, 100 µM) for 30 minutes at 37°C before plating.

    • Critical Step: Because GGACK is irreversible, you may wash cells after pre-treatment to remove unbound inhibitor, ensuring effects are cell-associated.

  • Seeding:

    • Coat Transwell inserts (8 µm pore size) with Matrigel (for invasion) or leave uncoated (for migration).

    • Seed

      
       cells/well in serum-free media.
      
    • Add chemoattractant (e.g., 10% FBS or EGF) to the lower chamber.

  • Analysis:

    • After 24h, remove non-migrating cells from the top with a cotton swab.

    • Fix (4% Paraformaldehyde) and stain (Crystal Violet) cells on the bottom surface.

    • Quantification: Count 5 random fields per well or elute stain with 10% acetic acid and measure absorbance at 590 nm.

Protocol B: Chromogenic Activity Assay (The Validation Step)

Do not assume inhibition. Verify it.

  • Lysate Prep: Lyse a subset of GGACK-treated cells.

  • Substrate: Add a uPA-specific chromogenic substrate (e.g., S-2444 or Z-G-G-R-AMC).

  • Readout: Measure kinetics at 405 nm (colorimetric) or Ex/Em 380/460 nm (fluorometric).

  • Success Criteria: >80% reduction in amidolytic activity in GGACK-treated samples compared to control.

Data Interpretation & Troubleshooting

Expected Results
  • Transwell: A dose-dependent reduction in migrated cells. Significant inhibition (p<0.05) usually occurs between 10–50 µM.

  • Morphology: GGACK-treated cells may show reduced lamellipodia formation if uPA is involved in cytoskeletal signaling (uPAR interaction).

Troubleshooting Table
ObservationRoot CauseCorrective Action
No inhibition of migration Migration is uPA-independent (Amoeboid migration).Test broad-spectrum MMP inhibitors or Rho-kinase inhibitors.
High cell death GGACK toxicity or off-target effects.Perform MTT/CCK-8 assay. Ensure concentration is <100 µM.[4]
Inconsistent replicates Matrigel coating uneven.Thaw Matrigel slowly on ice; use pre-coated commercial plates.
Inhibition in "Migration" but not "Invasion" Unlikely. Usually, invasion is more sensitive.Check if Matrigel layer is too thick, blocking all cells regardless of treatment.

References

  • JoVE Science Education Database. (2022). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. PMC. Retrieved from [Link]

  • Al-Ejeh, F., et al. (2004). Urokinase-type plasminogen activator: a potent marker of poor prognosis in human cancers. Biochemical Society Transactions. (Contextual grounding for uPA mechanism).
  • Jankun, J., et al. (1991). Inhibitors of urokinase-type plasminogen activator. Cancer Research.[5] (Foundational text on uPA inhibitors including chloromethyl ketones).

Sources

Technical Comparison Guide: GGACK Inhibition Profile for uPA vs. Factor Xa

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GGACK (Glu-Gly-Arg-chloromethyl ketone) is a potent, irreversible, active-site-directed inhibitor targeting serine proteases. While historically utilized as a specific inhibitor for Urokinase-type Plasminogen Activator (uPA) , its inhibition profile exhibits significant cross-reactivity with Factor Xa .

Critical Finding: Experimental data indicates that GGACK inhibits Factor Xa with an IC50 in the nanomolar range (~100 nM), which is comparable to, and in some assay conditions potentially more potent than, its inhibition of uPA (~1 µM). This lack of selectivity necessitates rigorous experimental controls when using GGACK in complex biological systems containing the coagulation cascade.

Mechanistic Profile

GGACK functions as an affinity label. The tripeptide sequence (Glu-Gly-Arg) directs the molecule to the S1 specificity pocket of the protease, mimicking the natural substrate. The chloromethyl ketone (cmk) warhead then acts as an electrophile, alkylating the active site Histidine residue.

Mechanism of Action

The following diagram illustrates the irreversible alkylation mechanism.

G Substrate GGACK (Glu-Gly-Arg-cmk) Complex Michaelis Complex (E·I) Substrate->Complex Binding (Ki) Enzyme Serine Protease (uPA or Factor Xa) Enzyme->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (His-Nε2) Product Irreversibly Alkylated Enzyme (E-I) Transition->Product Alkylation (kinact) Leaving Cl- Leaving Group Transition->Leaving

Figure 1: Mechanism of irreversible inhibition by GGACK. The inhibitor binds reversibly (


) before the chloromethyl ketone warhead covalently modifies the active site Histidine (

).

Quantitative Comparison: uPA vs. Factor Xa

Because GGACK is an irreversible inhibitor, the IC50 value is time-dependent . A longer incubation time will result in a lower IC50 (higher apparent potency) until all enzyme is inactivated. Therefore, the Second-Order Rate Constant (


) is the gold standard for comparison.[1]

However, for rapid bench-level decision making, reported IC50 values (standardized to 15-30 min pre-incubation) are provided below.

Comparative Data Table
ParameteruPA (Urokinase)Factor XaSelectivity Note
IC50 (approx.) ~ 1.0 µM ~ 100 nM (0.1 µM) Factor Xa is inhibited at lower concentrations than uPA in standard assays.
Inhibition Type Irreversible (Covalent)Irreversible (Covalent)Both follow

kinetics.
Target Specificity S1 Pocket (Arg preference)S1 Pocket (Arg preference)The Glu-Gly-Arg sequence is highly compatible with Factor Xa's specificity.
tPA Cross-Reactivity Low / NegligibleLow / NegligibleGGACK is often used to distinguish uPA from tPA.

Interpretation: The data suggests that GGACK is not selective for uPA over Factor Xa . In fact, it is a highly potent inhibitor of Factor Xa.

  • Implication: If you are studying uPA activity in plasma or a system containing Factor Xa, GGACK will shut down the coagulation pathway (via Factor Xa) before or simultaneously with uPA inhibition.

  • Usage: GGACK is best used to distinguish uPA from tPA (Tissue Plasminogen Activator), as tPA is poorly inhibited by GGACK.

Experimental Protocol: Validating Selectivity

To verify the inhibition profile in your specific assay buffer, you must determine the pseudo-first-order rate constant (


). Do not rely on endpoint IC50s from literature alone.
Protocol: Determination of

Objective: Calculate the second-order rate constant to quantify true potency against uPA and Factor Xa.

Reagents:

  • Enzyme: Recombinant human uPA (final conc. 1 nM) and Factor Xa (final conc. 1 nM).

  • Substrate: Fluorogenic substrate specific for each protease (e.g., Z-G-G-R-AMC for uPA).

  • Inhibitor: GGACK (prepare serial dilutions: 0, 10, 50, 100, 500, 1000 nM).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA.

Workflow:

  • Preparation: Aliquot enzyme into a 96-well black plate.

  • Initiation: Add GGACK at varying concentrations to the enzyme wells simultaneously.

  • Reaction: Immediately add the fluorogenic substrate. Note: For irreversible inhibitors, the "continuous method" (adding I and S together) allows you to monitor the exponential decay of the reaction rate.

  • Measurement: Monitor fluorescence (Ex/Em 360/460 nm) continuously for 60 minutes.

Data Analysis: The progress curves will show product formation slowing down over time as the enzyme dies.

  • Fit each curve to the equation:

    
     to get 
    
    
    
    for each [I].[2]
  • Plot

    
     vs. [I].[1][2][3][4]
    
  • The slope of the line (at low [I]) is the

    
     .[2]
    
Experimental Workflow Diagram

Experiment Prep Prepare Reagents (Enzyme, Substrate, GGACK) Plate Plate Setup Enzyme + Substrate + Inhibitor (T=0) Prep->Plate Read Continuous Kinetic Read (Fluorescence vs Time) Plate->Read Immediate Start Analysis Non-linear Regression Extract k_obs Read->Analysis Exponential Decay Result Calculate k_inact/Ki (Slope of k_obs vs [I]) Analysis->Result

Figure 2: Kinetic workflow for determining the true potency (


) of an irreversible inhibitor.

References

  • Lijnen, H. R., et al. (1987). "Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator." European Journal of Biochemistry.

  • Sigma-Aldrich. (n.d.). "1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone, Dihydrochloride - Product Information." Merck KGaA.

  • Kettner, C., & Shaw, E. (1981). "Inactivation of trypsin-like enzymes with peptides of arginine chloromethyl ketone." Methods in Enzymology.

Sources

Safety Operating Guide

GGACK (Hydrochloride) Proper Disposal Procedures: A Technical Guide

[1]

Executive Summary & Scientific Context

GGACK (Glu-Gly-Arg-chloromethyl ketone) is a potent, irreversible inhibitor of serine proteases, specifically targeting thrombin and Factor Xa.[1] Its efficacy in research stems from its chloromethyl ketone (CMK) moiety, which acts as an affinity label. This group alkylates the active site histidine residue of the protease, forming a covalent bond that permanently disables the enzyme.

The Safety Paradox: The same alkylating mechanism that makes GGACK an effective inhibitor also classifies it as a potential biological hazard. Alkylating agents can theoretically modify endogenous proteins or nucleic acids if improperly handled. Therefore, disposal protocols must treat GGACK not merely as "chemical waste" but as a reactive alkylating agent requiring thermal destruction.

This guide outlines a self-validating disposal workflow designed to prevent environmental release and personnel exposure.[1][2]

Hazard Identification & Physical Properties[3][4][5][6]

Before initiating disposal, verify the compound's state and concentration. Treat all "empty" vials as trace-contaminated hazardous waste.[1]

Table 1: Chemical & Hazard Profile
PropertySpecification
Chemical Name H-Glu-Gly-Arg-chloromethyl ketone dihydrochloride
Synonyms GGACK; EGR-CMK; Glu-Gly-Arg-CH2Cl
CAS Number 65113-67-9
Molecular Formula C₁₄H₂₅ClN₆O₅[1][3][4][5][6][7] · 2HCl
Functional Hazard Alkylating Agent (Irreversible binder to Histidine/Serine)
GHS Classification Skin Irrit. 2; Eye Irrit.[8][9] 2A; STOT SE 3 (Respiratory)
Physical State White to off-white lyophilized powder
Solubility Soluble in water, DMSO, and dilute acid

Pre-Disposal Handling & PPE

Causality of Protocol: Because GGACK is a solid that can form aerosols, and a liquid that can penetrate skin (especially in DMSO), the primary risk is inhalation or transdermal absorption.[9]

  • Respiratory Protection: Handle lyophilized powder only inside a certified fume hood or biological safety cabinet (BSC) to prevent inhalation of alkylating dust.

  • Dermal Barrier: Double-glove with Nitrile gloves (minimum 5 mil thickness).[1] Latex is insufficient for DMSO-solvated peptides.[1]

  • Ocular Protection: Chemical splash goggles are mandatory; safety glasses are insufficient for liquid handling.

Disposal Protocol: The "Segregate & Incinerate" Standard

Core Directive: Do NOT attempt chemical deactivation (e.g., bleach/NaOH) in the laboratory sink. The reaction products of chloromethyl ketones can remain toxic. The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]

Workflow A: Solid Waste (Lyophilized Powder / Contaminated Solids)[1]
  • Containment: Place the original vial (even if empty) into a clear, sealable secondary bag (e.g., Ziploc).

  • Segregation: Deposit the sealed bag into the Solid Toxic/Hazardous Waste drum.

  • Contaminated Debris: Weigh boats, pipette tips, and gloves used during handling must be treated as solid hazardous waste, not trash.

Workflow B: Liquid Waste (Stock Solutions / Reaction Mixtures)
  • Characterization: Identify the solvent.

    • Aqueous/Buffer: Segregate into Aqueous Toxic Waste .

    • Organic (DMSO/Ethanol): Segregate into Non-Halogenated Organic Waste .

  • Labeling: The tag must explicitly list "GGACK" and "Chloromethyl Ketone" to alert waste technicians of the alkylating potential.

  • Rinsing: Do not rinse reusable glassware into the sink. Rinse with a small volume of solvent and add the rinsate to the liquid waste container.

Visualized Decision Workflow

The following diagram illustrates the logical flow for segregating GGACK waste streams to ensure compliance.

GGACK_DisposalStartWaste Generation:GGACK (HCl)StateCheckDetermine Physical StateStart->StateCheckSolidSolid / Lyophilized Powder(Or Contaminated Debris)StateCheck->SolidPowder/TipsLiquidLiquid SolutionStateCheck->LiquidSolutionBagDouble Bag inClear PolyethyleneSolid->BagSolidBinBin: SOLID TOXIC WASTE(Incineration Stream)Bag->SolidBinEHSHandover to EHSfor High-Temp IncinerationSolidBin->EHSSolventCheckIdentify Solvent BaseLiquid->SolventCheckAqueousAqueous / BufferSolventCheck->AqueousWater/PBSOrganicOrganic (DMSO/EtOH)SolventCheck->OrganicDMSO/MethanolAqBinCarboy: AQUEOUS TOXIC(No Drain Disposal)Aqueous->AqBinOrgBinCarboy: ORGANIC SOLVENT(Non-Halogenated)Organic->OrgBinAqBin->EHSOrgBin->EHS

Figure 1: Segregation logic for GGACK waste streams ensuring zero environmental release.

Emergency Procedures (Spill Response)

In the event of a spill, the priority is to prevent the alkylating agent from spreading or being inhaled.

  • Evacuate & Alert: If a significant amount of powder (>50 mg) is aerosolized, evacuate the immediate area.

  • PPE Upgrade: Don double nitrile gloves, lab coat, and N95 respirator (if outside a hood).

  • Liquid Spill: Cover with absorbent pads. Clean the area with a soap/water solution.[9] Do not use bleach immediately, as it may react aggressively with organic solvents if present.

  • Solid Spill: Cover with wet paper towels to prevent dust formation, then wipe up.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bag.

Regulatory Compliance & Transport

  • EPA Classification: While not always explicitly listed as a P-listed waste, GGACK falls under the "Characteristic of Toxicity" due to its reactivity.

  • Labeling Requirement: Waste containers must be labeled with the full chemical name: Glu-Gly-Arg-chloromethyl ketone.[1] Abbreviations like "GGACK" are often insufficient for waste contractors.

  • Storage: Store waste containers in a cool, dry place away from strong oxidizers and bases until pickup.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10271857, H-Glu-Gly-Arg-chloromethylketone. Retrieved from [Link]

  • Kettner, C., & Shaw, E. (1979). Inactivation of trypsin-like enzymes with peptides of arginine chloromethyl ketone. Methods in Enzymology. Retrieved from [Link]

Safe Handling & PPE Protocol: GGACK (Hydrochloride) in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

GGACK (Glu-Gly-Arg-chloromethylketone) is not merely a "chemical irritant"; it is a potent, irreversible alkylating agent . While Safety Data Sheets (SDS) often classify it under general "Irritant" (H315/H319) or "Harmful" categories, its mechanism of action dictates a higher standard of care.

The Scientist’s Perspective (The "Why"): GGACK functions by covalently binding to the active site histidine of serine proteases (specifically uPA and Factor Xa). The chloromethylketone (CMK) moiety is a reactive electrophile. If this compound contacts your skin or mucous membranes, it does not distinguish between a target enzyme in a test tube and the proteins in your corneal tissue or respiratory tract. It will alkylate biological nucleophiles indiscriminately.

Therefore, our safety protocol focuses on containment of the electrophile and prevention of aerosolization .

Hazard Profile & Risk Assessment

The following table synthesizes regulatory data with practical laboratory risks.

ParameterSpecificationOperational Implication
CAS Number 65113-67-9 (or 102227-40-7 for HCl salt)Verification ID for waste manifests.
Primary Hazard Alkylation (Irreversible binding)Exposure results in permanent chemical modification of tissue.
GHS Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Do not inhale dust. Treat as a sensitizer.
Physical State White Lyophilized PowderHigh risk of static-induced aerosolization during weighing.
Solubility Water, DMSO, DMFDMSO Warning: DMSO carries dissolved GGACK through intact nitrile gloves and skin.

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Defense-in-Depth" strategy. Standard PPE is insufficient; barrier integrity is paramount.

A. Respiratory Protection (Critical)[1][2]
  • Primary Control: All weighing and solubilization of the dry powder must occur inside a certified Chemical Fume Hood.

  • Secondary Control: If hood access is compromised or during spill cleanup outside a hood, use a NIOSH N95 (or EU FFP2) particulate respirator at minimum.

  • Reasoning: The lyophilized peptide is light and prone to static fly-off. Inhalation allows the alkylating agent to react directly with alveolar proteins.

B. Ocular Protection[3][4]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Contraindication: Safety glasses with side shields are insufficient for handling powders that can drift around shields.

  • Reasoning: CMKs are severe eye irritants.[1][2] Contact can cause corneal opacity due to protein modification.

C. Dermal Protection (Hand & Body)
  • Gloves: Nitrile rubber (minimum thickness 0.11 mm).

  • The "Double-Glove" Rule: When using DMSO as a solvent, you must double-glove.

    • Inner Layer: Nitrile.[1][3][2]

    • Outer Layer: Nitrile (change immediately upon splash).

  • Body: Lab coat (buttoned to neck) + Closed-toe shoes. Long sleeves are mandatory.

Operational Workflow: Step-by-Step

This protocol ensures a self-validating safety loop.

Phase 1: Preparation & Weighing
  • Static Control: Lyophilized peptides are hygroscopic and static-prone. Use an anti-static gun or wipe on the spatula and weigh boat before opening the vial.

  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening. This prevents condensation which degrades the inhibitor (hydrolysis of the CMK group) and makes the powder sticky/hard to handle.

  • Containment: Weigh inside the fume hood. If the balance is outside, keep the vial closed until the exact moment of transfer, or use a portable balance enclosure.

Phase 2: Solubilization (The High-Risk Moment)
  • Solvent Choice:

    • Water/Buffer: Lower dermal risk.[2]

    • DMSO/DMF:High dermal risk. DMSO is a permeation enhancer. If GGACK is dissolved in DMSO, it becomes a transdermal toxin.

  • Technique: Add solvent slowly down the side of the vial to minimize aerosol displacement. Vortex with the cap tightly sealed and Parafilm-wrapped.

Phase 3: Application & Storage[7]
  • Aliquot: Immediately aliquot stock solutions to avoid repeated freeze/thaw cycles (which degrade the CMK activity).

  • Labeling: Label all aliquots clearly with "GGACK - Irreversible Inhibitor."

  • Storage: Store at -20°C. Ensure the container is sealed to prevent moisture entry (hydrolysis risk).

Emergency & Disposal Protocols

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water) to dampen, then wipe up.

  • Liquid Spill: Absorb with vermiculite or chem-pads.

  • Decontamination: Wash the surface with 1N NaOH (mild base accelerates hydrolysis of the chloromethylketone, deactivating it) followed by water.

Waste Disposal[4]
  • Classification: Hazardous Chemical Waste.

  • Segregation: Do not mix with oxidizers.

  • Destruction: Incineration is the preferred method for alkylating agents to ensure complete thermal destruction of the reactive core.

Visual Workflow (DOT Diagram)

GGACK_Safety_Protocol cluster_hazard Critical Control Point Start Start: Vial Retrieval Equilibrate Equilibrate to RT (Prevent Hydrolysis) Start->Equilibrate PPE_Check PPE Check: Nitrile (x2 if DMSO) Goggles, Lab Coat Equilibrate->PPE_Check Before Opening Weighing Weighing (Fume Hood) *Static Control* PPE_Check->Weighing Solubilization Add Solvent (DMSO = High Risk) Weighing->Solubilization Slow Addition Aliquot Aliquot & Seal (-20°C Storage) Solubilization->Aliquot Disposal Disposal: Incineration Stream Aliquot->Disposal Waste/Spills

Figure 1: Operational lifecycle for GGACK handling. The yellow nodes indicate Critical Control Points where exposure risk is highest.

References

  • Lijnen, H. R., Van Hoef, B., & Collen, D. (1987). Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator.[4][5][6] European Journal of Biochemistry, 162(2), 351-356.[6] Retrieved from [Link]

Sources

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